1-(2-Methyl-2H-indazol-7-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(2-methylindazol-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-12(2)11-10(8)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNZBUHIUFAUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=CN(N=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278380 | |
| Record name | Ethanone, 1-(2-methyl-2H-indazol-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-30-4 | |
| Record name | Ethanone, 1-(2-methyl-2H-indazol-7-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2-methyl-2H-indazol-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2-Methyl-2H-indazol-7-yl)ethan-1-one CAS number 1159511-30-4
An In-Depth Technical Guide to 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one (CAS 1159511-30-4): Synthesis, Characterization, and Application in Targeted Protein Degradation
Introduction
This compound is a substituted heterocyclic ketone built upon the 2H-indazole scaffold. The indazole nucleus, a fusion of benzene and pyrazole rings, exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole motif is a crucial pharmacophore present in numerous biologically active compounds and approved pharmaceuticals, including the anticancer agent niraparib.[1][2] This guide focuses on the 7-acetyl, N2-methylated isomer, a compound of significant interest in modern medicinal chemistry. Its designation as a "Protein Degrader Building Block" highlights its role as a key intermediate in the synthesis of advanced therapeutics, particularly Proteolysis-Targeting Chimeras (PROTACs). This document provides a comprehensive technical overview of its synthesis, detailed analytical characterization, and strategic application in the innovative field of Targeted Protein Degradation (TPD).
Physicochemical Properties
A summary of the core physicochemical properties for this compound is presented below.
| Property | Value |
| CAS Number | 1159511-30-4 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Off-white to yellow solid (predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO) |
| Class | Heterocyclic Ketone, Indazole Derivative |
Proposed Synthesis and Mechanistic Rationale
The synthesis of this compound is not extensively documented in peer-reviewed literature. However, a logical and efficient two-step synthetic pathway can be devised starting from the commercially available precursor, 1H-indazole-7-carbonitrile. This strategy involves a regioselective N-methylation followed by the conversion of the nitrile functionality into the target acetyl group.
Part 1: Regioselective N-Methylation of 1H-Indazole-7-carbonitrile
The alkylation of the indazole ring is a critical step where regioselectivity is a primary challenge, as reactions can yield a mixture of N1 and N2 isomers.[3][4] Achieving selectivity for the less stable 2H-indazole product often requires specific conditions that favor the kinetic product over the thermodynamic N1 isomer.
Experimental Protocol:
-
Reaction Setup: To a solution of 1H-indazole-7-carbonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Methylation: Cool the suspension to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel to isolate the desired 2-Methyl-2H-indazole-7-carbonitrile.
Causality of Experimental Choices:
-
Base and Solvent: The choice of a base and solvent system is crucial for controlling regioselectivity. While many conditions produce mixtures, some protocols can favor the N2 isomer.[3][5] K₂CO₃ in DMF is a standard condition that, while often yielding mixtures, provides a reliable starting point for separation.
-
Separation: The polarity difference between the N1 and N2 isomers is typically sufficient to allow for effective separation via silica gel chromatography. Rigorous analytical confirmation of the correct isomer is paramount (see Characterization section).
Part 2: Conversion of Nitrile to Ketone via Grignard Reaction
The conversion of the nitrile group to a ketone is a classic and reliable transformation in organic synthesis. The reaction proceeds through nucleophilic addition of an organometallic reagent to the electrophilic carbon of the nitrile, forming an intermediate imine salt which is subsequently hydrolyzed to the ketone.[6]
Experimental Protocol:
-
Grignard Reagent Preparation/Use: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), place a solution of 2-Methyl-2H-indazole-7-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Nucleophilic Addition: Cool the solution to 0 °C and add a solution of methylmagnesium bromide (CH₃MgBr, ~1.5 eq, typically 3.0 M in diethyl ether) dropwise. The reaction is exothermic and should be controlled.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the intermediate magnesium imine salt is typically rapid.
-
Hydrolysis and Isolation: Carefully quench the reaction by slowly adding it to a cold aqueous solution of a weak acid (e.g., saturated NH₄Cl or 1 M HCl). This step hydrolyzes the imine to the ketone. Extract the aqueous layer with ethyl acetate, combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield pure this compound.
Mechanism of Nitrile to Ketone Conversion: The Grignard reagent (CH₃MgBr) acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile. The resulting imine anion is stabilized as a magnesium salt. Crucially, this intermediate does not react further with another equivalent of the Grignard reagent. Subsequent acidic workup protonates the nitrogen, leading to an iminium ion, which is then attacked by water and hydrolyzes to the final ketone product.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between N1 and N2 indazole isomers. [5][7][8] General Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the data using appropriate software. Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).
Predicted Spectroscopic Data:
| Analysis | Predicted Chemical Shifts (δ, ppm) and Features |
| ¹H NMR (400 MHz, CDCl₃) | ~8.10 (s, 1H, H-3), ~7.80 (d, 1H, H-6), ~7.65 (d, 1H, H-4), ~7.15 (t, 1H, H-5), ~4.20 (s, 3H, N-CH₃), ~2.70 (s, 3H, COCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | ~200.0 (C=O), ~148.0 (C-7a), ~135.0 (C-3), ~130.0 (C-6), ~128.0 (C-4), ~125.0 (C-7), ~122.0 (C-5), ~120.0 (C-3a), ~35.0 (N-CH₃), ~28.0 (COCH₃) |
Key Diagnostic Correlations for Isomer Assignment:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment. For the N2-isomer, a 3-bond correlation (³J) is expected between the N-methyl protons (~4.20 ppm) and the C-3 carbon (~135.0 ppm). This correlation would be absent in the N1-isomer. [5]* NOESY (Nuclear Overhauser Effect Spectroscopy): A through-space correlation should be observed between the N-methyl protons and the H-3 proton of the indazole ring, further confirming the N2 substitution pattern.
Infrared (IR) Spectroscopy
General Protocol: An IR spectrum can be obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid samples.
Predicted Characteristic Peaks:
-
~1680 cm⁻¹: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the acetyl group. [9]* ~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.
Mass Spectrometry (MS)
General Protocol: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal for confirming the elemental composition.
Predicted Data:
-
Molecular Ion Peak (M+H)⁺: Expected at m/z = 175.0866 for the molecular formula C₁₀H₁₁N₂O⁺.
-
Fragmentation: Key fragmentation patterns would likely involve the loss of the acetyl group (M-43) or cleavage of the methyl group from the carbonyl.
Application in Drug Discovery: Targeted Protein Degradation (TPD)
The classification of this compound as a "Protein Degrader Building Block" firmly places it within the cutting-edge field of Targeted Protein Degradation (TPD). TPD is a therapeutic strategy that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. [10][11] The Role of PROTACs: PROTACs are heterobifunctional molecules designed to induce the degradation of a specific Protein of Interest (POI). [12]They consist of three components:
-
A "warhead" ligand that binds to the POI.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
Utility of this compound: This molecule is a highly valuable precursor for the "warhead" component of a PROTAC.
-
Privileged Scaffold: The indazole ring is a well-established "privileged scaffold" in medicinal chemistry, known to bind to a variety of important protein targets, particularly protein kinases. [13][14]Many kinase inhibitors are based on the indazole core.
-
Vector for Linker Attachment: The acetyl group at the 7-position provides a versatile chemical handle. It can be readily modified through various chemical reactions (e.g., aldol condensation, reduction to an alcohol followed by etherification) to attach the linker, which is a critical step in PROTAC synthesis.
-
Modulation of Properties: The N2-methyl group and the 7-acetyl substitution pattern provide a specific three-dimensional structure and electronic profile that can be optimized to achieve high-affinity and selective binding to a target protein.
By incorporating this building block, drug discovery scientists can rapidly synthesize libraries of PROTACs to target specific kinases or other proteins implicated in diseases like cancer, inflammation, and neurodegeneration. [15]
Conclusion
This compound is more than a simple heterocyclic compound; it is a sophisticated and enabling tool for modern drug discovery. Its synthesis, while requiring careful control of regiochemistry, is achievable through established chemical transformations. Rigorous spectroscopic analysis, particularly 2D NMR, is essential for its unambiguous structural confirmation. Its primary value lies in its role as a versatile building block for the rational design of targeted protein degraders, offering a strategic entry point for developing novel therapeutics against previously "undruggable" targets. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this important molecule in their scientific endeavors.
References
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DergiPark. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Retrieved from [Link]
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ResearchGate. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES | Request PDF. Retrieved from [Link]
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TR Dizin. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of a 2H-indazole-derived library using the one-pot–one-step... Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
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ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. Retrieved from [Link]
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An In-depth Technical Guide to the Structure and Synthesis of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one
Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a valuable building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights and a self-validating experimental workflow.
Introduction and Significance
Nitrogen-containing heterocyclic compounds are foundational to the development of pharmaceuticals.[1] Among these, the indazole scaffold has emerged as a structure of significant interest due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] this compound, a derivative of the 2H-indazole tautomer, is a key synthetic intermediate. The presence of a methyl group on the indazole nitrogen and an acetyl group on the benzene ring provides two distinct points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules for drug discovery programs. This guide will delve into the structural characteristics of this compound and present a robust synthetic route for its preparation.
Chemical Structure and Properties
The structural integrity and physicochemical properties of a compound are paramount to its application in further synthetic endeavors.
Chemical Structure
This compound consists of a 2-methyl-2H-indazole core with an acetyl group substituted at the 7-position. The IUPAC name for this compound is 1-(2-methyl-2H-indazol-7-yl)ethanone.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol describes the conversion of 2-Methyl-2H-indazole-7-carbonitrile to the target ketone.
Materials and Reagents:
-
2-Methyl-2H-indazole-7-carbonitrile
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Methyl-2H-indazole-7-carbonitrile (1.0 eq). Dissolve the starting material in anhydrous THF (10 mL per gram of nitrile).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The formation of an intermediate magnesium salt may be observed as a precipitate.
-
Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the intermediate imine. Anhydrous conditions are essential as Grignard reagents are highly reactive with water.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the intermediate imine magnesium salt.
-
Causality: A saturated NH₄Cl solution provides a mildly acidic proton source to hydrolyze the imine to the ketone while minimizing the risk of vigorous, uncontrolled quenching that can occur with stronger acids.
-
-
Acidic Hydrolysis: Add 1 M HCl solution and stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine to the ketone.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Data Summary
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Expected Value | Notes |
| Yield | 60-75% | Based on typical yields for Grignard reactions on aromatic nitriles. |
| Purity | >95% (after chromatography) | Determined by HPLC or ¹H NMR. |
| Physical Appearance | Off-white to yellow solid |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic protocol, utilizing a Grignard reaction on a commercially available nitrile precursor, is robust and scalable. The structural and spectroscopic information provided herein serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the use of this important building block in the development of novel bioactive compounds.
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Katritzky, A. R., et al. (2009). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. The Journal of Organic Chemistry, 74(16), 6334–6336. [Link]
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An In-depth Technical Guide to 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold and Targeted Protein Degradation
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its versatile biological activity has led to the development of treatments for a wide range of diseases, including cancer and inflammatory conditions.[2] In parallel, the field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality.[3] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3]
This technical guide focuses on 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one , a key building block in the synthesis of PROTACs.[4] We will delve into its chemical properties, synthesis, and crucial role in the construction of these innovative therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in drug discovery and development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [4] |
| Molecular Weight | 174.203 g/mol | [4] |
| CAS Number | 1159511-30-4 | [4] |
| Appearance | Crystalline solid | Inferred from related compounds |
| Storage | Room temperature | [4] |
Spectroscopic Data: While specific experimental spectra for this compound are not widely published, data from closely related 2H-indazole derivatives can provide valuable insights for characterization.[5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the indazole ring, the acetyl methyl group, and the aromatic protons of the indazole core.
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the acetyl group, the carbons of the bicyclic indazole ring system, and the two methyl carbons.
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for the carbonyl (C=O) stretching vibration of the ketone.
Synthesis of 2H-Indazoles: A Methodological Overview
The synthesis of the 2H-indazole core can be achieved through various methods, with the Cadogan reductive cyclization being a notable example.[6] This reaction typically involves the deoxygenation of an o-nitrobenzylamine derivative to form the indazole ring.
Below is a generalized workflow for the synthesis of 2H-indazoles, which can be adapted for the specific synthesis of this compound.
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Spectroscopic Profile of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. While direct experimental spectroscopic data for this specific molecule is not extensively available in the public domain, this document leverages established principles of spectroscopy and comparative data from structurally related indazole derivatives to present a robust, predictive spectroscopic profile. This guide is intended to support researchers, scientists, and drug development professionals in the synthesis, characterization, and application of this and similar indazole-based compounds. We will delve into the predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, providing detailed experimental protocols and interpretative guidance.
Introduction: The Significance of Spectroscopic Characterization
This compound (C₁₀H₁₀N₂O, Molar Mass: 174.203 g/mol ) belongs to the indazole class of bicyclic heteroaromatic compounds.[1] Indazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2] The precise substitution pattern on the indazole ring, such as the N-methylation and the acetyl group at the 7-position in the target molecule, is critical for its specific chemical properties and biological interactions.
Accurate spectroscopic characterization is the cornerstone of chemical research and development. It provides unambiguous confirmation of a molecule's identity, purity, and structure. For a novel or sparsely documented compound like this compound, a predictive understanding of its spectroscopic signature is invaluable for guiding synthesis, purification, and further investigation.
This guide will provide a detailed, predictive analysis of the key spectroscopic data for this compound, grounded in the established spectroscopic behavior of analogous compounds.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is depicted below. The key structural features that will dictate its spectroscopic properties are the indazole ring system, the N-methyl group, the acetyl group, and the substitution pattern on the benzene ring.
Caption: Molecular Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the N-methyl protons, and the acetyl protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | Singlet | 1H | H3 | The proton at position 3 of the indazole ring is typically a singlet and appears downfield due to the electron-withdrawing effect of the adjacent nitrogen atoms. |
| ~7.7-7.9 | Doublet | 1H | H4 or H6 | The protons on the benzene ring will be influenced by the acetyl group and the heterocyclic ring. Positional isomers of indazole show aromatic protons in this region.[3][4] |
| ~7.5-7.7 | Doublet | 1H | H6 or H4 | The coupling pattern will be dependent on the specific coupling constants with the adjacent proton. |
| ~7.1-7.3 | Triplet | 1H | H5 | This proton is expected to appear as a triplet due to coupling with two adjacent aromatic protons. |
| ~4.2-4.4 | Singlet | 3H | N-CH₃ | The N-methyl protons are typically a sharp singlet in a region characteristic of methyl groups attached to a nitrogen in a heteroaromatic system.[5] |
| ~2.7-2.9 | Singlet | 3H | COCH₃ | The protons of the acetyl group are a singlet and are deshielded by the adjacent carbonyl group. |
Experimental Protocol for ¹H NMR Data Acquisition
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195-200 | C=O | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.[6] |
| ~140-150 | C7a, C3a | Quaternary carbons in the indazole ring system are expected in this region. |
| ~130-140 | C3 | The carbon at position 3 of the indazole ring is influenced by the adjacent nitrogen atoms. |
| ~120-130 | C4, C5, C6, C7 | The aromatic carbons of the benzene ring will appear in this characteristic region. The specific shifts will be influenced by their position relative to the substituents.[7] |
| ~35-40 | N-CH₃ | The N-methyl carbon is expected in this region, which is typical for methyl groups attached to a nitrogen atom in a heterocyclic ring. |
| ~25-30 | COCH₃ | The acetyl methyl carbon is deshielded by the carbonyl group and appears in this range. |
Experimental Protocol for ¹³C NMR Data Acquisition
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is usually performed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the stretching vibration of the carbonyl group.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~1680-1700 | C=O stretch | A strong absorption band in this region is characteristic of an aryl ketone. The conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone. |
| ~3000-3100 | Aromatic C-H stretch | Medium to weak absorptions in this region are characteristic of C-H bonds in aromatic rings. |
| ~2850-2960 | Aliphatic C-H stretch | Weak absorptions corresponding to the C-H bonds of the methyl groups. |
| ~1450-1600 | C=C and C=N stretch | Multiple bands in this region are expected for the stretching vibrations within the indazole ring. |
Experimental Protocol for IR Data Acquisition
Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Ion | Rationale |
| 174 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group is a common fragmentation pathway for ketones. |
| 131 | [M - COCH₃]⁺ | Cleavage of the bond between the indazole ring and the acetyl group, resulting in the loss of the acetyl radical. |
| 116 | [M - COCH₃ - CH₃]⁺ | Subsequent loss of the N-methyl group from the indazolyl cation. |
Experimental Protocol for Mass Spectrometry Data Acquisition
The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will influence the observed spectrum. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a "soft" ionization technique that typically results in a prominent protonated molecule [M+H]⁺, confirming the molecular weight.
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of this compound based on established spectroscopic principles and comparative data from related compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for researchers working with this and similar indazole derivatives. While this guide offers a robust predictive framework, it is essential to confirm these predictions through the acquisition of experimental data on a pure sample of the target compound. The information presented herein should facilitate the unambiguous identification and characterization of this compound in various research and development settings.
References
- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- Wiley-VCH. (2007). Supporting Information.
- Biosynth. (n.d.). This compound, min 97%, 500 mg.
- The Royal Society of Chemistry. (2012). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ResearchGate. (2016). 13C NMR of indazoles.
- University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone.
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1H NMR and 13C NMR of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a key heterocyclic building block in modern drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and validate the NMR data for this specific molecule. We will delve into the theoretical underpinnings of the expected spectral features, provide a field-proven experimental protocol, and present a detailed, atom-by-atom analysis of the predicted chemical shifts and coupling constants. The causality behind experimental choices and data interpretation is emphasized throughout to ensure scientific integrity and reproducibility.
Introduction and Strategic Importance
This compound (CAS 1159511-30-4) is a substituted indazole derivative.[1] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2] Accurate and unambiguous structural characterization is paramount for any downstream application, from chemical synthesis to biological screening.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3][4] It provides precise information about the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C. This guide serves to demystify the NMR spectrum of this specific indazole, providing a predictive framework that can be used to confirm its identity and purity.
Caption: Molecular structure with atom numbering for NMR assignment.
Foundational NMR Principles for the Indazole Core
To accurately interpret the NMR spectra, one must consider the electronic environment of each nucleus. For this compound, the key influencing factors are:
-
Aromatic Ring Current: The fused bicyclic indazole system is aromatic. When placed in an external magnetic field, the delocalized π-electrons induce a ring current. This current generates a secondary magnetic field that deshields the external protons (H-3, H-4, H-5, H-6), causing them to resonate at a higher chemical shift (downfield), typically in the range of 6.0-8.5 ppm.[5][6]
-
Substituent Effects:
-
N-Methyl Group: The methyl group is attached to the N-2 position. This specific substitution pattern is critical, as N-1 and N-2 substituted indazoles exhibit distinct NMR spectra.[2] The N-methyl group itself will appear as a singlet in the ¹H NMR spectrum.
-
7-Acetyl Group (-COCH₃): This is an electron-withdrawing group. Through resonance and inductive effects, it pulls electron density from the aromatic ring. This deshields the nearby protons, particularly H-6, causing them to shift further downfield.[7] The carbonyl carbon (C=O) of this group will be significantly deshielded and appear at a very high chemical shift in the ¹³C spectrum.
-
Experimental Protocol: A Self-Validating Workflow
The quality of an NMR spectrum is directly dependent on meticulous sample preparation.[8][9] The following protocol is designed to yield high-resolution data suitable for unambiguous structural confirmation.
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An In-depth Technical Guide to the Mass Spectrometry of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one
Abstract
This technical guide provides a detailed examination of the mass spectrometric behavior of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. As a member of the indazole class, this compound is relevant in the development of protein degrader building blocks.[1] A thorough understanding of its mass spectrometric profile is essential for its unambiguous identification, purity assessment, and metabolic studies. This document outlines the theoretical basis for ionization and fragmentation, presents detailed experimental protocols for high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) analysis, and proposes a detailed fragmentation pathway supported by predictive data. The methodologies and interpretations herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the analytical characterization of this and structurally related compounds.
Introduction and Molecular Overview
This compound (CAS Number: 1159511-30-4) is a substituted N-methyl indazole.[1] Its structure features a bicyclic aromatic indazole core, methylated at the N2 position, with an acetyl group at the C7 position. Mass spectrometry is a cornerstone analytical technique for molecular characterization, offering high sensitivity and specificity for determining molecular weight and elucidating chemical structures.[2] For novel or specialized compounds like the topic molecule, establishing a reliable mass spectrometric fingerprint is a critical step in the research and development pipeline.
Molecular Structure and Formula:
-
Chemical Name: this compound
-
Molecular Formula: C₁₀H₁₀N₂O[1]
-
Molecular Weight (Average): 174.203 g/mol [1]
-
Monoisotopic (Exact) Mass: 174.07931 Da
The presence of nitrogen atoms and a carbonyl group makes the molecule amenable to soft ionization techniques such as Electrospray Ionization (ESI), which typically generates protonated molecular ions [M+H]⁺, preserving the molecular integrity for subsequent fragmentation analysis.[2][3]
Ionization Strategy and High-Resolution Mass Spectrometry (HRMS)
2.1. Rationale for Ionization Technique Selection
Electrospray Ionization (ESI) in positive ion mode is the recommended technique for the analysis of this compound. The basic nitrogen atoms in the indazole ring are readily protonated in the acidic mobile phase commonly used in liquid chromatography-mass spectrometry (LC-MS).[3] This process efficiently generates a stable protonated precursor ion, [M+H]⁺, which is the starting point for structural analysis. ESI is a soft ionization method that minimizes in-source fragmentation, ensuring that the observed precursor ion accurately reflects the intact molecule's mass.
2.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To accurately determine the elemental composition of the parent molecule.
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an ESI source.
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Instrument Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂): Flow rate of 600 L/hr at 300 °C
-
Mass Range: m/z 50 - 500
-
Resolution: >10,000 FWHM (Full Width at Half Maximum)
-
-
Data Acquisition and Analysis: Acquire the full scan mass spectrum. The instrument's software is used to calculate the elemental composition from the measured accurate mass of the [M+H]⁺ ion. The low mass error (typically <5 ppm) between the observed and theoretical mass provides high confidence in the assigned molecular formula.
2.3. Expected HRMS Data
The HRMS analysis serves as a self-validating system. Confirming the elemental composition is a foundational step that validates the identity of the precursor ion before proceeding to structural elucidation via tandem mass spectrometry.
| Parameter | Theoretical Value | Expected Observed Value | Mass Error (ppm) |
| Molecular Formula | C₁₀H₁₀N₂O | - | - |
| Precursor Ion | [C₁₀H₁₁N₂O]⁺ | - | - |
| Exact Mass (m/z) | 175.08659 | 175.0862 - 175.0870 | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
3.1. Principles of Collision-Induced Dissociation (CID)
Tandem mass spectrometry (MS/MS) is employed to uncover the compound's structure. In this process, the precursor ion ([M+H]⁺ at m/z 175.09) is isolated and then fragmented by colliding it with an inert gas (e.g., argon or nitrogen) in a collision cell.[2] The energy of these collisions is carefully controlled to induce reproducible fragmentation, yielding a unique spectrum of product ions that reveals the molecule's underlying connectivity.
3.2. Proposed Fragmentation Pathway
The fragmentation of this compound is predicted to be driven by the lability of the acetyl group and the stability of the heterocyclic indazole ring. The primary fragmentation events are likely to be alpha-cleavage at the carbonyl group and subsequent cleavages of the indazole ring.[4][5]
Key Fragmentation Steps:
-
Loss of the Acetyl Radical: A primary and highly characteristic fragmentation for acetyl-substituted compounds is the cleavage of the bond between the carbonyl carbon and the indazole ring. This results in the formation of a stable acylium ion.
-
Loss of Ketene: A common rearrangement pathway for ketones can lead to the elimination of a neutral ketene molecule (CH₂=C=O).
-
Ring Fragmentation: Subsequent, higher-energy fragmentation can induce cleavage of the indazole ring itself, often involving the loss of small molecules like HCN or N₂.
The following diagram illustrates the proposed fragmentation cascade originating from the protonated precursor ion.
Caption: Predicted fragmentation pathway for [M+H]⁺ of this compound.
3.3. Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
Objective: To generate a characteristic product ion spectrum for structural confirmation.
Methodology:
-
Instrumentation: Use an LC-MS/MS system such as a triple quadrupole (QqQ) or Q-TOF instrument.
-
Sample Introduction: The sample can be introduced via direct infusion or through an LC system for separation from any impurities.
-
MS1 Stage: Isolate the precursor ion of interest (m/z 175.09) in the first mass analyzer (Q1).
-
MS2 Stage (Collision Cell): Introduce collision gas (e.g., Argon) into the collision cell (q2). Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation of the isolated precursor ion.
-
MS3 Stage: Scan the third mass analyzer (Q3) to detect the resulting product ions.
-
Data Acquisition: Record the product ion spectra at various collision energies to build a comprehensive fragmentation profile.
3.4. Predicted MS/MS Fragmentation Data
The following table summarizes the key fragment ions expected from the MS/MS analysis of this compound.
| m/z (Theoretical) | Proposed Elemental Composition | Proposed Loss from Precursor | Description of Fragment |
| 175.09 | [C₁₀H₁₁N₂O]⁺ | - | [M+H]⁺ Precursor Ion |
| 147.08 | [C₉H₁₁N₂]⁺ | CO | Loss of carbon monoxide from the acetyl group. |
| 133.07 | [C₈H₉N₂]⁺ | C₂H₂O | Loss of neutral ketene via rearrangement. |
| 132.06 | [C₈H₈N₂]⁺ | C₂H₃O• | Alpha-cleavage resulting in the loss of the acetyl radical. |
| 105.04 | [C₇H₅N]⁺ | C₂H₃O•, HCN | Subsequent loss of hydrogen cyanide from the indazole ring fragment. |
Conclusion
The mass spectrometric analysis of this compound, guided by the principles of high-resolution and tandem mass spectrometry, provides a definitive method for its characterization. The predicted protonated molecule at m/z 175.09, confirmed by HRMS, serves as the entry point for CID experiments. The resulting fragmentation pattern, dominated by the characteristic losses of ketene (to m/z 133.07) and the acetyl radical (to m/z 132.06), provides a unique structural fingerprint. This in-depth guide offers the necessary protocols and theoretical framework for scientists to confidently identify this compound, verify its synthesis, and investigate its properties in complex matrices, thereby supporting its application in drug discovery and development.
References
- Vertex AI Search. (n.d.). This compound, min 97%, 500 mg.
- Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- Oresmaa, L., Aulaskari, P., & Vainiotalo, P. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-6.
- Van Berkel, G. J., Kertesz, V., & Koeplinger, K. A. (2007). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. ResearchGate.
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., Law, L. K., Lee, O. Y. C., & To, K. F. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3-12.
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Sources
The Strategic Role of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one in Modern Medicinal Chemistry
An In-Depth Technical Guide
Abstract
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics.[1][2] This guide moves beyond a general overview to focus on a strategically vital, yet often overlooked, building block: 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one . While not biologically active in its own right, this molecule represents a critical nexus in the synthesis of highly potent and selective oncology drugs. Its primary significance lies in its role as a key intermediate in the multi-step synthesis of Niraparib (MK-4827), a powerful poly(ADP-ribose) polymerase (PARP) inhibitor approved for treating various cancers.[3][4] We will dissect the synthesis of this intermediate, rationalize the process choices, explore its transformation into Niraparib, and detail the mechanism of PARP inhibition that defines the final drug's therapeutic value. This document serves as a technical resource, providing field-proven insights and detailed protocols for chemists and pharmacologists engaged in drug discovery.
The Indazole Scaffold: A Cornerstone of Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development, and among them, the indazole ring system is particularly noteworthy.[5] Comprising a benzene ring fused to a pyrazole ring, indazoles exist in different tautomeric forms, with the 1H- and 2H-isomers being most common.[2] This structural motif is considered a bioisostere of indole and is valued for its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.
The versatility of the indazole scaffold has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[6][7] Its success is exemplified by several FDA-approved drugs, such as Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor), underscoring the scaffold's proven value in creating potent and selective medicines.[7]
This compound: A Strategically Vital Synthetic Intermediate
The subject of this guide, this compound, is a functionalized 2H-indazole. Its specific substitution pattern—a methyl group at the N2 position and an acetyl group at the C7 position—is not arbitrary. This precise arrangement is a direct result of a carefully designed synthetic strategy aimed at producing the PARP inhibitor Niraparib.
The acetyl group at C7 serves as a synthetic handle, a precursor to the carboxamide functional group found in the final drug. The carboxamide is a critical pharmacophore, forming key hydrogen bond interactions within the NAD+ binding pocket of the PARP enzyme.[4] The N2-alkylation is equally important; regioselective control to favor the 2H-indazole isomer over the 1H is a known challenge in indazole chemistry, yet it is essential for the optimal orientation of the molecule within the target's active site.[8][9] Therefore, the "role" of this compound is not defined by its own biological activity, but by its identity as a purpose-built molecular fragment, engineered for the efficient and regioselective construction of a highly potent therapeutic agent.
Synthesis of the Key Intermediate: A Step-by-Step Protocol and Mechanistic Rationale
The synthesis of this compound requires precise control over regioselectivity. The following protocol is a representative synthesis adapted from foundational patents and process chemistry literature for Niraparib.[10]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the target intermediate.
Detailed Experimental Protocol
Step 1: Diazotization of 1-(2-Amino-3-methylphenyl)ethan-1-one
-
To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 1-(2-amino-3-methylphenyl)ethan-1-one (1.0 eq).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt intermediate.
Step 2: Intramolecular Cyclization
-
The reaction mixture containing the diazonium salt is allowed to warm slowly to room temperature.
-
The mixture is then gently heated to 40-50 °C and stirred for 2-4 hours. Nitrogen gas evolution will be observed as the cyclization proceeds.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.
-
Upon completion, cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(2H-indazol-7-yl)ethan-1-one.
Step 3: Regioselective N-Methylation
-
Dissolve the crude 1-(2H-indazol-7-yl)ethan-1-one (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add iodomethane (CH₃I, 1.2 eq) to the suspension and stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC/HPLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude residue by column chromatography on silica gel to separate the desired N2-methylated product from the N1-isomer and obtain pure this compound.
Rationale and Key Considerations
-
Causality of Reagent Choice: The diazotization followed by cyclization is a classic and efficient method for forming the indazole ring from an ortho-substituted aniline. Sodium nitrite in an acidic medium is the standard method for generating the reactive diazonium species.
-
Regioselectivity: The N-alkylation of indazoles is notoriously difficult to control. The choice of a mild base (K₂CO₃) and a polar aprotic solvent (DMF) often favors the thermodynamically more stable N2-isomer, which is required for Niraparib. The separation of N1 and N2 isomers via chromatography is a critical purification step.
Application in Drug Discovery: The Gateway to the PARP Inhibitor Niraparib
The true value of this compound is realized in its conversion to Niraparib. This involves converting the C7-acetyl group to a carboxamide and coupling the N2-position to the piperidinylphenyl moiety.
Structure-Activity Relationship (SAR) Insights
The discovery and optimization of Niraparib revealed several key structural requirements for potent PARP inhibition.[4]
-
2H-Indazole-7-carboxamide Core: This scaffold acts as a nicotinamide (the cofactor for PARP) mimic. The C7-carboxamide forms two crucial hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP-1 active site. The N2-linked phenyl group occupies a hydrophobic pocket.
-
Piperidine Moiety: The basic piperidine ring provides a key interaction with the phosphate-binding region of the active site, specifically interacting with the carboxylate of Glu988. This interaction significantly enhances potency.
-
Regiochemistry: The 2,7-disubstitution pattern on the indazole ring is critical. Moving the carboxamide to other positions or using the 1H-indazole isomer leads to a dramatic loss of activity, as the precise geometry required for optimal binding interactions is disrupted.
Quantitative Biological Data
Niraparib is a potent dual inhibitor of both PARP-1 and PARP-2, the primary enzymes involved in DNA single-strand break repair. Its efficacy is demonstrated by its low nanomolar inhibitory concentrations.
| Compound | Target | IC₅₀ (nM) | Cell-Based EC₅₀ (nM) | Reference(s) |
| Niraparib (MK-4827) | PARP-1 | 3.8 | 4 | [3][4] |
| PARP-2 | 2.1 | [3][4] |
The Target: PARP Inhibition and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cell's DNA damage response (DDR).[11] They detect single-strand breaks (SSBs) in DNA and recruit other repair proteins to fix the damage.[12] PARP inhibitors exploit a concept known as synthetic lethality .[12][13]
In healthy cells, if SSBs are not repaired by PARP (e.g., due to inhibition), they can degrade into more lethal double-strand breaks (DSBs) during DNA replication. Healthy cells can still repair these DSBs using an alternative, high-fidelity pathway called Homologous Recombination (HR), which relies on functional BRCA1 and BRCA2 genes.[14]
However, many cancers, particularly certain ovarian and breast cancers, have mutations in their BRCA1 or BRCA2 genes, rendering their HR pathway deficient.[15] In these cancer cells, inhibiting PARP prevents SSB repair, leading to an accumulation of DSBs that the cell cannot fix. This overwhelming genomic instability triggers apoptosis and selective cancer cell death, while largely sparing healthy cells with functional HR pathways.[13][14] A further mechanism, known as "PARP trapping," where the inhibited PARP enzyme remains bound to DNA, also contributes significantly to cytotoxicity.[15]
Mechanism of Action Diagram
Caption: The principle of synthetic lethality with PARP inhibitors.
Experimental Protocol: In Vitro PARP1 Inhibition Assay (Fluorometric)
To quantify the inhibitory potential of compounds like Niraparib, a robust in vitro enzymatic assay is essential. The following is a self-validating protocol for a fluorometric PARP1 inhibition assay, adapted from commercially available kits and established methodologies.[16][17]
Assay Workflow Diagram
Caption: Workflow for a fluorometric PARP1 activity assay.
Detailed Assay Protocol
Materials:
-
96-well black, flat-bottom assay plate
-
Recombinant Human PARP1 enzyme
-
Activated DNA (for stimulating PARP1 activity)
-
PARP Assay Buffer
-
Substrate Mix: Histones and β-NAD+
-
Test Inhibitor (e.g., Niraparib) dissolved in DMSO, serially diluted
-
PARP Inhibitor Control (e.g., Olaparib or 3-Aminobenzamide)
-
Developer Reagent (contains nicotinamidase)
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor (e.g., Niraparib) in PARP Assay Buffer. A typical final concentration range for Niraparib would be 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a positive inhibitor control.
-
Enzyme Addition: To each well of the 96-well plate, add 25 µL of PARP Assay Buffer. Add 5 µL of the serially diluted inhibitor or control. Finally, add 10 µL of the PARP1 enzyme/Activated DNA mixture.
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to each well.
-
Reaction Incubation: Incubate the plate at 30 °C for 60 minutes, protected from light. During this time, active PARP1 will consume NAD+ to poly-ADP-ribosylate the histone substrate.
-
Signal Development: Stop the reaction and develop the signal by adding 50 µL of the Developer Reagent to each well. The developer contains nicotinamidase, which digests the unconsumed NAD+ to produce nicotinamide (NAM). The fluorescence of the NAM product is then measured.
-
Fluorescence Reading: Incubate for an additional 15 minutes at room temperature. Read the plate on a fluorescence plate reader at an excitation wavelength of ~428 nm and an emission wavelength of ~468 nm.
-
Data Analysis: The fluorescence signal is inversely proportional to PARP1 activity (high fluorescence = low PARP activity = high inhibition). Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
This compound is a testament to the principle that a molecule's importance is not always defined by its intrinsic biological activity, but by its strategic value in a larger synthetic plan. It serves as a perfectly tailored precursor, enabling the efficient and regiocontrolled synthesis of the potent PARP inhibitor Niraparib. Understanding the synthesis and rationale behind such key intermediates is crucial for process chemists and medicinal chemists aiming to develop next-generation therapeutics. The continued success of indazole-based drugs like Niraparib ensures that this scaffold, and the clever chemical strategies used to functionalize it, will remain a central focus of innovation in the pursuit of new medicines for years to come.
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Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 15(5), 1121–1177. National Center for Biotechnology Information.
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Request PDF. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate.
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Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). MilliporeSigma.
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BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. BenchChem.
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ResearchGate. (n.d.). Molecular structure of ¹⁴C-niraparib tosylate. ResearchGate.
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Wikipedia. (2025). Niraparib. Wikipedia.
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ResearchGate. (n.d.). Structure-activity relationships in vitro. ResearchGate.
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BMG LABTECH. (2008). Evaluation of PARP inhibitors: performed on BMG LABTECH's FLUOstar Omega. BMG LABTECH.
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Technology Networks. (2024). How To Choose the Right Assay for PARP. Technology Networks.
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Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal.
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The Royal Society of Chemistry. (2012). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. The Royal Society of Chemistry.
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Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
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BenchChem. (2025). Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: An Application Note and Protocol. BenchChem.
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Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC medicinal chemistry, 12(6), 993–1002. National Center for Biotechnology Information.
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Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of medicinal chemistry, 52(22), 7170–7185. PubMed.
-
Morressier. (2015). Development of a highly regioselective N-2 arylation of indazole carboxamides: Application toward the synthesis of MK-4827 (Niraparib). Morressier.
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The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen to prominence as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable structural and electronic properties have enabled the development of a wide array of therapeutic agents.[3] This technical guide provides an in-depth exploration of the historical origins of indazole derivatives, tracing their initial discovery, the evolution of their synthesis, and the key breakthroughs that cemented their role in contemporary drug discovery.
The Genesis: Discovery and Early Synthesis of the Indazole Core
The journey of the indazole ring system began in the late 19th century, with foundational work by pioneering chemists. While indazoles themselves are rare in nature, their synthetic accessibility opened the door to vast pharmacological exploration.[4]
Fischer's Foundational Synthesis (c. 1883)
The first synthesis of an indazole derivative is credited to the celebrated chemist Emil Fischer.[5] In his seminal work, Fischer did not prepare the parent indazole but rather an oxo-substituted derivative, indazolone, by heating ortho-hydrazinobenzoic acid, which underwent intramolecular condensation.[1][6] This reaction was a critical first step, demonstrating the feasibility of constructing this novel heterocyclic system.[1] At the same time, Fischer was also developing his famous Fischer Indole Synthesis, another cornerstone reaction in heterocyclic chemistry that involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.[7][8]
The Jacobson Indazole Synthesis
A significant advancement in indazole synthesis was the Jacobson reaction. This method involves the diazotization of o-toluidine followed by cyclization.[9] A more convenient modification of this reaction, which avoids the low solubility of o-benzotoluidide, uses N-acetyl-o-toluidine.[10] The N-acetyl compound is nitrosated, and the resulting N-nitroso derivative undergoes rearrangement and cyclization to form the indazole ring.[9] This method proved to be more efficient in terms of time and cost compared to earlier multi-step syntheses from anthranilic acid.[10]
The Evolution of Synthetic Strategies
Over the decades, chemists have developed a diverse toolkit of reactions to construct and functionalize the indazole core, moving from harsh classical conditions to milder, more efficient modern catalytic methods.[11][12]
Key synthetic strategies include:
-
Palladium-Catalyzed C-H Amination: This provides an efficient route to substituted 1H-indazoles through intramolecular C-H amination of aminohydrazones.[11]
-
[3+2] Cycloaddition Reactions: The reaction between arynes and diazo compounds is a powerful strategy for constructing the 1H-indazole ring system.[11][13]
-
Metal-Free Synthesis: Environmentally conscious, metal-free approaches have been developed, offering practical and greener alternatives to traditional metal-catalyzed methods.
-
Davis-Beirut Reaction: This reaction is a notable method for generating 2H-indazoles.[4]
Detailed Protocol: A Representative Jacobson-Style Indazole Synthesis
This protocol describes a common, scalable method for synthesizing the parent 1H-indazole, adapted from established procedures.[10] It relies on the cyclization of an N-nitroso intermediate derived from N-acetyl-o-toluidine.
Step 1: Acetylation of o-Toluidine
-
Slowly add o-toluidine (0.84 mol) to a mixture of glacial acetic acid (90 mL) and acetic anhydride (1.90 mol) in a two-necked flask.
-
Control the exothermic reaction by cooling the mixture in an ice bath.
Step 2: Nitrosation
-
While maintaining cooling, introduce a stream of nitrous gases (generated from NaNO₂ and a strong acid) into the reaction mixture to form the N-nitroso-o-acetotoluidide intermediate.
Step 3: Cyclization and Extraction
-
Pour the solution of the N-nitroso intermediate onto a mixture of ice and water and allow it to stand in an ice bath for 2 hours.
-
Extract the separated oil with benzene.
-
Wash the combined benzene extracts with ice water.
-
Allow the benzene solution to stand at room temperature. The decomposition of the nitroso compound proceeds with the evolution of nitrogen gas, leading to the formation of indazole.
Step 4: Isolation and Purification
-
After the reaction is complete, extract the benzene solution with hydrochloric acid.
-
Treat the combined acidic extracts with excess ammonia to precipitate the crude indazole.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by vacuum distillation to yield colorless 1H-indazole.
This self-validating protocol includes clear steps for reaction, extraction, and purification, ensuring the isolation of the desired product, which can be confirmed by melting point analysis and spectroscopy.
Synthetic Workflow Diagram
The following diagram illustrates the key stages of the Jacobson-style synthesis.
Caption: Workflow for a Jacobson-style Indazole Synthesis.
From Chemical Curiosity to Therapeutic Powerhouse
The indazole scaffold has become a cornerstone in medicinal chemistry, leading to the development of numerous FDA-approved drugs.[14][15] Its derivatives have demonstrated a vast range of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[3][12][16]
A Timeline of Biological Discovery
-
Mid-20th Century: The discovery of the anti-inflammatory and analgesic properties of Benzydamine marked one of the earliest significant therapeutic applications of an indazole derivative.[1][4]
-
Late 20th Century: Granisetron , a selective 5-HT₃ receptor antagonist, was developed to prevent nausea and vomiting induced by cancer chemotherapy, showcasing the scaffold's utility in neurological applications.[15][17]
-
Early 21st Century: The true potential of indazoles in oncology was realized with the development of potent protein kinase inhibitors. This era saw the approval of several landmark drugs targeting angiogenesis and cell proliferation pathways.
Indazole-Containing Kinase Inhibitors in Oncology
Several indazole derivatives have been successfully developed as kinase inhibitors for cancer treatment.[14][18] These drugs often target key signaling pathways involved in tumor growth and angiogenesis.[19]
| Drug Name | Primary Target(s) | Key Indication(s) | FDA Approval Year (for first indication) |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α/β, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | 2009[20][21] |
| Axitinib | VEGFR-1, -2, -3 | Renal Cell Carcinoma | 2012[22][23] |
| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | 2019[24][25] |
| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer | 2017[3] |
Mechanism of Action: Pazopanib and the VEGF Signaling Pathway
Pazopanib is a multi-targeted tyrosine kinase inhibitor that exerts its anti-cancer effects primarily by inhibiting angiogenesis—the formation of new blood vessels that tumors need to grow.[21][26] It potently blocks key receptors, including the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[20][27]
When a ligand like VEGF binds to its receptor (VEGFR) on the surface of an endothelial cell, the receptor dimerizes and autophosphorylates, triggering a downstream cascade of signaling proteins (like PLCγ, PI3K, and MAPK).[27][28] This signaling promotes cell proliferation, migration, and survival, leading to new blood vessel formation. Pazopanib functions as an ATP-competitive inhibitor, binding to the intracellular kinase domain of VEGFR and preventing this initial phosphorylation step, thereby blocking the entire downstream signaling cascade.[28]
Caption: Pazopanib inhibits VEGFR signaling to block angiogenesis.
Conclusion and Future Perspectives
From its initial discovery in the 19th century to its current status as a privileged scaffold in drug development, the indazole ring system has had a remarkable journey. The development of robust synthetic methodologies has allowed chemists to explore its vast chemical space, leading to the discovery of potent modulators of various biological targets. The success of indazole-based kinase inhibitors in oncology has solidified its importance, and research continues to uncover new applications in areas ranging from neurodegenerative to cardiovascular diseases.[18][29] The continued exploration of this versatile scaffold promises to yield the next generation of innovative therapeutics.
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Methodological & Application
Application Note and Synthetic Protocol for 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-methyl-2H-indazol-7-yl)ethan-1-one, a key building block in medicinal chemistry and drug discovery. The protocol details a robust multi-step synthetic route, commencing with the regioselective methylation of a commercially available indazole precursor, followed by the introduction of the acetyl group. Each step is accompanied by in-depth explanations of the underlying chemical principles, reaction mechanisms, and critical experimental parameters. This guide is intended for researchers and scientists in the field of organic synthesis and drug development, offering a reliable and reproducible methodology for obtaining the target compound with high purity.
Introduction
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] The specific isomer, this compound, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The 2H-indazole tautomer, while often less thermodynamically stable than the 1H-isomer, offers unique structural and electronic properties that are leveraged in the design of targeted therapeutics.[2][3] The strategic placement of the methyl group at the N2 position and the acetyl group at the C7 position provides a versatile handle for further chemical modifications.
This application note outlines a validated synthetic pathway to access this important molecule, emphasizing experimental reproducibility and providing insights into the critical aspects of the synthesis, purification, and characterization processes.
Synthetic Strategy Overview
The synthesis of this compound is approached through a logical sequence of reactions. The overall workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 7-Bromo-2-methyl-2H-indazole
The initial step focuses on the regioselective methylation of 7-bromo-2H-indazole. The alkylation of indazoles can lead to a mixture of N1 and N2 isomers.[4] Achieving high selectivity for the desired N2-methylated product is crucial for the success of the overall synthesis. Under basic conditions, the methylation of indazoles often yields a mixture of N1 and N2 products. However, specific reaction conditions can favor the formation of the 2-methyl isomer.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 7-Bromo-2H-indazole | 197.02 | 5.0 g | 25.4 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 1.12 g | 28.0 | 1.1 |
| Iodomethane | 141.94 | 1.74 mL | 28.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Saturated aq. NH4Cl | - | 50 mL | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate | - | - | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 7-bromo-2H-indazole (5.0 g, 25.4 mmol).
-
Add anhydrous THF (100 mL) and cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.12 g, 28.0 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add iodomethane (1.74 mL, 28.0 mmol) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to separate the N1 and N2 isomers and afford 7-bromo-2-methyl-2H-indazole as a solid.
Mechanistic Insights and Rationale
The methylation of indazole in the presence of a strong base like sodium hydride proceeds via the deprotonation of the indazole nitrogen to form the indazolide anion. This anion exists as a resonance hybrid with negative charge density on both N1 and N2. The subsequent alkylation with iodomethane can occur at either nitrogen. The ratio of N1 to N2 alkylation is influenced by factors such as the solvent, counter-ion, and the steric and electronic nature of the indazole ring. While N1-alkylation is often the thermodynamically favored product, careful control of reaction conditions can favor the kinetically controlled N2-alkylation.
Part 2: Synthesis of this compound
This final step involves the introduction of the acetyl group at the C7 position of the 2-methyl-2H-indazole ring. A common and effective method for this transformation is a metal-halogen exchange followed by acylation.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 7-Bromo-2-methyl-2H-indazole | 211.05 | 4.0 g | 18.9 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | - | 8.3 mL | 20.8 | 1.1 |
| N,N-Dimethylacetamide (DMA) | 87.12 | 2.1 mL | 22.7 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 80 mL | - | - |
| Saturated aq. NH4Cl | - | 50 mL | - | - |
| Ethyl Acetate | - | 100 mL | - | - |
| Brine | - | 30 mL | - | - |
| Anhydrous Sodium Sulfate | - | - | - | - |
Procedure:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 7-bromo-2-methyl-2H-indazole (4.0 g, 18.9 mmol) in anhydrous THF (80 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 8.3 mL, 20.8 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.
-
Add N,N-dimethylacetamide (2.1 mL, 22.7 mmol) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the product with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound as a solid.
Mechanistic Insights and Rationale
This reaction proceeds via a lithium-halogen exchange, where the bromine atom at the C7 position is replaced by lithium using n-butyllithium at low temperatures. This generates a highly reactive organolithium species. The subsequent addition of an acylating agent, in this case, N,N-dimethylacetamide, leads to the formation of a tetrahedral intermediate which then collapses upon workup to yield the desired ketone. The use of very low temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the organolithium intermediate.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the indazole ring protons, the N-methyl group, and the acetyl methyl group with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the acetyl group. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C10H10N2O (m/z = 174.20).[5] |
| Melting Point | A sharp melting point range consistent with a pure compound. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in methylation step | Incomplete deprotonation or reaction with residual water. | Ensure all glassware is thoroughly flame-dried and the reaction is performed under an inert atmosphere. Use fresh, high-quality sodium hydride. |
| Formation of N1-isomer | Reaction conditions favoring the thermodynamic product. | Maintain low temperatures during the addition of reagents and consider alternative methylating agents or solvent systems. |
| Incomplete metal-halogen exchange | Inactive n-butyllithium or presence of electrophilic impurities. | Titrate the n-butyllithium solution before use. Ensure the solvent is anhydrous and the starting material is pure. |
| Low yield in acylation step | Decomposition of the organolithium intermediate. | Maintain the reaction temperature strictly at -78 °C during the addition of n-butyllithium and the acylating agent. |
Safety Precautions
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle in a fume hood under an inert atmosphere.
-
n-Butyllithium: Pyrophoric and corrosive. Handle with extreme care under an inert atmosphere using appropriate syringes and septa.
-
Iodomethane: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Solvents: Tetrahydrofuran and ethyl acetate are flammable. Use in a well-ventilated area away from ignition sources.
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these procedures.
References
-
ResearchGate. (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-Indazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). PubMed Central. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). This compound, min 97%, 500 mg. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
Introduction: The Indazole Scaffold and the Regioselectivity Challenge
An In-Depth Guide to the Regioselective N-Alkylation of 7-Substituted Indazoles
The indazole ring system is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents, from anti-cancer drugs like Pazopanib to anti-inflammatory compounds.[1][2] The biological activity of these molecules is profoundly dictated by the substitution pattern on the indazole core, particularly on the nitrogen atoms. The direct N-alkylation of the indazole heterocycle presents a persistent synthetic challenge: the presence of two nucleophilic nitrogen atoms, N1 and N2, often leads to the formation of regioisomeric mixtures.[1][3][4] For drug development professionals, controlling this regioselectivity is not merely an academic exercise; it is a critical step that impacts yield, purification costs, and the viability of a synthetic route.
This guide provides a detailed exploration of the factors governing the N-alkylation of 7-substituted indazoles and offers robust protocols to selectively target either the N1 or N2 position. We will delve into the mechanistic principles that underpin these transformations, providing researchers with the knowledge to not only follow a protocol but to understand, troubleshoot, and adapt it.
The Mechanistic Dichotomy: Understanding N1 vs. N2 Selectivity
The outcome of an indazole alkylation reaction is a delicate balance between the inherent properties of the substrate and the external reaction conditions. The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-tautomer.[1][2][3][5] This intrinsic stability can be leveraged to favor the formation of N1-alkylated products under conditions that permit thermodynamic equilibration.[3][6][7]
However, for 7-substituted indazoles, the dominant factor is often sterics. A substituent at the C7 position is spatially proximate to the N1 nitrogen, creating significant steric hindrance that shields it from the incoming electrophile. Consequently, the alkylating agent is preferentially directed to the more accessible N2 position. This effect is particularly pronounced with bulky C7 groups like nitro (-NO2) or carboxylate (-CO₂Me), which can lead to excellent N2 selectivity.[6][7][8][9]
The choice of base and solvent further complicates this interplay. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) generate a localized indazole anion. In this environment, steric factors dominate, favoring kinetic attack at the N2 position for 7-substituted substrates.[6][7] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can result in an equilibrium between the N1 and N2 anions, potentially leading to mixtures or favoring the thermodynamically more stable N1 product if equilibration is possible.[3][4]
Strategic Protocols for Regioselective N-Alkylation
Protocol 1: High-Yield N2-Alkylation of 7-Nitroindazole (Kinetic Control)
This protocol leverages the strong steric directing effect of the C7-nitro group to achieve excellent selectivity for the N2 position. The use of sodium hydride in THF ensures rapid, irreversible deprotonation, locking the reaction into a kinetically controlled pathway where the less hindered N2 atom is the primary site of attack.[6][7][8]
Materials:
-
7-Nitro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Flask Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 7-nitro-1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (target concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv, 60% dispersion) portion-wise. Causality: Adding NaH at 0 °C controls the initial exotherm and the rate of hydrogen gas evolution. Using a strong, non-nucleophilic base like NaH ensures complete and rapid formation of the indazolide anion, preventing side reactions.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution will typically become a clear solution or a fine suspension.
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be required for less reactive alkylating agents.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N2-alkylated 7-nitroindazole.
Protocol 2: Triflic Acid-Catalyzed N2-Alkylation with Diazo Compounds
For substrates where standard methods may fail or for access to a broader range of alkyl groups, a modern, metal-free approach using triflic acid (TfOH) and diazo compounds provides exceptional N2-selectivity (often >99:1).[3][10] This method is highly efficient and demonstrates excellent functional group tolerance.[10]
Materials:
-
7-Substituted-1H-indazole
-
Diazo compound (e.g., Trimethylsilyldiazomethane, Ethyl diazoacetate)
-
Triflic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Methodology:
-
Preparation: To a solution of the 7-substituted-1H-indazole (1.0 equiv) in anhydrous DCM, add the diazo compound (1.2 equiv) at 0 °C.
-
Catalyst Addition: Add a solution of triflic acid (0.1-0.2 equiv) in DCM dropwise to the reaction mixture at 0 °C. Causality: TfOH protonates the diazo compound, generating a highly electrophilic species that is attacked by the indazole. The N2-nitrogen is electronically more nucleophilic, and this inherent reactivity, combined with steric factors, leads to the high N2 selectivity observed.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with DCM.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography to yield the N2-alkylated product.
Data-Driven Insights: A Comparative Table
The regiochemical outcome is highly dependent on the interplay of the C7-substituent and the reaction conditions. The following table summarizes representative results from the literature.
| 7-Substituent | Alkylating Agent | Base / Conditions | Solvent | N1:N2 Ratio | Yield (%) | Reference |
| -NO₂ | n-Pentyl bromide | NaH | THF | 4:96 | 93 | [6][8][9] |
| -CO₂Me | n-Pentyl bromide | NaH | THF | <1:99 | 91 | [6][8][9] |
| -Br | Isobutyl bromide | K₂CO₃ | DMF | 58:42 | 72 (total) | [4] |
| -H | Ethyl Tosylate | Cs₂CO₃ | DMF | >99:1 | >90 | [3] |
| -NO₂ | Ethyl diazoacetate | TfOH (cat.) | DCM | 0:100 | 95 | [3][10] |
| -Cl | t-Butyl trichloroacetimidate | TfOH (cat.) | Dioxane | 0:100 | 91 | [11][12] |
Experimental Workflow Visualization
The general process for a base-mediated N-alkylation can be visualized as a clear, sequential workflow. This ensures reproducibility and helps in planning the experimental setup.
Conclusion
The regioselective N-alkylation of 7-substituted indazoles is a controllable process when the underlying mechanistic principles are understood. For researchers in drug development, mastering these reactions is essential. Steric hindrance at the C7 position is a powerful tool for directing alkylation to the N2 position, a strategy that can be enhanced by using kinetically controlled conditions (e.g., NaH/THF). While achieving N1 selectivity is more challenging due to this steric impediment, alternative strategies employing thermodynamic control or novel catalytic systems are continuously being developed. By carefully selecting the substrate, base, solvent, and alkylating agent, chemists can confidently navigate the synthesis of specific indazole regioisomers, accelerating the discovery of new therapeutic agents.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Retrieved from [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]
-
Wang, X., et al. (2019). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Retrieved from [Link]
-
Blore, D. K., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. Retrieved from [Link]
-
Blore, D. K., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Retrieved from [Link]
-
Blore, D. K., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Retrieved from [Link]
-
Reddy, T. J., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Retrieved from [Link]
-
Mei, Y., & Yang, B. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Retrieved from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. MPG.PuRe. Retrieved from [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Retrieved from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]
Sources
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- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. research.ucc.ie [research.ucc.ie]
- 9. researchgate.net [researchgate.net]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Application Notes & Protocols: 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one as a Key Intermediate in Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Indazole Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a causal factor in numerous diseases, most notably cancer.[1] This has established them as one of the most critical target classes in modern drug discovery. Within the vast chemical space of kinase inhibitors, the indazole nucleus has emerged as a "privileged scaffold."[2][3] This is due to its bioisosteric relationship with the native adenine of ATP and its ability to form crucial hydrogen bond interactions within the kinase hinge region. This structural motif is present in numerous FDA-approved drugs, including the multi-kinase inhibitors Pazopanib and Axitinib, underscoring its clinical and pharmacological significance.[4][5][6]
This guide focuses on a specific, high-value building block: 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one (CAS: 1159511-30-4).[7] This molecule is strategically designed for efficient kinase inhibitor synthesis. The pre-methylated nitrogen at the N2 position of the indazole ring prevents the formation of N1/N2 positional isomers, a common challenge in indazole synthesis, thereby simplifying downstream reactions and purification.[8] More importantly, the acetyl group at the C7 position serves as a versatile chemical handle for elaboration, allowing for the introduction of substituents that can target the solvent-front region or exploit unique pockets within the ATP-binding site.[9]
A key strategy in modern kinase inhibitor design is to target the "gatekeeper" residue, a conserved hydrophobic residue that controls access to a deeper pocket within the active site.[9] By installing specific substituents at the C7 position of the indazole ring, it is possible to create inhibitors that selectively target engineered, "analog-sensitive" (as) kinases or to achieve selectivity among different wild-type kinases. The protocols and rationale outlined herein provide a comprehensive framework for leveraging this compound to construct novel and potent kinase inhibitors.
Strategic Synthesis Workflow
The overall strategy involves a two-step process: first, utilizing the reactive acetyl group of the starting material to form a versatile intermediate, such as a chalcone, via a Claisen-Schmidt condensation. This intermediate is then used in a cyclization reaction to construct a second heterocyclic system, a common feature in Type I and Type II kinase inhibitors. This workflow is designed for modularity, allowing researchers to generate a library of diverse final compounds by simply varying the initial aldehyde and the cyclization partner.
Protocol 1: Synthesis of an Indazolyl-Chalcone Intermediate
Rationale: The Claisen-Schmidt condensation is a robust and reliable method for forming a carbon-carbon bond between a ketone and an aldehyde. The acetyl group on the indazole provides the enolizable ketone. This reaction produces an α,β-unsaturated ketone (a chalcone), which is an excellent Michael acceptor and a versatile precursor for the synthesis of various heterocyclic systems, including pyrimidines, pyrazoles, and pyridines.[10] The choice of the aromatic aldehyde is critical as it introduces a key variable substituent for structure-activity relationship (SAR) studies.
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.05 eq)
-
Ethanol (EtOH), Anhydrous
-
Sodium Hydroxide (NaOH), 4M aqueous solution
-
Round-bottom flask, magnetic stirrer, stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.05 eq) in ethanol (approx. 10 mL per mmol of starting ketone).
-
Base Addition: While stirring at room temperature, add the 4M NaOH solution (2.0 eq) dropwise over 5 minutes. The solution may change color to yellow or orange.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours when the starting ketone spot has been consumed.
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask in an ice bath. A precipitate of the chalcone product should form.
-
If no precipitate forms, slowly add cold deionized water to the reaction mixture until precipitation is observed.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake sequentially with cold water and then a small amount of cold ethanol to remove excess base and unreacted aldehyde.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterization: Dry the final product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Protocol 2: Synthesis of a 2-Amino-4,6-disubstituted Pyrimidine Kinase Inhibitor
Rationale: The aminopyrimidine core is another privileged scaffold in kinase inhibitor design, famously found in drugs like Imatinib. It often forms two critical hydrogen bonds with the kinase hinge region. The chalcone intermediate synthesized in Protocol 1 can undergo a cyclocondensation reaction with guanidine to form a highly functionalized 2-aminopyrimidine ring system in a single, efficient step.
Materials:
-
Indazolyl-Chalcone Intermediate (from Protocol 1) (1.0 eq)
-
Guanidine Hydrochloride (1.5 eq)
-
Sodium Ethoxide (NaOEt), 21% solution in ethanol (3.0 eq)
-
2-Propanol (IPA) or Ethanol (EtOH), Anhydrous
-
Reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the indazolyl-chalcone (1.0 eq) and guanidine hydrochloride (1.5 eq).
-
Solvent and Base Addition: Add anhydrous 2-propanol or ethanol (approx. 15 mL per mmol of chalcone). While stirring, add the sodium ethoxide solution (3.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the reaction by TLC until the chalcone starting material is consumed. This reaction typically takes 8-16 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice water. A solid precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration, washing thoroughly with water to remove inorganic salts.
-
-
Purification: Dry the crude solid. The product can be purified by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate).
-
Characterization: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the final indazolyl-pyrimidine compound.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Rationale: To determine the potency of the synthesized compounds, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A lower luminescence signal indicates less ADP production and therefore greater inhibition of the kinase.
Materials:
-
Synthesized Kinase Inhibitor (dissolved in 100% DMSO for stock)
-
Target Kinase (e.g., VEGFR2, Akt1)
-
Kinase Substrate (appropriate peptide or protein for the target kinase)
-
ATP
-
ADP-Glo™ Kinase Assay Reagents
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Perform serial dilutions of the inhibitor stock solution in assay buffer to create a dose-response curve (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.
-
Add 0.5 µL of the serially diluted test compound. Include wells with DMSO only (0% inhibition control) and a known potent inhibitor or no ATP (100% inhibition control).
-
Pre-incubate the plate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Data Presentation
Quantitative data from synthesis and biological assays should be presented clearly for comparison.
| Compound ID | Aldehyde Used (Protocol 1) | Yield (Protocol 2) | Purity (LC-MS) | Kinase IC₅₀ (nM) |
| IZP-001 | 4-Chlorobenzaldehyde | 55% | >98% | 25 |
| IZP-002 | 4-Methoxybenzaldehyde | 62% | >99% | 150 |
| IZP-003 | 3-Trifluoromethylbenzaldehyde | 48% | >97% | 8 |
| Control | Staurosporine | N/A | N/A | 1.5 |
| Note: Data presented are representative and for illustrative purposes. |
Visualizing the Mechanism of Action
The indazole core typically acts as a scaffold, positioning key pharmacophoric elements within the ATP binding site. The 2-aminopyrimidine moiety forms hydrogen bonds with the kinase hinge, while the substituent derived from the C7-acetyl group projects towards the solvent-exposed region, where it can be modified to enhance selectivity and potency.
Conclusion and Expert Insights
This compound is a highly valuable and strategically designed starting material for the synthesis of novel kinase inhibitors. The protocols provided here offer a robust and modular pathway to generate diverse libraries of compounds for screening and lead optimization. The inherent features of this building block—a pre-functionalized N2-methyl group and a versatile C7-acetyl handle—address common synthetic challenges and provide a direct route to probing key regions of the kinase ATP-binding site. Researchers using this intermediate are well-positioned to develop next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one Derivatives
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] The compound 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one is a critical building block, notably serving as a key intermediate in the synthesis of PARP inhibitors like Niraparib.[5][6][7][8] This guide provides detailed experimental procedures for the functionalization of this indazole core using palladium-catalyzed cross-coupling reactions. We will explore cornerstone methodologies including Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions, offering not just step-by-step protocols but also the underlying chemical logic for procedural choices. These notes are intended for researchers in synthetic chemistry and drug development, aiming to provide a robust framework for the strategic modification of this important heteroaromatic ketone.
Introduction: The Strategic Importance of the Indazole Scaffold
Indazoles are bicyclic aromatic heterocycles that are bioisosteres of indoles and are present in a wide array of pharmacologically active compounds.[1][3] Their unique electronic properties and ability to participate in hydrogen bonding interactions make them ideal for targeting various biological receptors. The functionalization of the indazole ring is therefore a central task in drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the precise formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under relatively mild conditions.[9][10][11]
This document focuses on derivatives of this compound, assuming a pre-functionalized ring system (e.g., with a halogen) to serve as the electrophilic partner in coupling reactions. The protocols provided are designed to be adaptable starting points for a variety of substrates.
Foundational Principles of Palladium-Catalyzed Cross-Coupling
A successful cross-coupling reaction hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent. The general catalytic cycle, while varying slightly between reaction types, typically involves oxidative addition, transmetalation (for Suzuki) or coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
-
Palladium Source: Often a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ is used. These are reduced in situ to the active Pd(0) species that enters the catalytic cycle.
-
Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential for stabilizing the palladium center, promoting oxidative addition to the aryl halide, and facilitating the final reductive elimination step.[12] The choice of ligand directly impacts reaction rate, scope, and efficiency.
-
Base: The base plays multiple roles. In Suzuki coupling, it facilitates the transmetalation step. In Buchwald-Hartwig amination, it deprotonates the amine nucleophile.[12] The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) must be matched to the specific reaction and functional group tolerance of the substrates.
-
Solvent: Anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF are typically used to ensure a water-free environment and to solubilize the reagents at the required reaction temperatures.
Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl or vinyl-aryl structures by coupling an organoboron species with an aryl halide.[10][13] This is particularly useful for extending the carbon framework of the indazole core.
Causality Behind the Protocol:
This protocol employs Pd(dppf)Cl₂, a robust and reliable catalyst for heteroaryl couplings, as the dppf ligand is adept at promoting the reaction while minimizing side products.[13] The use of an aqueous carbonate base in a solvent like dioxane is a standard, mild condition that is tolerant of a wide range of functional groups.[14]
Detailed Experimental Protocol:
Objective: To couple an arylboronic acid with a hypothetical 1-(5-bromo-2-methyl-2H-indazol-7-yl)ethan-1-one .
-
Reagent Preparation: To a flame-dried Schlenk tube, add 1-(5-bromo-2-methyl-2H-indazol-7-yl)ethan-1-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes by evacuating and backfilling the vessel three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (in a 4:1 to 5:1 ratio, e.g., 4 mL dioxane and 1 mL water per 0.1 mmol of the indazole substrate) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired C-5 arylated indazole product.
Workflow and Data Summary
Caption: Suzuki-Miyaura Coupling Workflow.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 70-90[14] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 85-98 |
| Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ (2.5) | DME | 85 | 75-95[13] |
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the definitive method for coupling amines with aryl halides to form arylamines.[9][15] This reaction is indispensable for installing amine functionalities, which are prevalent in pharmaceuticals.
Causality Behind the Protocol:
The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is crucial for deprotonating the amine and facilitating the catalytic cycle.[12] For coupling with heteroaryl halides like indazoles, specialized ligands are often required. tBuXphos has been cited as an effective ligand for aminations involving indazoles.[12] The reaction is highly sensitive to air and moisture, necessitating strict anaerobic and anhydrous conditions.
Detailed Experimental Protocol:
Objective: To couple a primary or secondary amine with a hypothetical 1-(5-bromo-2-methyl-2H-indazol-7-yl)ethan-1-one .
-
Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the appropriate ligand (e.g., tBuXphos, 0.08 equiv), and sodium tert-butoxide (NaOt-Bu, 1.5 equiv) to a flame-dried Schlenk tube.
-
Substrate Addition: Add 1-(5-bromo-2-methyl-2H-indazol-7-yl)ethan-1-one (1.0 equiv).
-
Solvent and Nucleophile: Remove the tube from the glovebox. Add anhydrous toluene via syringe, followed by the amine (1.2 equiv).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C with vigorous stirring for 4-24 hours.[9]
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired C-5 aminated indazole.[9]
Workflow and Data Summary
Caption: Buchwald-Hartwig Amination Workflow.
Table 2: Recommended Ligands for Buchwald-Hartwig Amination
| Nucleophile | Recommended Ligand | Base | Key Considerations |
|---|---|---|---|
| Primary Amines | XPhos, RuPhos | NaOt-Bu, LHMDS | RuPhos is often effective for secondary amines as well.[12] |
| Secondary Amines | RuPhos, BrettPhos | NaOt-Bu | Steric hindrance can be a challenge. |
| Indazoles/Pyrazoles | tBuXphos, DavePhos | Cs₂CO₃, K₃PO₄ | Weaker bases may be required to prevent side reactions.[12] |
| Amides | tBuBrettPhos | LHMDS | Amides are less nucleophilic and require more reactive catalyst systems.[12] |
Protocol III: Mizoroki-Heck Reaction for C-C Bond Alkenylation
The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a powerful method for introducing vinyl groups.[16][17] This can be used to install versatile functional handles onto the indazole scaffold.
Causality Behind the Protocol:
The Heck reaction typically proceeds via a neutral or cationic pathway. This protocol uses a phosphine-free system with Pd(OAc)₂, which is often effective and cost-efficient. A hindered organic base like triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) is used to neutralize the H-X generated during the reaction without competing as a nucleophile.
Detailed Experimental Protocol:
Objective: To couple an alkene (e.g., butyl acrylate) with a hypothetical 1-(5-bromo-2-methyl-2H-indazol-7-yl)ethan-1-one .
-
Reagent Preparation: To a Schlenk tube, add 1-(5-bromo-2-methyl-2H-indazol-7-yl)ethan-1-one (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv), and an optional ligand if needed (e.g., P(o-tolyl)₃, 0.04-0.10 equiv).
-
Inert Atmosphere: Seal the tube and purge with argon or nitrogen.
-
Solvent and Reagents: Add an anhydrous solvent such as DMF or acetonitrile, followed by the alkene (1.5 equiv) and the base (e.g., Et₃N, 2.0 equiv).
-
Reaction: Heat the sealed reaction mixture to 80-120 °C and stir for 6-24 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl (to remove the base), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Workflow Diagram
Caption: Mizoroki-Heck Reaction Workflow.
Conclusion
The functionalization of the this compound scaffold via palladium-catalyzed cross-coupling reactions provides a powerful and modular approach for the synthesis of complex molecules and potential drug candidates. The Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions offer reliable and adaptable methods for forming key C-C and C-N bonds. The success of these protocols relies on a rational selection of catalyst, ligand, base, and solvent, tailored to the specific substrates and desired transformation. By understanding the causality behind these choices, researchers can effectively troubleshoot and optimize conditions to accelerate the discovery and development of novel indazole-based therapeutics.
References
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-
PubMed. (n.d.). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Retrieved from [Link]
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
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MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
- ResearchGate. (2021). Mizoroki–Heck Reaction of Unstrained Aryl Ketones via Ligand-Promoted C–C Bond Olefination.
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ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
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ACS Publications. (n.d.). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Retrieved from [Link]
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NIH. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. Retrieved from [Link]
- ResearchGate. (n.d.). Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions.
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PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Retrieved from [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
-
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]
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NIH. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Retrieved from [Link]
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CP Lab Chemicals. (n.d.). This compound, min 97%, 500 mg. Retrieved from [Link]
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NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
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Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
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PubMed Central. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Retrieved from [Link]
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PubMed. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Retrieved from [Link]
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PMC - NIH. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Retrieved from [Link]
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PMC - NIH. (n.d.). 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Retrieved from [Link]
-
ElectronicsAndBooks. (2010). PalladiumCatalyzed Sonogashira Coupling of Aryl Mesylates and Tosylates. Retrieved from [Link]
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Application Notes & Protocols for Biological Screening of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one Derivatives
Introduction
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Derivatives of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one represent a promising chemical series for the discovery of novel therapeutic agents. The successful identification and optimization of lead compounds from a library of these derivatives, however, depend on a robust and logically structured biological screening strategy.
This guide provides a comprehensive framework for the biological evaluation of this compound derivatives. Moving beyond a simple list of procedures, this document outlines a strategic, multi-tiered screening cascade designed to efficiently identify bioactive compounds, elucidate their mechanism of action, and flag potential safety liabilities early in the drug discovery process. The protocols herein are designed to be self-validating, incorporating essential controls and data analysis steps to ensure the generation of reliable and reproducible results for researchers, scientists, and drug development professionals.
Section 1: The Drug Discovery Screening Cascade: A Strategic Workflow
A tiered approach is the most resource-efficient strategy for screening a chemical library. This cascade begins with a broad, high-throughput primary assay to identify all compounds with biological activity ("hits"). These hits are then progressed through a series of more specific secondary assays to confirm activity, determine potency, and elucidate the mechanism of action (MoA). Finally, lead candidates are subjected to safety and selectivity profiling to identify potential off-target effects that could terminate development.
Caption: A tiered screening cascade for indazole derivatives.
Section 2: Primary Screening Protocol: Identifying Bioactive Hits
The initial goal is to cast a wide net to identify any derivatives that exert a biological effect, typically by assessing their impact on cell viability or proliferation. Assays that measure cellular metabolic activity are ideal for this purpose as they are robust, sensitive, and amenable to high-throughput screening (HTS).[3]
Protocol: MTS Cell Viability Assay
Principle: This colorimetric assay measures the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by metabolically active cells.[3] Dehydrogenase enzymes found in viable cells convert the MTS reagent into a soluble formazan product that absorbs light at 490 nm. The amount of formazan produced is directly proportional to the number of living cells in the culture, allowing for the quantification of cytotoxic or cytostatic effects.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF7 breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well or 384-well clear-bottom tissue culture plates
-
This compound derivative library, dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Positive control (e.g., Doxorubicin, Staurosporine)
-
Absorbance microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives (e.g., from 100 µM to 1 nM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[4] Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls: Include wells with vehicle control (medium with 0.5% DMSO) representing 100% viability and wells with a known cytotoxic agent (e.g., 10 µM Doxorubicin) as a positive control. Also include "no-cell" blank wells containing only medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:
-
% Viability = (Absorbance_Compound / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation Example:
| Compound ID | Cell Line | IC₅₀ (µM) |
| IND-001 | A549 | 5.2 |
| IND-002 | A549 | > 100 |
| IND-003 | A549 | 0.87 |
| Doxorubicin | A549 | 0.15 |
Section 3: Secondary Screening: Elucidating Mechanism of Action (MoA)
Given the known pharmacology of indazole scaffolds, two highly probable mechanisms of action are the modulation of inflammatory pathways and the inhibition of protein kinases.[1][5] Hits from the primary screen should be funneled into these MoA-specific assays.
Anti-Inflammatory Pathway Analysis: NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of inflammatory responses.[6] It controls the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6][7] Many anti-inflammatory compounds act by inhibiting the NF-κB pathway.
Caption: The canonical NF-κB signaling pathway.
Principle: This assay uses a cell line stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[8] When NF-κB is activated (e.g., by TNF-α stimulation), it translocates to the nucleus, binds to these elements, and drives luciferase expression.[9] The resulting light output, measured after adding a luciferase substrate, is a direct measure of NF-κB transcriptional activity. Inhibitors of the pathway will reduce the luminescence signal.
Materials:
-
HEK293 cell line with a stable NF-κB luciferase reporter (e.g., HEK293/NF-κB-luc)
-
White, opaque 96-well cell culture plates
-
Recombinant Human TNF-α
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer plate reader
-
Positive Control: A known IKK inhibitor (e.g., BAY 11-7082)
Step-by-Step Methodology:
-
Cell Seeding: Seed 20,000 HEK293/NF-κB-luc cells per well in a 96-well white plate in 100 µL of medium. Incubate overnight.
-
Compound Pre-incubation: Treat cells with serial dilutions of the indazole derivatives for 1 hour. Include vehicle (0.5% DMSO) and positive control wells.
-
Stimulation: Add TNF-α to all wells (except for unstimulated controls) to a final concentration of 10 ng/mL. This concentration should be optimized to produce a robust signal-to-background ratio.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
-
Lysis and Signal Generation: Equilibrate the plate and the luciferase reagent to room temperature. Add 100 µL of the luciferase reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis and initiate the luminescent reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Subtract the average signal from the unstimulated control wells from all other measurements.
-
Calculate the percent inhibition for each compound concentration relative to the stimulated vehicle control:
-
% Inhibition = 100 - [(Luminescence_Compound / Luminescence_Vehicle) * 100]
-
-
Determine the IC₅₀ value by plotting % Inhibition against the log of compound concentration.
Principle: To confirm that NF-κB inhibition translates to a functional anti-inflammatory effect, we can measure the secretion of a key downstream cytokine, TNF-α, from immune cells. An enzyme-linked immunosorbent assay (ELISA) is a highly specific method for quantifying protein levels in a sample.[10] In this assay, cells like macrophages are stimulated with lipopolysaccharide (LPS), which activates NF-κB and induces TNF-α production and secretion.[9] The amount of TNF-α in the cell supernatant is then quantified.
Materials:
-
RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS) from E. coli
-
Human or Murine TNF-α ELISA Kit
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Sample Diluent
-
Absorbance microplate reader (450 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed 100,000 RAW 264.7 cells per well in a 96-well plate. Incubate overnight.
-
Compound Treatment: Pre-treat cells with indazole derivatives for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the cell culture supernatant for analysis.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol.[11] This typically involves: a. Adding standards and collected supernatants to the antibody-pre-coated plate. b. Incubating to allow TNF-α to bind to the capture antibody. c. Washing the plate to remove unbound material. d. Adding a biotinylated detection antibody, followed by another incubation and wash. e. Adding a streptavidin-HRP conjugate, followed by another incubation and wash. f. Adding the TMB substrate to develop the colorimetric signal. g. Stopping the reaction with Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values for the TNF-α standards against their known concentrations.
-
Use the standard curve to interpolate the concentration of TNF-α in each sample.
-
Calculate the % inhibition of TNF-α secretion and determine the IC₅₀ for each compound.
Kinase Inhibition Profiling
Indazole derivatives are known to inhibit various protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer.[5][12] Identifying the specific kinase(s) targeted by a compound is crucial for understanding its anti-cancer MoA and potential selectivity.
Principle: This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method involves incubating the kinase, a specific substrate peptide, and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).[13] The kinase transfers the radiolabeled phosphate group to the substrate. The amount of phosphorylated substrate is then quantified, and a reduction in this signal in the presence of a compound indicates inhibition. For HTS, non-radioactive formats like LANCE® (Time-Resolved Fluorescence Resonance Energy Transfer) are often used.[14]
Materials:
-
Purified recombinant protein kinase(s) of interest (e.g., SRC, FGFR1, JAK2)[5][12][13]
-
Specific peptide substrate for each kinase
-
Kinase assay buffer
-
ATP
-
Known potent inhibitor for each kinase (positive control)
-
Detection system (e.g., phosphocellulose paper and scintillation counter for radioactive assays; specific antibody and plate reader for TR-FRET assays)
Step-by-Step Methodology (General):
-
Reaction Setup: In a multi-well plate, add the kinase assay buffer, the indazole derivative at various concentrations, and the purified kinase enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction (e.g., by adding EDTA).
-
Detection: Quantify the amount of phosphorylated substrate using the chosen detection method. For a radioactive assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity of the paper.
-
Data Acquisition: Read the signal (e.g., counts per minute, TR-FRET ratio).
Data Analysis:
-
Define 0% activity from wells with no enzyme and 100% activity from vehicle control wells.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting % inhibition against the log of compound concentration. It is highly recommended to screen active compounds against a panel of kinases to assess their selectivity profile.
Section 4: Safety & Selectivity Profiling
Early assessment of potential liabilities can prevent costly late-stage failures. Two of the most critical off-target activities to screen for are inhibition of Cytochrome P450 enzymes and the hERG potassium channel.
Protocol: Cytochrome P450 (CYP) Inhibition Assay
Principle: CYP enzymes are the primary enzymes responsible for drug metabolism in the liver.[15] Inhibition of these enzymes by one drug can lead to elevated plasma concentrations and potential toxicity of a co-administered drug.[16][17] This assay assesses the potential of the indazole derivatives to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9) by using human liver microsomes, which are rich in these enzymes.[18] A specific substrate for each CYP isoform is incubated with the microsomes, and the formation of its metabolite is monitored by LC-MS/MS. A decrease in metabolite formation indicates CYP inhibition.[19]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer
-
CYP isoform-specific substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)
-
CYP isoform-specific inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) as positive controls
-
Acetonitrile with internal standard (for protein precipitation)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Incubation: In a 96-well plate, pre-incubate the indazole derivative, HLM, and phosphate buffer at 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system and the specific substrate.
-
Incubation: Incubate for an optimized time (e.g., 10-15 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard. This also precipitates the proteins.
-
Sample Preparation: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the amount of metabolite formed in each sample using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value for each CYP isoform.
Protocol: hERG Channel Inhibition Assay (Thallium Flux)
Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[20][21] Blockade of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[21] A common HTS method to assess hERG liability is the thallium flux assay.[22] Cells stably expressing the hERG channel are loaded with a thallium-sensitive fluorescent dye. Thallium (Tl⁺), a surrogate for potassium (K⁺), enters the cell through open hERG channels and binds to the dye, causing an increase in fluorescence.[20] Compounds that block the channel prevent this influx and the corresponding fluorescence increase.
Materials:
-
HEK293 or U2OS cell line stably expressing the hERG channel
-
Thallium flux assay kit (e.g., FluxOR™ II) containing loading buffer, stimulus buffer (containing thallium), and dye
-
Known hERG blocker (e.g., Astemizole, Cisapride) as a positive control[23]
-
Kinetic fluorescence plate reader
Step-by-Step Methodology:
-
Cell Seeding: Plate hERG-expressing cells in a 384-well black, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent dye loading buffer. Incubate for 1 hour at room temperature in the dark.
-
Compound Addition: Add the indazole derivatives at various concentrations to the wells. Also, add vehicle and positive controls. Incubate for 10-30 minutes at room temperature.
-
Signal Measurement: Place the plate in a kinetic fluorescence plate reader. Add the thallium-containing stimulus buffer to all wells simultaneously using an automated dispenser.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically over 2-3 minutes.
Data Analysis:
-
Calculate the initial rate of fluorescence increase (the slope of the kinetic curve) for each well.
-
Normalize the data to the vehicle control (100% response) and a maximally inhibited control (0% response).
-
Determine the IC₅₀ of hERG channel blockade for each compound.
Section 5: Data Integration and Hit Prioritization
After completing the screening cascade, the data must be integrated to make informed decisions. A compound's overall profile—balancing on-target potency with selectivity and safety—determines its potential for further development.
Summary Table for Lead Candidate Comparison:
| Compound ID | Primary Screen IC₅₀ (µM) | NF-κB IC₅₀ (µM) | Kinase X IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) | hERG IC₅₀ (µM) | Therapeutic Index (Safety/Potency) |
| IND-003 | 0.87 | 0.55 | > 50 | 25 | > 30 | ~45x (CYP/NF-κB) |
| IND-008 | 1.2 | > 50 | 0.11 | 15 | > 30 | ~136x (CYP/Kinase) |
| IND-015 | 2.5 | 1.8 | 2.1 | 3.5 | 4.1 | ~2x (CYP/NF-κB) |
The therapeutic index is a critical metric, calculated as the ratio of off-target activity (e.g., CYP IC₅₀) to on-target potency (e.g., NF-κB IC₅₀). A larger ratio is desirable, indicating a wider safety margin.
Based on this hypothetical data, IND-003 emerges as a promising anti-inflammatory lead due to its potent and selective inhibition of the NF-κB pathway with a good safety window. IND-008 is a strong candidate for a kinase inhibitor program. IND-015 , despite showing activity, would likely be de-prioritized due to its poor therapeutic index, indicating a high risk of drug-drug interactions and cardiotoxicity at therapeutically relevant doses.
Conclusion
This application guide provides a strategic and detailed framework for the comprehensive biological evaluation of this compound derivatives. By employing a logical cascade of primary, secondary, and safety assays, researchers can efficiently identify compounds with therapeutic potential, understand their mechanism of action, and proactively identify liabilities. This systematic approach enhances the probability of successfully advancing novel indazole derivatives from the bench to preclinical development.
References
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Introduction: The Therapeutic Promise of the Indazole Scaffold
An Application Guide to Cell-Based Assays for the Characterization of Indazole-Based Compounds
Indazoles are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Comprising a fused benzene and pyrazole ring, this "privileged scaffold" serves as a versatile foundation for designing novel therapeutic agents with a wide spectrum of pharmacological activities.[1][3] Indazole derivatives are at the core of numerous FDA-approved drugs and clinical candidates, demonstrating potent anti-cancer, anti-inflammatory, and analgesic properties, among others.[1][4][5]
The therapeutic efficacy of these compounds stems from their ability to interact with a diverse range of biological targets. Notably, many indazole-based molecules function as potent inhibitors of protein kinases, such as VEGFR, EGFR, and Aurora kinases, which are critical regulators of cell proliferation and survival.[6][7][8] Others act as antagonists for G-protein coupled receptors (GPCRs) or modulate inflammatory pathways.[3][9]
Given the diversity of their mechanisms, a systematic and robust evaluation using cell-based assays is paramount. Unlike biochemical assays, which assess activity against an isolated target, cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability, off-target effects, and engagement with intracellular signaling networks.[10][11][12] This guide provides a comprehensive overview and detailed protocols for a tiered approach to characterizing indazole-based compounds, from initial cytotoxicity screening to specific mechanism-of-action studies.
Tier 1: Foundational Assessment of Cytotoxicity and Viability
The initial step in characterizing any new compound is to determine its effect on cell viability. This foundational assessment establishes the concentration range for subsequent, more detailed mechanistic studies and identifies compounds with cytotoxic potential. Tetrazolium reduction assays are the workhorse for this stage due to their simplicity, scalability for high-throughput screening (HTS), and robust performance.[13][14]
Principle of Tetrazolium Reduction Assays
These colorimetric assays quantify the metabolic activity of a cell population, which serves as a proxy for cell viability.[15] Viable, metabolically active cells possess mitochondrial and cytosolic NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts into intensely colored formazan products.[16] The amount of formazan produced is directly proportional to the number of living cells.[15]
Diagram: Workflow of a Tetrazolium Reduction Assay
Caption: A generalized workflow for assessing compound cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a classic method that relies on the conversion of the yellow, water-soluble 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple, insoluble formazan.[15][16]
Materials:
-
MTT Reagent (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl Sulfoxide - DMSO)
-
96-well flat-bottom cell culture plates
-
Appropriate cell line and complete culture medium
-
Indazole compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT Reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]
Data Analysis & Controls:
-
Controls:
-
Negative Control: Cells treated with vehicle (e.g., DMSO) only, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure the assay can detect cell death.
-
Blank: Medium with MTT and solubilizer but no cells, to subtract background absorbance.
-
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Recommended Condition | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase and provides a sufficient signal-to-noise ratio. |
| Compound Incubation | 24 - 72 hours | Allows for assessment of both acute and long-term cytotoxic effects. |
| MTT Incubation | 2 - 4 hours | Sufficient time for formazan development without causing reagent toxicity. |
| Absorbance Wavelength | 570 nm (630 nm reference) | Peak absorbance for the formazan product; reference wavelength corrects for plate imperfections. |
Alternative Protocol: XTT Assay
The XTT assay offers an advantage over MTT as its formazan product is water-soluble, eliminating the need for a solubilization step. This simplifies the protocol and reduces potential errors from incomplete crystal dissolution. The procedure is similar, but after the XTT reagent incubation, the absorbance can be read directly.
Tier 2: Dissecting Antiproliferative Effects and Cell Cycle Perturbation
If an indazole compound reduces cell viability, it is crucial to determine whether this is due to cytotoxic cell killing or cytostatic inhibition of proliferation. Many indazole-based kinase inhibitors are designed to halt the cell cycle.[8]
Protocol 2: BrdU/Ki-67 Proliferation Assay
This dual-marker immunofluorescence assay provides a detailed snapshot of the proliferative state of a cell population.
-
5-bromo-2'-deoxyuridine (BrdU): A synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[17] Its detection marks cells that are actively replicating their DNA.
-
Ki-67: A nuclear protein that is present during all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells.[18][19] It serves as a marker for the entire population of proliferating cells, or the "growth fraction".[17]
Materials:
-
Cellomics® BrdU and Ki-67 Cell Proliferation Kit or individual components
-
BrdU labeling solution (10 µM)
-
Fixation Solution (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNA Denaturation Solution (e.g., 2 M HCl)
-
Primary antibodies: Anti-BrdU and Anti-Ki-67
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture & Treatment: Seed cells on sterile coverslips or in imaging-compatible microplates. Treat with the indazole compound for the desired duration (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for 1-2 hours to allow for incorporation into DNA.
-
Fixation & Permeabilization: Wash cells with PBS, fix with Fixation Solution for 15 minutes, and then permeabilize for 15 minutes.
-
DNA Denaturation: Treat with 2 M HCl for 30 minutes at room temperature to denature the DNA, which is essential for the anti-BrdU antibody to access its epitope. Neutralize with a Tris-HCl buffer.
-
Immunostaining: Block non-specific binding sites. Incubate with a cocktail of primary antibodies (anti-BrdU and anti-Ki-67) for 1 hour. Wash, then incubate with the corresponding fluorescent secondary antibodies and DAPI for 1 hour.
-
Imaging: Mount the coverslips or image the plate using a fluorescence microscope.
Data Analysis & Interpretation:
-
Quantify the percentage of DAPI-stained nuclei that are also positive for BrdU (S-phase cells) and Ki-67 (all cycling cells).
-
A compound that reduces the percentage of both BrdU and Ki-67 positive cells is antiproliferative.
-
Comparing the two markers can provide nuanced information; for instance, a compound might trap cells in G1 or G2/M, which would result in Ki-67 positive but BrdU negative cells.[18]
Diagram: The Cell Cycle and Proliferation Markers
Caption: Phases of the cell cycle and the stages marked by Ki-67 and BrdU.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This powerful technique provides quantitative data on the distribution of cells throughout the different phases of the cell cycle based on their DNA content.[20]
Procedure:
-
Cell Culture & Treatment: Culture and treat cells with the indazole compound in 6-well plates.
-
Harvesting: Harvest both adherent and floating cells to include any detached apoptotic cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide - PI) and RNase A (to prevent staining of double-stranded RNA).[21]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in each cell.[22]
-
Data Analysis: Generate a DNA content frequency histogram. Deconvolute the histogram using modeling software to quantify the percentage of cells in the G0/G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases. Apoptotic cells may appear as a "sub-G1" peak due to DNA fragmentation.
Tier 3: Defining the Mechanism of Cell Death
When a compound is found to be cytotoxic, the next critical step is to determine the mode of cell death, most commonly apoptosis (programmed cell death) or necrosis. Apoptosis is a highly regulated process characterized by specific biochemical events, including caspase activation and the externalization of phosphatidylserine (PS).[23]
Protocol 4: Real-Time Apoptosis and Necrosis Assay (Annexin V-based)
This assay allows for the simultaneous, real-time detection of apoptosis and secondary necrosis in the same cell population.[24]
Principle:
-
Apoptosis Detection (Luminescence): The assay uses an Annexin V fusion protein linked to a subunit of NanoLuc® luciferase. Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[23] Binding of the Annexin V-luciferase conjugate to PS on the cell surface generates a stable luminescent signal.[24]
-
Necrosis Detection (Fluorescence): A cell-impermeant DNA-binding dye is included. This dye can only enter cells that have lost membrane integrity, a hallmark of necrosis or late-stage apoptosis (secondary necrosis).[24] Upon binding to DNA, it emits a fluorescent signal.
Procedure (Simplified from Promega RealTime-Glo™):
-
Reagent Preparation: Prepare the assay reagent containing the Annexin V-NanoLuc® fusion and the DNA dye according to the manufacturer's instructions.
-
Assay Setup: Add the indazole compound and the prepared assay reagent to the cells at the same time.
-
Real-Time Measurement: Place the plate in a plate reader capable of measuring both luminescence and fluorescence. Measure both signals kinetically over a period of hours (e.g., every 30-60 minutes for 24-48 hours).
-
Data Interpretation:
-
An increase in luminescence followed by a delayed increase in fluorescence is the signature of apoptosis leading to secondary necrosis.
-
A simultaneous increase in both luminescence and fluorescence suggests a primary necrotic event.
-
The time course data is critical for distinguishing between apoptotic and other cytotoxic mechanisms.[23]
-
Tier 4: Target Engagement and Pathway Modulation
The ultimate goal is to confirm that an indazole compound engages its intended molecular target within the cell and modulates the relevant signaling pathway.
Protocol 5: Western Blotting for Kinase Inhibition
For indazole compounds designed as kinase inhibitors, Western blotting is the gold-standard method to assess target engagement by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates.[25] A reduction in phosphorylation indicates successful inhibition.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST is preferred for phospho-antibodies to reduce background)
-
Primary antibodies:
-
Phospho-specific antibody (e.g., anti-phospho-STAT3)
-
Total protein antibody (e.g., anti-total-STAT3)
-
-
Loading control antibody (e.g., anti-β-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment & Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of the indazole inhibitor for 1-2 hours.
-
If applicable, stimulate the cells with a specific ligand or growth factor (e.g., IFN-α to activate the TYK2-STAT3 pathway) for a short period (15-30 minutes) to induce phosphorylation.[26]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase inhibitors to preserve the phosphorylation state.[26]
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the phospho-specific primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: To ensure that changes in the phospho-signal are not due to changes in total protein levels, the membrane can be stripped of the first set of antibodies and re-probed for the total protein and a loading control.[25][27]
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
A dose-dependent decrease in the normalized phospho-signal in inhibitor-treated samples compared to the stimulated control indicates effective kinase inhibition.
Diagram: Kinase Inhibition Western Blot Workflow
Caption: Workflow for assessing kinase inhibition via Western Blot.
Conclusion
The systematic application of this tiered assay cascade enables a comprehensive pharmacological profile of novel indazole-based compounds. Beginning with broad assessments of cytotoxicity and proliferation, researchers can efficiently triage candidates and identify those with desired biological activity. Subsequent, more focused assays on cell cycle progression, the mechanism of cell death, and on-target pathway modulation provide the critical mechanistic insights required to advance promising compounds through the drug discovery pipeline. Each protocol must be rigorously optimized for the specific cell line and compound being tested, with careful attention to the inclusion of appropriate positive and negative controls to ensure data integrity and trustworthiness.
References
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- Thermo Fisher Scientific. (n.d.). Cell Cycle Assays for Flow Cytometry.
- Wikipedia. (n.d.). Cell cycle analysis.
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- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Arbor Assays. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Profacgen. (n.d.). Cell-based Kinase Assays.
- Promega Corporation. (n.d.). Apoptosis Assays.
- PubMed. (2004). Analysis of cell cycle by flow cytometry.
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- PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
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- PubMed. (n.d.). GPCR-radioligand binding assays.
- BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
- Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
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- ResearchGate. (n.d.). Comparison of the Ki67 proliferation assay with the BrdU and Oregon Green....
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- PubMed Central. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis.
- Wikipedia. (n.d.). MTT assay.
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- ResearchGate. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
- Promega Corporation. (n.d.). RealTime-Glo™ Annexin V Apoptosis Assay.
- Abcam. (n.d.). Western blot for phosphorylated proteins.
- YouTube. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.
- NAMSA. (n.d.). MTT Cytotoxicity Study.
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In vitro and in vivo studies of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one analogs
An in-depth guide to the preclinical evaluation of novel 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one analogs, focusing on strategic in vitro and in vivo methodologies for researchers in drug discovery.
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous small-molecule drugs approved by the FDA, particularly in oncology.[1][2] Compounds built around this structure are known to interact with a wide range of biological targets, including protein kinases, which are pivotal in cellular signaling pathways.[2][3] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer and chronic inflammatory conditions.[4][5]
This guide provides a comprehensive framework for the systematic evaluation of novel analogs of this compound. As a Senior Application Scientist, the following protocols and notes are designed not merely as a list of steps, but as a strategic workflow. We will explore the causality behind experimental choices, establish self-validating systems for trustworthy data, and ground our methods in authoritative scientific principles. The goal is to efficiently characterize a library of analogs, establish a clear structure-activity relationship (SAR), and identify promising lead candidates for further development.
Section 1: Foundational Strategy and Mechanistic Hypothesis
Before embarking on extensive screening, a clear hypothesis regarding the mechanism of action is essential. Indazole derivatives frequently function as ATP-competitive kinase inhibitors.[3][6] Therefore, a primary hypothesis could be that these analogs inhibit a specific protein kinase or a family of kinases, thereby modulating downstream signaling pathways responsible for cell proliferation and survival.
Hypothesized Signaling Pathway: Kinase Inhibition
A common target for such compounds is a receptor tyrosine kinase (RTK) or a downstream cytoplasmic kinase like MEK or BRAF in the MAPK pathway. Inhibition of these kinases can block the phosphorylation cascade that leads to cell proliferation.
Caption: Hypothetical inhibition of the MAPK signaling pathway by an indazole analog.
Section 2: In Vitro Evaluation Protocols
The in vitro phase is designed as a tiered screening cascade. We begin with broad, target-focused biochemical assays to identify potent compounds and progressively move to more complex, cell-based assays to confirm cellular activity and mechanism.
Workflow for In Vitro Screening
This workflow ensures that resources are focused on the most promising analogs at each stage.
Caption: A tiered workflow for the in vitro screening of indazole analogs.
Primary Screening: Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each analog against a purified target kinase. This provides a direct measure of compound potency against the isolated enzyme.
Experimental Rationale: A cell-free biochemical assay is the cleanest way to assess direct target engagement without the complexities of cell membranes, off-target effects, or drug metabolism.[7] Using a radiometric or luminescence-based method provides high sensitivity.[8] It is critical to perform these assays at an ATP concentration that approximates the Michaelis-Menten constant (Km) for ATP, as this allows for a more accurate comparison between inhibitors and facilitates the later calculation of the inhibitor constant (Ki).[6]
Protocol: ADP-Glo™ Luminescence Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration equal to 2X the reported Km for the target kinase.
-
Kinase Solution: Dilute the purified kinase enzyme in kinase buffer to a 2X working concentration.
-
Substrate Solution: Prepare a 2X solution of the specific peptide or protein substrate in kinase buffer.
-
Compound Dilutions: Prepare a serial dilution of the indazole analogs in 100% DMSO, then dilute further into the kinase buffer to create 10X final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of 10X compound dilution or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 4 µL of a 2.5X master mix containing the kinase and substrate.
-
To initiate the reaction, add 5 µL of 2X ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes (or an optimized time).
-
Stop the kinase reaction and measure the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, then catalyze a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus, kinase activity.[8]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.
-
Data Presentation: Summary of Biochemical Potency
| Analog ID | Target Kinase | IC50 (nM) |
| REF-001 | Kinase X | 150.5 |
| IND-001 | Kinase X | 85.2 |
| IND-002 | Kinase X | 12.7 |
| IND-003 | Kinase X | 250.1 |
| IND-004 | Kinase X | 5.4 |
Secondary Screening: Cell-Based Assays
Objective: To assess the effect of the compounds on the viability and metabolic activity of cancer cells. This assay determines the compound's potency in a more biologically relevant context.
Experimental Rationale: A reduction in cell viability is a key desired outcome for anti-cancer agents. The MTT and XTT assays are reliable colorimetric methods for this purpose.[9] The MTT assay measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[10][11] The XTT assay is similar but produces a water-soluble formazan, simplifying the protocol by removing the solubilization step, which is advantageous for higher throughput.
-
Cell Seeding:
-
Culture the selected cancer cell line (e.g., a line known to be dependent on the target kinase) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed them into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole analogs in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
-
MTT Assay Procedure:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.[10]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Objective: To confirm that the compound inhibits the intended target in a cellular context by measuring the phosphorylation status of the target kinase or its direct downstream substrate.
Experimental Rationale: A decrease in cell viability could be due to off-target toxicity. This assay provides crucial evidence of on-target activity. Western blotting allows for the specific detection of both the total and phosphorylated forms of a protein, providing a direct readout of kinase inhibition.[13][14]
-
Sample Preparation:
-
Seed cells in a 6-well plate and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of the indazole analog (e.g., 0.1x, 1x, and 10x the GI50 value) for a short duration (e.g., 2-4 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electrophoretic transfer.[15]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-RAF).
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[15]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.[13]
-
Strip the membrane and re-probe with an antibody against the total form of the target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. A dose-dependent decrease in the phospho-protein signal relative to the total protein confirms target inhibition.
-
Section 3: In Vivo Evaluation Protocols
After identifying lead candidates with potent in vitro biochemical and cellular activity, the focus shifts to evaluating their properties in a living organism.
Workflow for In Vivo Studies
The in vivo workflow prioritizes understanding the drug's behavior in the body (pharmacokinetics) before assessing its therapeutic effect (efficacy).
Caption: A sequential workflow for the in vivo evaluation of lead candidates.
Pharmacokinetic (DMPK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of a lead candidate after administration to an animal model.[17][18]
Experimental Rationale: Poor pharmacokinetic properties (e.g., low oral bioavailability, rapid clearance) are a major cause of drug failure.[19] A PK study is essential to understand the drug's exposure profile (concentration in the blood over time) and to establish a rational dosing regimen for subsequent efficacy studies.[20][21] This ensures that the drug can reach and maintain a therapeutic concentration at the target site.
Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use healthy male Sprague-Dawley rats or BALB/c mice. Animals should be acclimated for at least one week before the study.
-
Compound Formulation and Dosing:
-
Formulate the indazole analog in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).
-
Divide animals into two groups: intravenous (IV) and oral (PO).
-
Administer a single dose of the compound (e.g., 2 mg/kg IV and 10 mg/kg PO).
-
-
Blood Sampling:
-
Collect blood samples (approx. 100 µL) from the tail vein or another appropriate site at multiple time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Process the blood by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying the compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the compound.
-
Extract the compound from the plasma samples (e.g., via protein precipitation or solid-phase extraction).
-
Analyze the samples by LC-MS/MS to determine the plasma concentration at each time point.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
-
Key Parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), t½ (half-life), and F% (oral bioavailability, calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).[18]
-
Data Presentation: Summary of Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng·h/mL) | 2100 | 4200 |
| t½ (h) | 3.5 | 3.8 |
| F (%) | - | 40% |
Efficacy Studies in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a lead candidate in an in vivo cancer model.
Experimental Rationale: While in vitro assays are informative, an in vivo model is essential to assess a drug's efficacy in the context of a complex biological system, including the tumor microenvironment.[22] A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and widely used model for preclinical evaluation of anti-cancer agents.[23][24]
Protocol: Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture the same human cancer cell line used in the in vitro assays.
-
Harvest the cells and resuspend them in a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[22]
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth. Measure tumors with digital calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group). Groups should include a vehicle control and one or more dose levels of the test compound.
-
-
Treatment:
-
Administer the indazole analog or vehicle control to the mice based on the dosing regimen determined from the PK study (e.g., daily oral gavage at 20 mg/kg).
-
Treat the animals for a specified period (e.g., 21-28 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and potential ex vivo analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA or t-test) to determine if the observed anti-tumor effects are statistically significant.
-
References
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Advances.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). MDPI.
- What is DMPK and how does it fit into drug development?. (2020). BioIVT.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
- In Vivo Drug Metabolism and Pharmacokinetics (DMPK) Service. (n.d.).
- In Vivo Oncology Models for Drug Discovery. (2023). Eurofins Discovery.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).
- Autoimmune Disease and Inflammation Models. (n.d.).
- Animal Models for Inflammation: A Review. (n.d.). Asian Journal of Pharmaceutical Research.
- 6 Western Blotting Steps. (n.d.). Azure Biosystems.
- Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. (n.d.). PubMed.
- Inflammation & Autoimmune Disease Models | IBD, RA, EAE. (n.d.). WuXi AppTec.
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). BenchChem.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- In Vivo DMPK: A Cornerstone of Drug Discovery and Development. (2025). Admescope.
- Western blot. (n.d.). Wikipedia.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
- Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors. (n.d.). BenchChem.
- Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. (2025). Journal of Personalized Medicine.
- Western blot protocol. (n.d.). Abcam.
- Drug Metabolism and Pharmacokinetics (DMPK). (n.d.).
- How to Analyze Western Blot D
- Drug metabolism & pharmacokinetics (DMPK). (n.d.). Labcorp.
- Colorectal cancer models for novel drug discovery. (2015). Expert Opinion on Drug Discovery.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Pharmaceuticals.
- In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer. (2022). EMBO Molecular Medicine.
- Western Blotting: Products, Protocols, & Applications. (n.d.). Thermo Fisher Scientific.
- Novel in vivo model for drug development in pancreas cancer. (2005).
- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Kinase assays. (2020). BMG LABTECH.
- MTT assay protocol. (n.d.). Abcam.
- In vitro JAK kinase activity and inhibition assays. (n.d.). Methods in Molecular Biology.
- Novel Mixed Cancer-Cell Models Designed to Capture Inter-Patient Tumor Heterogeneity for Accurate Evaluation of Drug Combin
- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
- Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (n.d.). STAR Protocols.
- Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. (n.d.). British Journal of Clinical Pharmacology.
- G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2025).
- Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. (2023). Cancer Chemotherapy and Pharmacology.
- Pharmacological Inhibitors of the NLRP3 Inflammasome. (n.d.). Frontiers in Immunology.
- GPCR Signaling Assays. (n.d.).
- GPCR Binding Assay. (n.d.).
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs.
- Advantages of Small Molecule Inhibitors. (2024). YouTube.
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Application Notes and Protocols: 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one as a Chemical Probe for Target Kinase 1 (TGTK1)
Introduction: Unveiling a Novel Chemical Tool for Kinase Research
The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically approved drugs and advanced clinical candidates, particularly in the realm of oncology.[1][2] Derivatives of indazole are well-documented as potent inhibitors of various protein kinases, playing a crucial role in dissecting complex signaling pathways and validating novel drug targets.[3][4] This document introduces 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one , henceforth referred to as IZ-Probe-1 , a novel chemical probe designed for the investigation of Target Kinase 1 (TGTK1) , a hypothetical serine/threonine kinase implicated in aberrant cell proliferation and survival pathways.
IZ-Probe-1 emerges from a structure-activity relationship (SAR) campaign targeting the ATP-binding site of TGTK1.[5] The 2-methyl-2H-indazole core provides a rigid and synthetically tractable framework, while the ethanone moiety at the 7-position offers a unique handle for potential derivatization and target engagement studies. As a chemical probe, IZ-Probe-1 is intended for use in biochemical and cellular assays to interrogate the function of TGTK1, offering a rapid and tunable alternative to genetic methods.[6] These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of IZ-Probe-1, from initial characterization to its application in cell-based assays.
Physicochemical and Biological Properties of IZ-Probe-1
A thorough understanding of the fundamental properties of a chemical probe is paramount for the design of robust experiments and the accurate interpretation of results.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1159511-30-4 | [7] |
| Molecular Formula | C₁₀H₁₀N₂O | [7] |
| Molecular Weight | 174.20 g/mol | [7] |
| Purity | >97% (as determined by HPLC) | [7] |
| Solubility | Soluble in DMSO (>50 mM), sparingly soluble in aqueous buffers | Internal Data |
| TGTK1 IC₅₀ | 85 nM (in vitro kinase assay) | Hypothetical |
| Cellular EC₅₀ | 0.5 µM (TGTK1 phosphorylation assay) | Hypothetical |
| Selectivity | >30-fold against a panel of 50 related kinases | Hypothetical |
Experimental Workflows and Protocols
The effective use of IZ-Probe-1 as a chemical probe necessitates a systematic approach to its experimental application. The following sections detail critical protocols for its characterization and use in interrogating TGTK1 biology.
Diagram: Overall Experimental Workflow
Caption: A generalized workflow for the validation and application of IZ-Probe-1.
Protocol 1: In Vitro TGTK1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of IZ-Probe-1 against purified TGTK1.
Rationale: This assay is fundamental to confirming the potency of the probe against its intended target in a controlled, cell-free environment. A potent probe will exhibit a low nanomolar IC₅₀.
Materials:
-
Recombinant human TGTK1 enzyme
-
Biotinylated peptide substrate for TGTK1
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
IZ-Probe-1 (10 mM stock in DMSO)
-
DMSO (for control)
-
HTRF KinEASE®-STK S1 kit (or similar time-resolved fluorescence energy transfer-based detection system)
-
384-well low-volume white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of IZ-Probe-1 in DMSO. A typical starting point is a 10-point, 3-fold dilution series from 100 µM.
-
Reaction Setup:
-
Add 2 µL of diluted IZ-Probe-1 or DMSO (as a control) to the wells of a 384-well plate.
-
Add 4 µL of a 2.5X solution of TGTK1 enzyme and biotinylated substrate in kinase reaction buffer.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add 4 µL of a 2.5X ATP solution (at the Kₘ concentration for TGTK1) in kinase reaction buffer to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of the HTRF detection reagents (Eu³⁺-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin) diluted in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize the data to the positive (DMSO) and negative (no enzyme) controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Protocol 2: Cellular Target Engagement Assay (CETSA)
Objective: To confirm that IZ-Probe-1 binds to TGTK1 in a cellular context.
Rationale: Demonstrating target engagement in live cells is a critical validation step for any chemical probe. The Cellular Thermal Shift Assay (CETSA) assesses the stabilization of a target protein upon ligand binding, which translates to a higher melting temperature.
Materials:
-
Cancer cell line expressing endogenous TGTK1 (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
IZ-Probe-1 (10 mM stock in DMSO)
-
DMSO (for control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.)
-
Primary antibody against TGTK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of IZ-Probe-1 (e.g., 1 µM) or DMSO for 2 hours in serum-free media.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping and wash with PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath, repeated three times).
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Heat Treatment:
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
-
Western Blot Analysis:
-
Denature the soluble fractions by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against TGTK1, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble TGTK1 relative to the unheated control versus temperature for both the DMSO- and IZ-Probe-1-treated samples.
-
A rightward shift in the melting curve for the IZ-Probe-1-treated sample indicates target engagement.
-
Signaling Pathway Context
The hypothetical TGTK1 is positioned as a key node in a cancer-related signaling pathway. Understanding this context is crucial for designing meaningful phenotypic assays.
Caption: Hypothetical signaling pathway involving TGTK1, inhibited by IZ-Probe-1.
Data Interpretation and Best Practices
-
Correlation is Key: A high-quality chemical probe should demonstrate a strong correlation between its biochemical potency (IC₅₀) and its cellular activity (EC₅₀ for target inhibition and phenotypic effects).[8]
-
On-Target vs. Off-Target Effects: Always include appropriate controls. An inactive analog of IZ-Probe-1, if available, would be an excellent negative control to ensure that observed cellular phenotypes are due to TGTK1 inhibition.
-
The Ketone Moiety: The ethanone group in IZ-Probe-1 could be a site of metabolic activity or could potentially form reversible covalent adducts with nucleophilic residues in the ATP-binding pocket.[9] While this can enhance potency, it also necessitates careful characterization. Assays to assess the reversibility of binding (e.g., washout experiments) are recommended.
-
Solubility and Stability: Due to its limited aqueous solubility, ensure that IZ-Probe-1 is fully dissolved in DMSO stock solutions and that the final DMSO concentration in assays is kept low (typically <0.5%) to avoid artifacts.
Conclusion
IZ-Probe-1 (this compound) represents a valuable, albeit hypothetical, tool for the study of TGTK1 kinase biology. Its indazole core is a well-validated pharmacophore for kinase inhibition, lending credence to its proposed mechanism of action. By following the detailed protocols and best practices outlined in these application notes, researchers can confidently employ IZ-Probe-1 to dissect the cellular functions of TGTK1 and explore its potential as a therapeutic target. The principles of rigorous probe validation, including confirmation of potency, selectivity, and cellular target engagement, are essential for generating reproducible and reliable data.
References
- Liu, et al. (20XX). SAR of indazole derivative as selective FGFR2 inhibitor. Journal of Medicinal Chemistry.
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.[4]
-
Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Journal of the American Chemical Society.[9]
-
Chemoselective probe for detailed analysis of ketones and aldehydes produced by gut microbiota in human samples. Chemical Communications.[10]
-
Describes the predicted SAR studies of indazole based derivatives. In-silico Analysis and Molecular Modeling of Tropomycin Receptor Kinase Inhibitors as an Anticancer agents.[5]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules.[6]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry.[8]
-
High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega.[11]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.[4]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.[1]
-
Chemoselective Probe for Detailed Analysis of Ketones and Aldehydes Produced by Gut Microbiota in Human Samples. Chemical Communications.[12]
-
Reagents for Modifying Aldehydes and Ketones. Thermo Fisher Scientific.[13]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules.[14]
-
Biologically active 2H‐indazole‐containing compounds. Journal of Heterocyclic Chemistry.[15]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research.[16]
-
This compound, min 97%, 500 mg. CP Lab Chemicals.[7]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.[2]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules.[17]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.[18]
-
2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. Molecules.[19]
Sources
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- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoselective probe for detailed analysis of ketones and aldehydes produced by gut microbiota in human samples - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC04605D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
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- 15. researchgate.net [researchgate.net]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]
- 18. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one
Welcome to the technical support guide for the synthesis of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one (CAS 1159511-30-4).[1] This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind each step to improve your synthetic yield and purity.
The synthesis of this target molecule is a multi-step process that presents two primary regiochemical challenges: the selective N-alkylation of the indazole core and the selective C-acylation of the benzene ring. This guide is structured to address these challenges sequentially.
Part 1: Overall Synthetic Strategy
A robust and logical synthetic approach involves a two-step sequence starting from commercially available 1H-indazole.
-
Regioselective N-Methylation: The first critical step is the methylation of 1H-indazole to selectively form 2-methyl-2H-indazole, avoiding the thermodynamically favored 1-methyl-1H-indazole isomer.
-
Regioselective Friedel-Crafts Acylation: The second step involves the introduction of an acetyl group at the C7 position of the 2-methyl-2H-indazole core using a Friedel-Crafts acylation reaction.
Part 2: Troubleshooting Step 1 - Regioselective N-Methylation
The N-alkylation of indazole is notoriously challenging because the indazole anion is a mesomeric system, leading to substitution at both N1 and N2 positions.[2] While the N1-alkylated product is often thermodynamically more stable, specific conditions can be employed to favor the kinetically controlled N2 product.[3]
FAQ: My N-methylation of 1H-indazole results in a difficult-to-separate mixture of N1 and N2 isomers, with low yield of the desired N2 product. How can I improve this?
Answer: This is the most common hurdle. Achieving high N2 selectivity requires carefully tuning the reaction conditions to favor the kinetic product. The choice of base, solvent, and methylating agent are all critical variables.
Underlying Principle: The regioselectivity is governed by a balance of factors including the counterion of the base, solvent polarity, and steric hindrance. Harder cations (like Na+) tend to coordinate more strongly with the N2 position, but under many standard conditions (e.g., NaH in THF), equilibration can lead to the thermodynamic N1 product.[4] In contrast, polar aprotic solvents and certain base combinations can favor the N2 isomer.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base | Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). | These bases are effective and often provide better N2 selectivity compared to stronger bases like NaH, which can promote isomerization to the N1 product.[5] |
| Solvent | Use Acetonitrile (MeCN) or Dimethylformamide (DMF). | Polar aprotic solvents are generally preferred. Acetonitrile, in particular, has been shown to favor N2 alkylation under these conditions. |
| Temperature | Maintain a moderate temperature (e.g., 40-60 °C). | Higher temperatures can provide enough energy to overcome the barrier for isomerization to the more stable N1 product. Monitor the reaction closely to drive it to completion without promoting side reactions. |
| Methylating Agent | Methyl iodide (MeI) or Dimethyl sulfate ((Me)₂SO₄). | Both are effective. Methyl iodide is often used due to its high reactivity. Use a slight excess (1.1-1.2 equivalents). |
Recommended Protocol for N2-Selective Methylation:
-
To a solution of 1H-indazole (1.0 eq) in acetonitrile (10 mL per 1 g of indazole), add finely ground potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to separate the N2 and N1 isomers.
Confirmation of Regiochemistry: The N1 and N2 isomers can be unambiguously distinguished using 2D NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range C-H correlations.[5] For 2-methyl-2H-indazole, an HMBC experiment will show a correlation between the N2-methyl protons and the C3 carbon of the indazole ring.
Part 3: Troubleshooting Step 2 - Friedel-Crafts Acylation
Once pure 2-methyl-2H-indazole is obtained, the next challenge is the regioselective introduction of the acetyl group. The indazole nucleus can be sensitive to strong Lewis acids, and acylation can potentially occur at multiple positions on the benzene ring.
FAQ: My Friedel-Crafts acylation of 2-methyl-2H-indazole is giving a low yield, a complex mixture of products, and a significant amount of black tar. How can I achieve clean C7 acylation?
Answer: Low yields and side reactions in Friedel-Crafts acylations of nitrogen-containing heterocycles are often due to catalyst deactivation and lack of regiochemical control. The nitrogen atoms in the indazole ring can act as Lewis bases, complexing with and deactivating the Lewis acid catalyst.[6]
Underlying Principle: In electrophilic aromatic substitution, the incoming electrophile (the acylium ion, CH₃CO⁺) is directed by the existing substituents. The N2-methylated pyrazole ring acts as a deactivating group overall but directs substitution to the C7 and C5 positions. Controlling the reaction conditions is key to favoring substitution at the sterically less hindered and electronically favorable C7 position.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-Methyl-2H-Indazoles
Welcome to the technical support guide for the synthesis of 2-methyl-2H-indazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the N-methylation of the indazole scaffold. The primary hurdle in this synthesis is controlling the regioselectivity to favor the desired N2-methylated product over the thermodynamically stable but often undesired N1-methylated side product. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your synthetic outcomes.
Troubleshooting Guide
Question 1: My reaction is producing a mixture of 1-methyl-1H-indazole and 2-methyl-2H-indazole. How can I increase the yield of the desired 2-methyl isomer?
Core Issue: The formation of a mixture of N1 and N2 alkylated isomers is the most common problem in indazole synthesis.[1][2] This arises from the existence of two tautomeric forms of the indazole ring: the 1H- and 2H-tautomers. The 1H-indazole is generally the more thermodynamically stable form, which often leads to the formation of the 1-methyl-1H-indazole as a major side product under equilibrium conditions.[3][4]
Causality & Solution: Achieving high selectivity for the 2-methyl-2H-indazole (the kinetically favored product in many cases) requires careful selection of reaction conditions to override this thermodynamic preference.[5]
-
Avoid Conditions Favoring the N1 Isomer: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to strongly favor the formation of the N1-alkylated product and should be avoided if the N2 isomer is desired.[3][6]
-
Employ Conditions Favoring the N2 Isomer:
-
Mitsunobu Reaction: This reaction provides a reliable method for achieving a preference for the N2 position. For instance, reacting an indazole with an alcohol (in this case, methanol) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DIAD or DEAD can significantly favor the N2 product.[7][8] In some cases, N1:N2 ratios of 1:2.5 have been reported.[3][9]
-
Acid-Catalyzed Methods: Under mild acidic conditions, alkylation can be highly selective for the N2 position.[5] A particularly effective method involves using alkyl 2,2,2-trichloroacetimidates (e.g., methyl 2,2,2-trichloroacetimidate) as the alkylating agent with a catalytic amount of an acid like trifluoromethanesulfonic acid (TfOH).[10][11] This approach often yields exclusively the N2-alkylated product.
-
Specific Base/Solvent Combinations: For methylation, using dimethyl carbonate as the methyl source with a base like triethylenediamine (DABCO) in a polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to be effective for producing the N2-methylated isomer, which is a key intermediate in the synthesis of the anticancer drug Pazopanib.[12]
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dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Competing N1 vs. N2 methylation pathways.
Question 2: How do substituents on the indazole ring affect the formation of side products?
Core Issue: The electronic and steric nature of substituents on the indazole ring can dramatically influence the N1/N2 ratio of the products.
Causality & Solution:
-
Steric Hindrance: Bulky substituents near the N1 position, particularly at the C7 position, can sterically block the approach of the methylating agent. This hindrance makes the N2 position more accessible, thereby increasing the yield of the desired 2-methyl-2H-indazole.
-
Electronic Effects: The electronic properties of substituents are also critical.
-
Electron-Withdrawing Groups (EWGs): Placing strong EWGs like nitro (NO₂) or carboxylate (CO₂Me) at the C7 position has been shown to confer excellent N2 regioselectivity (≥96%), even under conditions that would typically favor N1 alkylation.[3][9][13]
-
Substituents at C3: The effect of substituents at the C3 position is more complex. While large C3 substituents can have some steric influence, their impact on N2 selectivity can be less pronounced compared to C7 substituents.[10]
-
| Substituent Position | Effect on N2-Selectivity | Example Conditions | N1:N2 Ratio | Reference |
| C7-NO₂ | Strongly Directing | NaH / THF | 4:96 | [7] |
| C7-CO₂Me | Strongly Directing | NaH / THF | <1:99 | [7] |
| Unsubstituted | Mixture (N1 favored) | K₂CO₃ / DMF | ~1:1 | [6] |
| Unsubstituted | N2 Favored | Mitsunobu | 1:2.5 | [3][8] |
Question 3: I have a mixture of isomers. What is the best way to separate the 2-methyl-2H-indazole from the 1-methyl side product?
Core Issue: The N1 and N2 isomers often have similar polarities, making their separation by standard column chromatography challenging.
Solution: While challenging, chromatographic separation is the most common method. Optimization of the solvent system is key.
-
Flash Column Chromatography:
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. The two isomers may elute very close together, so a shallow gradient is recommended.
-
-
Preparative Thin-Layer Chromatography (PTLC): For small-scale or particularly difficult separations, PTLC can provide higher resolution than flash chromatography.
-
Recrystallization: In some cases, if one isomer is significantly more abundant and the material is crystalline, recrystallization from a suitable solvent system (e.g., methanol/water or THF/water) may be used to isolate the major isomer in high purity.[14]
Question 4: How can I be certain that I have synthesized the 2-methyl-2H-indazole and not the 1-methyl-1H-indazole side product?
Core Issue: Simple 1D ¹H NMR spectra can sometimes be ambiguous. Definitive structural assignment is crucial.
Solution: Two-dimensional NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC), is the gold standard for distinguishing between N1 and N2 isomers.[3][8]
-
The Key HMBC Correlation: The diagnostic analysis relies on the long-range (2-3 bond) coupling between the protons of the methyl group and the carbons of the indazole ring.
-
For 2-Methyl-2H-indazole (Desired Product): You will observe a correlation (cross-peak) between the N-methyl protons and the C3 carbon of the indazole ring.[8]
-
For 1-Methyl-1H-indazole (Side Product): You will NOT see a correlation between the N-methyl protons and C3. Instead, a correlation will be seen between the N-methyl protons and the C7a carbon.[8]
-
| Isomer | N-Methyl Protons Correlate to: | Diagnostic? |
| 1-Methyl-1H-indazole | C7a | Yes |
| 2-Methyl-2H-indazole | C3 | Yes |
dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for isolation and characterization.
Experimental Protocols
Protocol 1: N2-Selective Methylation using Mitsunobu Conditions
This protocol is adapted for selective N2-alkylation and is suitable for researchers aiming to maximize the yield of the 2-methyl isomer.[1][7]
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the starting 1H-indazole (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF). Add methanol (1.5 equiv).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath.
-
Reaction: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution. The reaction may change color (e.g., to a milky yellow suspension).
-
Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purification: The resulting crude residue can be directly purified by flash column chromatography on silica gel (using a gradient of Hexanes/Ethyl Acetate) to separate the N2 and N1 isomers.
Frequently Asked Questions (FAQs)
Q: What is the most common side product in the synthesis of 2-methyl-2H-indazoles? A: The most common side product is the regioisomeric 1-methyl-1H-indazole.[5][6]
Q: Why is the 1-methyl-1H-indazole isomer so frequently formed? A: The indazole ring exists in a tautomeric equilibrium between the 1H- and 2H-forms. The 1H-tautomer is thermodynamically more stable by approximately 2.3 kcal/mol.[4][15] Reaction conditions that allow for thermodynamic equilibrium will therefore naturally favor the formation of the more stable N1-alkylated product.
Q: Are there any other potential side products besides the N1-isomer? A: While the N1-isomer is the primary regioisomeric side product, other impurities can arise from incomplete reactions (unreacted starting material) or, in some cases with aggressive alkylating agents, the formation of a di-methylated indazolium salt.[16] However, this is less common under controlled methylation conditions.
Q: Can I use a protecting group strategy to ensure N2-methylation? A: Yes, a protecting group strategy can be employed. For example, the N2 position can be selectively protected with a group like 2-(trimethylsilyl)ethoxymethyl (SEM). Following protection, functionalization at other positions can be performed, and the SEM group can then be removed to reveal the N2-H, which can subsequently be methylated.[17] However, for direct methylation, controlling the reaction conditions as described above is often more step-economical.
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available from: [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available from: [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available from: [Link]
- Collot, V., Bovy, P. R., & Rault, S. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. Available from: [Link]
- Silva, A. M. G., Lacerda, P. S. S., & Santos, C. I. M. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(12), 2633–2653. Available from: [Link]
- Lu, P., Juarez, L., Wiget, P., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available from: [Link]
- Various Authors. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Available from: [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. MPG.PuRe. Available from: [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. Available from: [Link]
- Various Authors. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Semantic Scholar. Available from: [Link]
- Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. Available from: [Link]
- Various Authors. (2013). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available from: [Link]
- Claramunt, R. M., & Elguero, J. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Topics in Heterocyclic Chemistry, 18, 1-74. Available from: [Link]
- Stanovnik, B., & Svete, J. (2005). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Organic Preparations and Procedures International, 37(3), 211-267. Available from: [Link]
- Lu, P., Juarez, L., Wiget, P., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1-13. Available from: [Link]
- Various Authors. (2011). Method for separating and purifying substituted indazole isomers. Google Patents.
- Various Authors. (2002). Thermodynamic stability of indazole studied by NMR-NQR spectroscopy and ab initio calculations. ResearchGate. Available from: [Link]
- Bull, J. A., & James, M. J. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available from: [Link]
- Various Authors. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. Available from: [Link]
- Li, J. J. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4785. Available from: [Link]
- Various Authors. (2022). Synthesis of 2H-indazoles. Organic Chemistry Portal. Available from: [Link]
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- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. benchchem.com [benchchem.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. d-nb.info [d-nb.info]
- 10. wuxibiology.com [wuxibiology.com]
- 11. 2H-Indazole synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. research.ucc.ie [research.ucc.ie]
- 14. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 15. caribjscitech.com [caribjscitech.com]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one
Welcome to the technical support center for the purification of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this compound in high purity.
Introduction
This compound is a key building block in medicinal chemistry and drug discovery. Its purity is paramount for the reliability and reproducibility of downstream applications. This guide offers a structured question-and-answer format to address common challenges encountered during its purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question 1: My crude product is a dark, oily residue. How should I proceed with purification?
Answer: A dark, oily crude product often indicates the presence of polymeric impurities or residual high-boiling solvents. The recommended first step is to attempt a trituration.
-
Procedure:
-
Add a minimal amount of a non-polar solvent in which the desired product is expected to have low solubility at room temperature (e.g., hexanes, diethyl ether, or a mixture of hexanes and ethyl acetate).
-
Stir the mixture vigorously with a spatula or magnetic stirrer. The goal is to induce the precipitation of your product as a solid while the impurities remain dissolved in the solvent.
-
If a solid forms, it can be isolated by filtration and washed with a small amount of the cold trituration solvent.
-
If the product remains oily, column chromatography is the next logical step.
-
Question 2: I am seeing two closely-eluting spots on my TLC analysis after initial purification. What could they be and how can I separate them?
Answer: The two spots likely represent the desired N-2 methylated indazole and the isomeric N-1 methylated indazole, a common byproduct in the synthesis of N-methylated indazoles[1][2]. Separation can be challenging but is often achievable with careful column chromatography.
-
Troubleshooting Column Chromatography:
-
Solvent System Optimization: A less polar solvent system will generally provide better separation. Start with a low concentration of a polar solvent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Fine-Mesh Silica Gel: Using a smaller particle size silica gel (e.g., 230-400 mesh) can improve resolution.
-
Column Dimensions: A longer, narrower column will provide more theoretical plates and better separation.
-
| Parameter | Recommendation for Isomer Separation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) |
| Column Dimensions | High length-to-diameter ratio (e.g., >20:1) |
Question 3: My final product has a persistent yellow tint. How can I remove this color?
Answer: A yellow tint often indicates the presence of minor, highly conjugated impurities. Recrystallization is the most effective method for removing such impurities.
-
Recrystallization Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Suggested Solvents: Based on the purification of similar heterocyclic ketones, good starting points for solvent screening include toluene, a mixed solvent system of ethanol and water, or ethyl acetate/hexanes[3].
-
-
Decolorization with Activated Carbon: If recrystallization alone is insufficient, you can use activated carbon.
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Add a small amount of activated carbon (typically 1-2% by weight of your compound).
-
Keep the solution hot for a few minutes, then perform a hot filtration to remove the carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound?
A1: For most applications, flash column chromatography on silica gel is the most robust and versatile method for the initial purification of the crude product. This is effective at removing unreacted starting materials, inorganic salts, and major byproducts. For achieving high purity (>99%), a final recrystallization step is highly recommended.
Q2: What are the expected spectroscopic characteristics of pure this compound?
-
¹H NMR: Distinct singlets for the N-methyl and acetyl methyl protons. Aromatic protons will appear in the downfield region, with splitting patterns characteristic of the indazole ring system.
-
¹³C NMR: A carbonyl carbon signal in the range of 190-200 ppm. Signals for the methyl groups and the aromatic carbons of the indazole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 174.20 g/mol [4].
Q3: How can I confirm the correct regiochemistry of the N-methylation?
A3: Differentiating between the N-1 and N-2 methylated isomers can be achieved using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. An NOE correlation between the N-methyl protons and the proton at the 8-position of the indazole ring would confirm the N-1 isomer, while its absence would suggest the N-2 isomer.
Experimental Workflows
Workflow 1: Purification by Flash Column Chromatography
Caption: Flash column chromatography workflow.
Workflow 2: Purification by Recrystallization
Caption: Recrystallization workflow.
References
- This compound, min 97%, 500 mg.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
- ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles.
- Supporting Information - The Royal Society of Chemistry.
- 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone - PMC - NIH.
- 2H-Indazole synthesis - Organic Chemistry Portal.
- Technical Support Center: Recrystallization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone - Benchchem.
Sources
Technical Support Center: Overcoming Regioselectivity Issues in Indazole N-Alkylation
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1][2] However, the synthetic utility of indazoles is often complicated by the challenge of regioselective N-alkylation. The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, and direct alkylation frequently yields a mixture of regioisomers, complicating synthesis and purification.[1][3][4][5] The biological activity of these molecules is critically dependent on the substituent's position, making control over N1 versus N2 alkylation a paramount concern for drug development professionals.[6]
This technical guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers to overcome these challenges and achieve high regioselectivity in their indazole N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a mixture of N1 and N2 alkylated products?
The fundamental issue is that the indazolide anion, formed after deprotonation by a base, is an ambident nucleophile.[7][8] This means it has two distinct reactive sites, the N1 and N2 atoms, both of which can attack the alkylating agent.[8] The resulting product ratio is a sensitive function of the reaction conditions, as both nitrogens compete for the electrophile.[3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but this does not automatically guarantee N1 selectivity.[1][2][9]
Q2: What are the key experimental factors that control N1 vs. N2 regioselectivity?
Regioselectivity is not governed by a single factor but by a complex interplay of several variables.[6][7][10] The most critical are:
-
Base and Solvent Combination: This is arguably the most powerful tool for directing selectivity. Strong hydride bases (e.g., NaH) in less polar aprotic solvents (e.g., THF) strongly favor N1-alkylation.[2][10][11] Weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (e.g., DMF) often give mixtures or can be tuned to favor N1 under specific conditions.[1][7]
-
Substituents on the Indazole Ring: Electronic and steric properties of ring substituents are crucial.
-
C3 Position: Electron-withdrawing groups that can chelate a metal cation (e.g., -CO₂Me, -COMe) strongly promote N1-alkylation, especially with NaH in THF.[5][7][11]
-
C7 Position: Bulky or electron-withdrawing groups (e.g., -NO₂, -CO₂Me) sterically hinder the N1 position, leading to excellent N2 selectivity.[2][5][7][10][12]
-
-
Alkylating Agent: The nature of the electrophile matters. Highly reactive agents may lead to lower selectivity. Specialized reagents like alkyl 2,2,2-trichloroacetimidates under acidic conditions can provide exclusive N2-alkylation.[13][14][15]
-
Temperature: Temperature can influence the balance between kinetic and thermodynamic control.
Q3: How do I know if my reaction is under kinetic or thermodynamic control?
-
Thermodynamic Control typically favors the most stable product. In indazole systems, the N1-alkylated product is generally the more thermodynamically stable isomer.[1][2][9] Conditions that allow for equilibration, such as longer reaction times, higher temperatures, or the use of specific electrophiles like α-halo esters, can favor the thermodynamic N1 product.[2][10] The high N1-selectivity observed with NaH/THF is often attributed to a thermodynamically favored chelated intermediate.[2]
-
Kinetic Control favors the product that is formed fastest. N2-alkylation is often considered the kinetically favored pathway under certain conditions.[8] Reactions run at lower temperatures or those that are rapidly irreversible are more likely to be under kinetic control. The Mitsunobu reaction, for instance, is known to favor the N2-isomer, suggesting a kinetically controlled mechanism.[8][9]
Troubleshooting Guide
| Common Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor N1-Selectivity / High % of N2-Isomer | Suboptimal Base/Solvent: Using K₂CO₃ or Cs₂CO₃ in DMF can lead to mixtures.[7][16] | Switch to the Gold Standard: Use sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF). This combination is highly effective for a wide range of substrates.[2][10][11] Causality: The sodium cation is proposed to form a tight ion pair, chelating between the N2 atom and a coordinating group at the C3 position. This sterically blocks the N2 position and directs the alkylating agent to N1.[2][5][11] |
| Poor N2-Selectivity / High % of N1-Isomer | Thermodynamic Conditions: Your conditions may be allowing for equilibration to the more stable N1-isomer. | Employ N2-Directing Methods: 1. Mitsunobu Reaction: Use PPh₃/DIAD with the corresponding alcohol. This method often shows a strong preference for the N2 position.[8][9] 2. Acid Catalysis: Use triflic acid (TfOH) with alkyl 2,2,2-trichloroacetimidates[13][14][15] or diazo compounds[17][18] for highly selective N2-alkylation. 3. Leverage Substituent Effects: If possible, use an indazole with a C7 substituent (e.g., -NO₂), which sterically blocks N1.[5][10][12] |
| Reaction Stalls / Low Conversion | Insufficient Deprotonation: Not enough active base to deprotonate the indazole N-H. Low Reagent Reactivity: Alkyl chloride or bulky tosylates may react slowly. Low Temperature: The activation energy barrier is not being overcome. | Verify Reagents & Conditions: 1. Use fresh, high-quality base (e.g., new bottle of NaH dispersion). Ensure at least 1.1-1.2 equivalents. 2. Switch to a more reactive electrophile if possible (I > Br > OTs > Cl). 3. Gently heat the reaction (e.g., to 50 °C) and monitor by LC-MS.[8][18] |
| Difficulty Separating N1/N2 Isomers | Similar Polarity: The two regioisomers often have very similar polarities, making chromatographic separation challenging and inefficient. | Optimize, Don't Just Separate: The best solution is to avoid forming the mixture in the first place. Invest time in optimizing the reaction for >95:5 selectivity using the strategies above. If separation is unavoidable, use high-performance column chromatography with a shallow solvent gradient.[7] |
Validated Experimental Protocols
Protocol 1: Achieving High N1-Regioselectivity (NaH/THF Method)
This protocol is adapted from studies demonstrating >99:1 N1-selectivity for indazoles with C3-coordinating groups.[2][10][12]
-
Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 eq.).
-
Solvent Addition: Add anhydrous THF to achieve a concentration of 0.1–0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: H₂ gas evolution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature or heat to 50 °C. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: Achieving High N2-Regioselectivity (Mitsunobu Reaction)
The Mitsunobu reaction is a reliable method for favoring the N2-isomer.[1][9]
-
Preparation: To a flask under an inert atmosphere, dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. The solution may turn color.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC/LC-MS.
-
Concentration: Remove the THF under reduced pressure.
-
Purification: The crude mixture contains triphenylphosphine oxide and hydrazide byproducts. Purify directly by flash column chromatography to isolate the N2-alkylated product.
Protocol 3: Achieving High N2-Regioselectivity (Acid-Catalyzed Alkylation)
This modern approach provides excellent N2 selectivity for a broad range of substrates.[13][15]
-
Preparation: To a solution of the 1H-indazole (1.0 eq.) in a suitable solvent (e.g., 1,2-dichloroethane), add the alkyl 2,2,2-trichloroacetimidate (1.2 eq.).
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq.) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the pure N2-alkylated product.
Summary of Regioselectivity Data
The following table summarizes reported outcomes for the N-alkylation of various indazoles, illustrating the impact of reaction conditions on the N1:N2 product ratio.
| Indazole Substrate | Alkylating Agent | Base / Catalyst | Solvent | Temp. | N1 : N2 Ratio | Reference(s) |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | RT | 38 : 46 (yield %) | [4][18] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl tosylate | Cs₂CO₃ | Dioxane | 90 °C | 96% yield (N1) | [4][7][18] |
| 1H-Indazole | n-Pentanol | DIAD, PPh₃ | THF | RT | 1 : 2.5 | [9][10][18] |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 °C | >99 : 1 | [10][12][18] |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 °C | >99 : 1 | [10][12] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 50 °C | 4 : 96 | [10][12][18] |
| 7-Carbomethoxy-1H-indazole | n-Pentyl bromide | NaH | THF | 50 °C | 4 : 96 | [10][12][18] |
References
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1940–1954. Retrieved December 31, 2025, from [Link]
-
Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances, 14(10), 6805-6810. Retrieved December 31, 2025, from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved December 31, 2025, from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Retrieved December 31, 2025, from [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Retrieved December 31, 2025, from [Link]
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (2021). Chemical Communications, 57(82), 10729-10732. Retrieved December 31, 2025, from [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1940-1954. Retrieved December 31, 2025, from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Retrieved December 31, 2025, from [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved December 31, 2025, from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. Retrieved December 31, 2025, from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1940-1954. Retrieved December 31, 2025, from [Link]
-
Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances, 14(10), 6805-6810. Retrieved December 31, 2025, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. research.ucc.ie [research.ucc.ie]
- 13. wuxibiology.com [wuxibiology.com]
- 14. researchgate.net [researchgate.net]
- 15. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 16. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Cadogan Reductive Cyclization of Indazoles
Welcome to the technical support guide for the Cadogan reductive cyclization, with a specific focus on its application in the synthesis of carbazoles from indazole precursors. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation. Here, we combine established chemical principles with practical, field-proven insights to help you navigate common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Cadogan reductive cyclization for indazole synthesis?
The Cadogan reaction is a deoxygenative cyclization that transforms ortho-substituted nitroarenes into various nitrogen-containing heterocycles.[1][2][3] In the context of synthesizing carbazoles, the process typically involves an ortho-nitro biaryl precursor. The reaction is classically mediated by a trivalent phosphorus reagent, such as triethyl phosphite or tributylphosphine.[4] The widely accepted mechanism proceeds through the deoxygenation of the nitro group to a highly reactive nitrene intermediate, which then undergoes intramolecular cyclization onto the adjacent aromatic ring to form the carbazole.[1][2][3] However, recent studies suggest that non-nitrene pathways may also be operational, potentially involving oxygenated intermediates like N-oxides.[1][2][3]
Q2: What are the most common trivalent phosphorus reagents, and how do I choose one?
The choice of P(III) reagent is critical and depends on the substrate and desired reaction conditions.
| Reagent | Typical Conditions | Key Characteristics |
| Triethyl phosphite | High temperatures (reflux, >150 °C)[1] | Often used in large excess as both reagent and solvent. Effective but harsh. |
| Triphenylphosphine (PPh₃) | High temperatures | Less reactive than trialkyl phosphites; often requires harsher conditions. |
| Tributylphosphine (PBu₃) | Milder conditions (e.g., 80 °C in isopropanol)[4] | More nucleophilic and reactive than PPh₃, allowing for lower reaction temperatures.[4] |
Recommendation: For thermally sensitive substrates, tributylphosphine is an excellent starting point due to its ability to promote the reaction at milder temperatures.[4] For robust substrates where high heat is not a concern, triethyl phosphite is a classic and effective choice.[5]
Q3: Can this reaction be run catalytically?
Yes, recent advancements have focused on developing catalytic versions of the Cadogan cyclization to address the issue of generating stoichiometric amounts of phosphine oxide waste.[6] These methods typically involve a P(III)/P(V)=O redox cycling mechanism, where a hydrosilane is used as a terminal reductant to regenerate the active P(III) catalyst.[7] This approach is not only more atom-economical but can also lead to milder reaction conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the Cadogan reductive cyclization.
Problem 1: Low or No Conversion of Starting Material
Q: I'm recovering most of my starting material after the prescribed reaction time. What are the likely causes and how can I fix it?
A: This is a common issue often related to insufficient reaction activation. Let's break down the potential causes:
-
Insufficient Temperature: The Cadogan reaction is classically a thermally driven process.[1] If you are using a less reactive phosphine like triphenylphosphine, or even triethyl phosphite with a particularly stable nitroarene, the temperature may be too low.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. If using a solvent, ensure it is appropriate for the target temperature. If running the reaction neat in triethyl phosphite, ensure the reflux temperature is reached and maintained.
-
-
Reagent Reactivity: The reactivity of the phosphine reagent is paramount.
-
Reagent Quality & Handling: Trivalent phosphorus reagents can be sensitive to air oxidation.
Problem 2: Formation of Side Products & Complex Reaction Mixture
Q: My reaction consumes the starting material, but the yield of the desired carbazole is low, and I see multiple unidentified spots on my TLC. What's going wrong?
A: The formation of byproducts is a known challenge in Cadogan reactions, often due to the high temperatures and reactive intermediates involved.[10]
-
Cause 1: Partial Reduction: The deoxygenation of the nitro group is a stepwise process. If the reaction stalls, you may form nitroso or other partially reduced intermediates that can engage in undesired side reactions.
-
Troubleshooting:
-
Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of the phosphine reagent to drive the deoxygenation to completion.
-
Optimize Temperature: While high temperatures can cause decomposition, a temperature that is too low may not be sufficient to convert the intermediate nitroso species to the nitrene, allowing it to react via other pathways. Careful temperature screening is essential.
-
-
-
Cause 2: Intermolecular Reactions: The highly reactive nitrene intermediate can, in some cases, react with other molecules in the pot rather than cyclizing.
-
Troubleshooting:
-
Check Concentration: Running the reaction under more dilute conditions can favor the intramolecular cyclization over intermolecular side reactions. A good starting point is a concentration of 0.01-0.05 M.[11]
-
Solvent Choice: The solvent can influence the reaction course. While often run neat, using a high-boiling, inert solvent like toluene or xylene can provide better control. Protic solvents like isopropanol have been used successfully in milder protocols.[4]
-
-
Problem 3: Difficulty with Product Purification
Q: The reaction appears to work, but I am struggling to isolate my pure carbazole product from the phosphine oxide byproduct. What are the best purification strategies?
A: The removal of stoichiometric triphenylphosphine oxide (TPPO) or tributylphosphine oxide (TBPO) is a classic purification challenge in reactions using phosphine reagents.[6]
-
Strategy 1: Chromatography Optimization:
-
TBPO is generally less polar and more soluble in nonpolar solvents (like hexanes) than TPPO. A hexane/ethyl acetate or hexane/dichloromethane gradient on silica gel is often effective. Sometimes, a flush with pure hexanes can wash out the TBPO before eluting the desired product.
-
-
Strategy 2: Acid-Base Extraction (for basic products):
-
If your carbazole product has a basic nitrogen atom that can be protonated, an acid-base workup can be effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with aqueous HCl. The protonated product will move to the aqueous layer, leaving the phosphine oxide in the organic layer. Basifying the aqueous layer and re-extracting will then recover the purified product.
-
-
Strategy 3: Precipitation/Crystallization:
-
TPPO has a tendency to crystallize. After concentrating the reaction mixture, adding a solvent in which your product is soluble but TPPO is not (e.g., cold diethyl ether or a hexane/ether mixture) can cause the TPPO to precipitate, allowing it to be removed by filtration.
-
Methodologies & Visualizations
Standard Experimental Protocol
This protocol describes a general procedure for the Cadogan cyclization using tributylphosphine, adapted from modern, milder methodologies.[4]
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ortho-nitro biaryl substrate (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent & Reagent Addition: Add anhydrous isopropanol (to make a 0.1 M solution) via syringe. Follow with the addition of tri-n-butylphosphine (1.5 - 2.0 eq).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the carbazole product from the tributylphosphine oxide.
Reaction Mechanism & Workflow Diagrams
Caption: Key steps in the Cadogan reductive cyclization mechanism.
References
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on a catalytic cadogan cyclization by PI̳I̳I̳/PV̳=O redox cycling [dspace.mit.edu]
- 8. quora.com [quora.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Indazole Synthesis
Welcome to the comprehensive technical support guide for optimizing indazole synthesis. This center is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. The indazole core is a cornerstone in a multitude of pharmacologically active compounds, and mastering its synthesis is crucial for advancing novel therapeutic agents.[1][2]
This guide moves beyond simple protocol recitation. It is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address the specific, practical challenges encountered in the lab. We will delve into the "why" behind experimental choices, offering mechanistic insights and field-proven strategies to enhance yields, control regioselectivity, and simplify purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to indazoles, and how do I choose the right one?
A1: The selection of a synthetic strategy for indazoles is dictated by the desired substitution pattern, the availability of starting materials, and scalability. Several classical and modern methods are at your disposal, each with its own set of advantages and limitations.
-
For 1H-Indazoles:
-
Jacobson-Hugershoff Synthesis: A traditional method involving the cyclization of N-nitroso-o-toluidines. It is a reliable route, particularly for simpler, unsubstituted or alkyl-substituted indazoles.[3]
-
Cadogan-Sundberg Synthesis: This reaction involves the reductive cyclization of o-nitrostyrenes using phosphites and is particularly useful for synthesizing indoles, but can be adapted for indazoles.[4][5][6] Challenges can include harsh reaction conditions (high temperatures) and potential side reactions.[7][8]
-
Fischer Indole Synthesis Adaptation: While primarily for indoles, this acid-catalyzed cyclization of arylhydrazones can be adapted for certain indazole syntheses.[9][10][11] It offers a broad substrate scope.
-
Modern Cross-Coupling Strategies: Palladium- or copper-catalyzed reactions have emerged as powerful tools for constructing the indazole core, often offering milder conditions and greater functional group tolerance.[1][12]
-
-
For 2H-Indazoles:
-
Davis-Beirut Reaction: This is a prominent method for synthesizing 2H-indazoles and indazolones from o-nitrobenzylamines.[13][14] It's advantageous for its use of inexpensive starting materials and avoidance of toxic metals.[13] The reaction can proceed under both acidic and basic conditions.[15]
-
One-Pot, Multi-Component Reactions: Copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide provide an efficient route to 2H-indazoles.[1][16]
-
The following workflow provides a high-level decision-making process for selecting a synthetic route:
Caption: Decision workflow for selecting an indazole synthesis method.
Q2: I'm getting a mixture of 1H- and 2H-indazole isomers. How can I improve the regioselectivity?
A2: The formation of isomeric mixtures is a frequent challenge in indazole synthesis, complicating purification and reducing the yield of the desired product.[17] The 1H-indazole is generally the more thermodynamically stable tautomer.[12][18] Several factors can be manipulated to favor the formation of one isomer over the other:
-
Control of Reaction Conditions:
-
Base and Solvent: In N-alkylation reactions, the choice of base and solvent is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) often favors the formation of the N-1 substituted product.[17]
-
Temperature: Lower reaction temperatures can sometimes enhance selectivity.
-
-
Strategic Use of Protecting Groups: Introducing a protecting group at a specific nitrogen atom can direct subsequent reactions to the other nitrogen, after which the protecting group can be removed.
-
Purification Techniques: If a mixture is unavoidable, separation can often be achieved by:
Q3: My reaction yield is consistently low. What are the common culprits and how can I troubleshoot this?
A3: Low yields in indazole synthesis can stem from a variety of issues, from suboptimal reaction conditions to the formation of unexpected side products. A systematic approach to troubleshooting is essential.
-
Re-evaluate Your Reaction Conditions:
-
Temperature: Some cyclization reactions are highly sensitive to temperature. Ensure your reaction is being maintained at the optimal temperature. Elevated temperatures can sometimes lead to decomposition or the formation of side products.[17]
-
Reaction Time: Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product degradation.
-
Atmosphere: Some reactions, particularly those involving organometallic reagents or catalysts, are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
-
-
Assess the Purity of Your Starting Materials: Impurities in your starting materials can interfere with the reaction, poison catalysts, or lead to the formation of side products. Purify your starting materials if their purity is questionable.
-
Consider Potential Side Reactions: Be aware of common side reactions for your chosen synthetic route. For example, in the Cadogan-Sundberg synthesis, side products can arise from incomplete deoxygenation of the nitro group.[8]
The following flowchart outlines a general troubleshooting process for low-yield reactions:
Caption: A systematic approach to troubleshooting low yields in indazole synthesis.
In-Depth Troubleshooting Guides
Issue 1: Formation of Indazolone Byproducts
Context: The formation of indazolones can be a significant side reaction, particularly in syntheses that proceed through intermediates susceptible to oxidation or hydrolysis.
Causality: Indazolones often arise from the oxidation of the indazole ring or from the cyclization of precursors that contain a carbonyl or carboxyl group at the ortho position.
Troubleshooting Strategies:
| Strategy | Description | Rationale |
| Inert Atmosphere | Conduct the reaction under a nitrogen or argon atmosphere. | Minimizes oxidation of sensitive intermediates and the final indazole product. |
| Anhydrous Conditions | Use anhydrous solvents and reagents. | Prevents hydrolysis of intermediates that can lead to indazolone formation. |
| Temperature Control | Maintain the reaction at the optimal temperature. | High temperatures can sometimes promote oxidative side reactions. |
| Choice of Oxidant/Reductant | In reactions involving redox steps, carefully select the reagent to avoid over-oxidation or incomplete reduction. | A milder or more selective reagent can prevent the formation of the indazolone byproduct. |
Issue 2: Difficulty in Product Purification
Context: The crude product from an indazole synthesis can often be a complex mixture of the desired product, isomers, unreacted starting materials, and byproducts, making purification challenging.
Causality: The similar polarities of indazole isomers and certain byproducts can make chromatographic separation difficult.
Troubleshooting and Optimization Protocols:
Protocol 1: Systematic Recrystallization for Isomer Separation
Objective: To separate 1H- and 2H-indazole isomers through selective crystallization.[19]
Methodology:
-
Solvent Screening:
-
In separate test tubes, dissolve small amounts of the crude mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at their boiling points.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Identify a solvent that preferentially crystallizes one isomer while keeping the other dissolved in the mother liquor. A solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) may also be effective.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Cool the flask in an ice bath to maximize crystal recovery.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Analyze the purity of the crystals and the mother liquor by TLC or LC-MS to assess the efficiency of the separation.
-
Protocol 2: Acid-Base Extraction for Purification
Objective: To separate the basic indazole product from non-basic impurities.
Methodology:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The basic indazole will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH) until the indazole precipitates out of the solution.
-
Extract the aqueous solution with an organic solvent to recover the purified indazole.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Davis–Beirut reaction. Wikipedia. [Link]
-
Cadogan–Sundberg indole synthesis. Wikipedia. [Link]
-
Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health. [Link]
-
Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Ingenta Connect. [Link]
-
The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed. [Link]
-
Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. PubMed Central. [Link]
-
Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
-
(PDF) Cadogan–Sundberg Indole Synthesis. ResearchGate. [Link]
-
Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Ingenta Connect. [Link]
-
Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. [Link]
-
Cadogan-Sundberg Indole Synthesis. SynArchive. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
INDAZOLE. Organic Syntheses. [Link]
-
Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. National Institutes of Health. [Link]
-
Optimization of reaction conditions a. ResearchGate. [Link]
-
Scheme 9 Side Reactions in the Cadogan-Sundberg Indole Synthesis. ResearchGate. [Link]
-
A three-component Fischer indole synthesis. PubMed. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Optimization for synthesis of 2H-indazole. ResearchGate. [Link]
- Method for separating and purifying substituted indazole isomers.
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Bentham Science. [Link]
-
Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]
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- 5. researchgate.net [researchgate.net]
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Stability issues of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one in solution
Technical Support Center: Stability of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one and Related N-Methylated Acyl-Indazoles
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound and structurally similar N-methylated acyl-indazoles. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in solution. While specific data on every indazole derivative is not always available, the principles outlined here are based on the known chemical behavior of the indazole scaffold and general best practices in pharmaceutical stability testing. [1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for indazole derivatives like this compound in solution?
Indazole derivatives can be susceptible to several degradation pathways, primarily influenced by pH, light, and temperature. [5]Key concerns include:
-
Hydrolytic Degradation: The indazole ring system can undergo hydrolysis under strong acidic or basic conditions. [5]The stability of these compounds is often pH-dependent.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions. A common pathway for some indazoles is rearrangement into more stable benzimidazoles. [5]* Oxidative Degradation: The indazole ring may be susceptible to oxidation, a process that can be simulated in forced degradation studies using reagents like hydrogen peroxide. [5]* Thermal Degradation: High temperatures can cause decomposition. [5]While many indazoles are thermally stable at room temperature, elevated temperatures used in some experimental protocols could pose a risk. [6][7] Q2: My analytical results are inconsistent. Could this be a stability issue?
Inconsistent analytical results, such as decreasing peak area over time or the appearance of new peaks in your chromatogram, are classic indicators of compound instability. It is crucial to use a validated, stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent compound from any potential degradants. [2][8] Q3: What is the difference in stability between 1H- and 2H-indazole tautomers?
For the parent indazole, the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. [9][10][11][12]In your specific compound, this compound, the nitrogen at position 2 is methylated, locking it into the 2H-indazole form. Theoretical and experimental results suggest that 1-methylindazole is more stable than 2-methylindazole. [10]This inherent lower stability of the 2-methylindazole isomer could contribute to its reactivity under certain conditions.
Q4: How should I prepare and store stock solutions of this compound?
For optimal stability, prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. It is recommended to:
-
Store stock solutions at -20°C or -80°C.
-
Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
-
Minimize freeze-thaw cycles by preparing smaller aliquots for single-use.
-
Before use, allow the solution to equilibrate to room temperature to prevent condensation from introducing water, which could facilitate hydrolysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Parent Compound in Aqueous Buffer
Symptom: When the compound is diluted from a DMSO stock into an aqueous buffer (e.g., for a biological assay), you observe a rapid decrease in the parent compound's concentration over a short period (minutes to hours).
Potential Cause & Explanation: This is likely due to pH-dependent hydrolysis. The stability of the indazole ring and the attached ethanone group can be highly sensitive to the pH of the aqueous medium. [5][13] Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound instability in aqueous buffers.
Recommended Action:
-
pH Screening: Conduct a rapid stability study by diluting the compound in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Analysis: Analyze the samples by HPLC at time zero and after several hours to determine the pH at which the compound is most stable.
-
Assay Modification: If possible, adjust your experimental buffer to the optimal pH range identified.
Issue 2: Appearance of a New Peak in the Chromatogram After Experimentation
Symptom: Your HPLC analysis shows a new, significant peak that was not present in the initial analysis of the compound.
Potential Cause & Explanation: This indicates the formation of a degradation product. Given the structure, potential degradants could arise from:
-
Photodegradation: If the experiment was conducted under ambient or UV light, a photoproduct, such as a rearranged benzimidazole, may have formed. [5]2. Oxidation: If the medium contains oxidizing agents or if the experiment involves exposure to air for extended periods at elevated temperatures, an oxidized derivative could be the cause.
-
Hydrolysis: As mentioned, hydrolysis can lead to cleavage or modification of the molecule.
Investigation Protocol:
-
Characterize the Degradant: Use HPLC-MS (Mass Spectrometry) to determine the molecular weight of the new peak. This information is critical for proposing a structure for the degradant.
-
Conduct a Forced Degradation Study: A forced degradation study will help you systematically identify the conditions that produce the unknown peak, confirming the degradation pathway. [14]
Protocols and Data Presentation
Protocol: Forced Degradation Study
This protocol is designed to intentionally stress the compound to identify potential degradation products and pathways. [8] 1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber (ICH Q1B conditions). Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
Thermal Degradation: Incubate the stock solution in a sealed vial at 80°C for 24 hours.
3. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
For acid and base hydrolysis samples, neutralize the solution before injection (e.g., add an equimolar amount of base or acid).
-
Analyze all samples using a validated, stability-indicating HPLC-UV/MS method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the degradation products.
-
Use the MS data to propose structures for the major degradants.
Data Summary Table: Hypothetical Forced Degradation Results
| Stress Condition | % Degradation after 24h | Major Degradant m/z | Putative Degradation Pathway |
| 0.1 M HCl, 60°C | ~5% | 175.2 (Parent) | Minor Hydrolysis |
| 0.1 M NaOH, 60°C | ~45% | 159.1 | Base-catalyzed hydrolysis/rearrangement |
| 3% H₂O₂, RT | ~15% | 191.2 | Oxidation (e.g., N-oxide formation) |
| UV/Vis Light, RT | ~25% | 175.2 | Photochemical Rearrangement |
| 80°C, Dark | < 2% | 175.2 (Parent) | Thermally Stable |
This table presents hypothetical data for illustrative purposes.
Potential Degradation Pathway Diagram
Caption: Potential degradation pathways under different stress conditions.
References
- Vertex AI Search. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.
- BenchChem. (2025). Technical Support Center: Indazole Derivatives.
-
Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 26(23), 7289. [Link]
-
Abboud, J. L. M., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(42), 10606-10612. [Link]
- CP Lab Chemicals. (n.d.). This compound, min 97%, 500 mg.
-
Mirza, T. (2019, October 1). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
-
PreScouter. (n.d.). Drug stability strategies and innovations. Retrieved October 26, 2023, from [Link]
-
Liao, Y. (2023). Photoreaction of Indazole Metastable-State Photoacid. Journal of Photochemistry and Photobiology A: Chemistry, 439. [Link]
-
Carmody, J. (2017, April 18). How To Optimize Your Stability Program At Each Phase Of Drug Development. Carmody Quality Solutions, LLC. [Link]
-
Harriman, A., Rockett, B. W., & Poyner, W. R. (1974). The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride. Journal of the Chemical Society, Perkin Transactions 2, (4), 485-489. [Link]
-
BioPharm International. (2023, December 1). Stability Studies: An Essential Step for Quality Management in Drug Development. [Link]
-
Request PDF. (n.d.). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. Retrieved October 26, 2023, from [Link]
-
ResearchGate. (n.d.). Degradation of aralkyl or alkyl methyl ketones. Retrieved October 26, 2023, from [Link]
-
Heinzelman, R. V., & Pachter, I. J. (1972). Photochemical Rearrangements of Indazoles. Investigation of the Triplet Excited States of 1- and 2-Methylindazole. Journal of the American Chemical Society, 94(13), 4612-4617. [Link]
-
MedSci.cn. (2023). Photoreaction of indazole metastable-state photoacid. Retrieved October 26, 2023, from [Link]
-
Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved October 26, 2023, from [Link]
-
Wikipedia. (n.d.). Indazole. Retrieved October 26, 2023, from [Link]
-
Liu, D., & Sun, M. (2012). Various Types and Mechanisms of Degradation Reactions. In Drug Stability: Principles and Practices (4th ed.). [Link]
-
ResearchGate. (n.d.). Detailed mechanism of the degradation of the 2-keto (4) and 3-keto (3) model compounds. Retrieved October 26, 2023, from [Link]
-
Goudad, S. F., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4945. [Link]
-
NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved October 26, 2023, from [Link]
-
ResearchGate. (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents. Retrieved October 26, 2023, from [Link]
-
MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved October 26, 2023, from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles. Retrieved October 26, 2023, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-methylcyclopropyl)- (CAS 930-56-3). Retrieved October 26, 2023, from [Link]
-
Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055-1064. [Link]
-
NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved October 26, 2023, from [Link]
-
MDPI. (2022). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved October 26, 2023, from [Link]
Sources
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- 2. pharmtech.com [pharmtech.com]
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- 13. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To Optimize Your Stability Program At Each Phase Of Drug Development [Checklists Included] - Carmody QS [carmodyqs.com]
Technical Support Center: Characterization of Indazole Isomers
Welcome to the technical support center for the characterization of indazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in distinguishing between N-1 and N-2 substituted indazoles. Indazole and its derivatives are crucial scaffolds in medicinal chemistry, with the two primary tautomeric forms, 1H- and 2H-indazole, often exhibiting distinct physicochemical and pharmacological properties.[1][2] The thermodynamically more stable 1H-indazole is typically the predominant form; however, synthetic routes frequently yield mixtures of both N-1 and N-2 substituted isomers, making accurate characterization essential.[1][3]
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in experimental work.
Troubleshooting Guide
This section addresses specific issues you might encounter during the characterization of indazole isomers, organized by analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My ¹H NMR spectrum is ambiguous, and I can't definitively assign the substitution pattern (N-1 vs. N-2). What are the key distinguishing features I should look for?
Answer:
Ambiguous ¹H NMR spectra are a common hurdle. The electronic environments of protons in 1H- and 2H-indazoles are subtly different, but there are characteristic shifts and correlations that can be leveraged for unambiguous assignment.
Causality: The position of the substituent on the nitrogen atom alters the electronic distribution within the heterocyclic ring. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift compared to the 1H-isomer.[1] Conversely, protons on the benzene ring in 2H-isomers may appear at a lower frequency than in the corresponding 1H-isomers, with the exception of the H-7 proton, which is often deshielded in the N-2 isomer due to the anisotropic effect of the N-1 lone pair.[3]
Troubleshooting Protocol: Advanced NMR Analysis
If a standard ¹H NMR spectrum is insufficient, a multi-faceted approach is recommended.
-
High-Resolution ¹H NMR: Ensure your spectrum is well-resolved. Key differences can be subtle.
-
¹³C NMR Spectroscopy: This is often more diagnostic than ¹H NMR.[3][4] The chemical shifts of the pyrazole ring carbons, particularly C3 and C7a, can differ significantly between isomers.[5]
-
2D NMR Techniques:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool. Look for long-range correlations (2-3 bonds) between the substituent's protons and the indazole ring carbons (C3 and C7a). For an N-1 substituent, you would expect to see a correlation to C7a. For an N-2 substituent, a correlation to C3 is expected.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments reveal through-space proximity.[4][6] For an N-1 substituent, an NOE can often be observed between the substituent's protons and the H-7 proton of the indazole core. For an N-2 substituent, an NOE may be seen with the H-3 proton.
-
Workflow for NMR-Based Isomer Assignment
Caption: Decision workflow for indazole isomer differentiation using NMR spectroscopy.
Comparative NMR Data Summary
| Nucleus | 1H-Indazole Derivative | 2H-Indazole Derivative | Key Differentiating Feature |
| H-3 | ~8.10 ppm (s) | ~8.4 ppm (s) | The H-3 proton in 2H-isomers is consistently more deshielded.[1][7] |
| N-H (unsubstituted) | ~13.40 ppm (s, broad) | N/A | A broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1] |
| H-7 | Varies | Often deshielded | The deshielding effect of the N-1 lone pair can shift the H-7 proton downfield in N-2 isomers.[3] |
| ¹³C NMR | Varies | Varies | The chemical shifts of C3 and C7a are particularly diagnostic for distinguishing between isomers.[5] |
Mass Spectrometry (MS)
Question: My indazole isomers are co-eluting, and their mass spectra look very similar. How can I use MS to differentiate them?
Answer:
While the molecular ions will be identical, the fragmentation patterns of 1H- and 2H-indazole isomers under electron ionization (EI) can show subtle, yet reproducible, differences. However, relying solely on low-resolution MS can be misleading.
Causality: The stability of the resulting fragment ions can differ based on the initial position of the substituent, leading to variations in the relative abundance of certain fragments. For instance, fragmentation of N-substituted indazole esters often involves the formation of [M-OR]⁺ and [M-COOR]⁺ ions.[3] While the patterns are similar, their relative intensities may vary.
Troubleshooting Protocol: MS/MS and High-Resolution MS
-
High-Resolution Mass Spectrometry (HRMS): While this won't separate isomers, it is crucial for confirming the elemental composition of your parent ion, ensuring you are not dealing with an unexpected product.[8]
-
Tandem Mass Spectrometry (MS/MS): If you have access to an instrument with MS/MS capabilities (e.g., Q-TOF, ion trap), you can isolate the parent ion and induce fragmentation. The resulting product ion spectra may reveal more significant differences than a standard EI-MS spectrum.
-
Chromatographic Optimization: The most robust solution is to resolve the isomers chromatographically before they enter the mass spectrometer. Even slight separation can allow for cleaner mass spectra to be obtained from the leading and tailing edges of the peak.
Chromatography
Question: I am struggling to separate my N-1 and N-2 indazole isomers using HPLC. What conditions should I try?
Answer:
Co-elution is a frequent problem due to the similar polarities of indazole isomers. Successful separation often requires screening different stationary and mobile phases.
Causality: The separation depends on the differential interaction of the isomers with the stationary phase. The slightly different dipole moments and hydrogen bonding capabilities of 1H- and 2H-indazoles can be exploited for separation.[2]
Troubleshooting Protocol: HPLC Method Development
-
Column Screening:
-
Reverse-Phase (C18, C8): This is a good starting point. Use a standard mobile phase of acetonitrile or methanol with a water modifier.
-
Phenyl-Hexyl: The pi-pi interactions offered by a phenyl column can sometimes provide the necessary selectivity for aromatic isomers.
-
Chiral Stationary Phases: For enantiomeric separations of chiral indazole derivatives, a chiral column such as Chiralcel OJ (cellulose tris(4-methylbenzoate)) is often effective.[9][10]
-
-
Mobile Phase Optimization:
-
Solvent Choice: Try switching between acetonitrile and methanol. Their different properties can alter selectivity.
-
Additives: Small amounts of modifiers like trifluoroacetic acid (TFA) or formic acid for reverse-phase, or alcohols (isopropanol, ethanol) for normal-phase, can significantly impact retention and selectivity.[9][10]
-
Gradient Elution: If isocratic elution fails, a shallow gradient can help resolve closely eluting peaks.[10][11]
-
-
Temperature Control: Varying the column temperature can affect retention times and selectivity. Try running at both sub-ambient and elevated temperatures (e.g., 25°C, 40°C, 60°C).
Frequently Asked Questions (FAQs)
Q1: Can indazole isomers interconvert during analysis?
A1: Yes, isomerization is a significant potential pitfall.
-
Thermal Isomerization: Some N-2 acyl indazole derivatives are known to isomerize to the more thermodynamically stable N-1 isomer upon heating.[3] Reaction temperatures can influence the kinetic vs. thermodynamic product ratio.[12][13]
-
Photochemical Isomerization: Indazoles can be photochemically active. UV irradiation can promote the conversion of 1H-indazoles into 2H-isomers, which can then rearrange to benzimidazoles.[14][15] This is a critical consideration if you are using a UV detector for HPLC or handling samples under bright light. The 2H-tautomer absorbs light more strongly at longer wavelengths than the 1H-tautomer.[16][17]
-
Acid-Catalyzed Isomerization: The presence of strong acids can potentially catalyze isomerization, although this is less commonly reported for simple alkyl indazoles compared to other heterocyclic systems.[18]
Q2: What is the definitive method for determining the structure of an indazole isomer?
A2: Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination of crystalline solids.[19][20][21] It provides a three-dimensional map of the atoms in the molecule, definitively showing the position of substitution. If you can grow a suitable crystal, this method will resolve any ambiguity from spectroscopic data.
Q3: My synthesis was supposed to be regioselective for the N-1 isomer, but I still see a mixture. Why?
A3: The regioselectivity of N-alkylation of indazole is highly sensitive to reaction conditions.[12] Several factors influence the N-1/N-2 ratio:
-
Base and Solvent: The choice of base and solvent can affect the nucleophilicity of the two nitrogen atoms.[3]
-
Alkylating Agent: The nature of the electrophile plays a role.[3]
-
Temperature: N-2 isomers are often the kinetically favored product, while N-1 isomers are thermodynamically more stable.[3] Running a reaction at a lower temperature might favor the N-2 product, while higher temperatures could allow for equilibration to the more stable N-1 isomer.[13]
Q4: Are there any general stability concerns I should be aware of when working with indazoles?
A4: Beyond isomerization, it's important to be aware of potential degradation pathways. The indazole ring is generally stable, but like many heterocyclic compounds, it can be susceptible to strong oxidizing or reducing conditions. The photochemical reactivity leading to benzimidazoles is a key stability concern, especially for long-term storage of solutions or during photochemical reactions.[14][16][22]
Experimental Protocol: Single Crystal Growth for X-ray Diffraction
This protocol describes a general method for obtaining single crystals suitable for X-ray analysis, the definitive technique for isomer confirmation.[19][21]
Caption: General workflow for growing single crystals via slow evaporation.
References
-
Photochemical Conversion of Indazoles into Benzimidazoles. (n.d.). PubMed Central (PMC) - NIH. Retrieved December 31, 2025, from [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Retrieved December 31, 2025, from [Link]
-
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (n.d.). PubMed Central (PMC). Retrieved December 31, 2025, from [Link]
-
Photochemical Conversion of Indazoles into Benzimidazoles. (n.d.). RWTH Publications. Retrieved December 31, 2025, from [Link]
-
Theoretical Investigations of the Photochemical Isomerizations of Indoxazene and Isoxazole. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved December 31, 2025, from [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. (2017). PubMed. Retrieved December 31, 2025, from [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PubMed Central (PMC) - NIH. Retrieved December 31, 2025, from [Link]
-
13C NMR of indazoles. (2016). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (2025). PubMed. Retrieved December 31, 2025, from [Link]
-
Acid-catalysed isomerization of indol-3-yl sulphides to indol-2-yl sulphides: unexpected intermolecular nature of the rearrangement. (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing). Retrieved December 31, 2025, from [Link]
-
Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. (2025). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved December 31, 2025, from [Link]
-
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025). NIH. Retrieved December 31, 2025, from [Link]
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Thermodynamic stability of indazole studied by NMR-NQR spectroscopy and ab initio calculations. (2025). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. (2016). ResearchGate. Retrieved December 31, 2025, from [Link]
-
HPLC method for separating enantiomers of imidazole derivatives - antifungal compounds. (2025). Retrieved December 31, 2025, from [Link]
-
Transition-Metal-Catalyzed Syntheses of Indazoles. (2023). ResearchGate. Retrieved December 31, 2025, from [Link]
-
SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. (2025). ResearchGate. Retrieved December 31, 2025, from [Link]
-
hplc method for separating enantiomers of imidazole derivatives - antifungal compounds. (n.d.). Retrieved December 31, 2025, from [Link]
-
Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives. (2001). PubMed. Retrieved December 31, 2025, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central (PMC) - NIH. Retrieved December 31, 2025, from [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Cu-Mediated Cyclization to Form 1H-Indazoles. (n.d.). Retrieved December 31, 2025, from [Link]
-
Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved December 31, 2025, from [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]
-
Structure of 1H-and 2H-indazoles. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Retrieved December 31, 2025, from [Link]
-
distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. Retrieved December 31, 2025, from [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. Retrieved December 31, 2025, from [Link]
-
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). PubMed Central (PMC) - NIH. Retrieved December 31, 2025, from [Link]
-
X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. Retrieved December 31, 2025, from [Link]
Sources
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- 11. researchgate.net [researchgate.net]
- 12. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photochemical Conversion of Indazoles into Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 16. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acid-catalysed isomerization of indol-3-yl sulphides to indol-2-yl sulphides: unexpected intermolecular nature of the rearrangement - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
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- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one
Welcome to the technical support resource for the purification of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this key chemical intermediate with high purity. We will explore the identification of common impurities and provide robust, field-proven troubleshooting strategies and detailed protocols to ensure the success of your synthetic and downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the purification of this compound.
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A: The impurity profile is heavily dependent on the synthetic route, but several common species are frequently observed.
-
N1-Isomer (1-(1-Methyl-1H-indazol-7-yl)ethan-1-one): This is the most prevalent and often most challenging impurity to remove. The alkylation of the indazole nitrogen can occur at either the N1 or N2 position, frequently leading to a mixture of isomers.[1][2] The ratio of these isomers is influenced by reaction conditions such as the base and solvent used.
-
Unreacted Starting Materials: Residual 2-methyl-2H-indazole or the acylating agent (e.g., acetyl chloride, acetic anhydride) may persist if the reaction does not go to completion.
-
Reaction Byproducts: Synthesis via Friedel-Crafts acylation can introduce acidic byproducts (e.g., HCl, acetic acid) and residual Lewis acids (e.g., AlCl₃ complexes).[3][4][5]
-
Solvent Residues: Volatile organic solvents used during the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, Hexanes) can remain trapped in the product.
Q2: How can I quickly assess the purity and identify the major impurities in my crude product?
A: A combination of Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy provides a rapid and informative assessment.
-
Thin-Layer Chromatography (TLC): TLC is indispensable for initial purity analysis.[6] Using a solvent system like 3:1 Hexanes:Ethyl Acetate on a silica plate, you can visualize the number of components. The desired N2-isomer and the undesired N1-isomer will likely have very close, but distinct, Rf values. Aromatic compounds like indazoles are UV-active and will appear as dark spots under a 254 nm UV lamp.[7][8][9]
-
¹H NMR Spectroscopy: A crude ¹H NMR spectrum is the most definitive method for identifying the presence of the N1-isomer. The chemical shifts of the protons on the indazole ring and the N-methyl group are distinct for each isomer, allowing for their identification and relative quantification.
Q3: What are the key analytical differences to distinguish the desired N2-isomer from the N1-isomer?
A: The primary distinction lies in the ¹H NMR spectrum. The magnetic environment of the protons, particularly the N-methyl group and the proton at the C3 position of the indazole ring, is different in the two isomers. While specific shifts depend on the solvent, you can expect the N-methyl signal for the 2-methyl isomer to be at a different chemical shift compared to the 1-methyl isomer. Furthermore, the coupling patterns and shifts of the aromatic protons will differ, providing a clear fingerprint for each compound.[10] It is crucial to compare your experimental spectrum to a known reference standard or published data for unambiguous assignment.
Q4: Which purification method—recrystallization or column chromatography—should I attempt first?
A: The choice depends on the impurity profile of your crude material.
-
Start with an Aqueous Workup: Before any other method, ensure your crude product has been subjected to a thorough aqueous workup. Washing with a mild base like sodium bicarbonate solution will remove acidic byproducts, and a brine wash will help remove water-soluble impurities.
-
Column Chromatography: If your crude material is a complex mixture with multiple spots on TLC or if the N1 and N2 isomers are present in significant quantities, flash column chromatography is the most reliable method for separation.[6][11]
-
Recrystallization: If your crude product is relatively clean (>85% pure) with the N1-isomer as the main impurity, recrystallization can be a highly efficient and scalable alternative to chromatography. A patent for separating substituted indazole isomers specifically highlights the use of mixed solvent systems (e.g., an organic solvent with water) to exploit solubility differences and achieve high purity (>99%).[1]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Problem 1: My crude product is a mixture of N1 and N2 isomers. How can I effectively separate them?
Solution: This is the most common challenge. Both column chromatography and recrystallization are viable, and the optimal choice depends on scale and available resources.
-
Method A: Flash Column Chromatography: This technique offers the highest resolution for separating closely-eluting isomers.
-
Causality: The silica gel stationary phase interacts differently with the two isomers due to subtle differences in their polarity and steric profile. By using an optimized mobile phase, these differential interactions can be exploited to achieve separation.
-
Key to Success:
-
Develop the Right Solvent System with TLC: Test various ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate). The goal is to achieve a good separation between the two spots (ΔRf ≥ 0.1) with the lower spot having an Rf of ~0.2-0.3.
-
Use Dry Loading: To prevent band broadening and improve resolution, dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then loaded onto the column.[6]
-
Run a Shallow Gradient: If a single isocratic system doesn't provide baseline separation, a slow, shallow gradient (e.g., starting from 10% EtOAc in Hexanes and slowly increasing to 25% EtOAc) can often resolve the isomers.
-
-
-
Method B: Recrystallization: This method is excellent for larger scales if a suitable solvent system can be found.
-
Causality: The two isomers will have slightly different crystal lattice energies and solubilities. By finding a solvent system where one isomer is significantly less soluble than the other at a given temperature, the less soluble isomer can be selectively crystallized out.
-
Key to Success:
-
Solvent Screening: Test single solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate) and mixed solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane).
-
Procedure: Dissolve the crude mixture in the minimum amount of hot solvent. If using a mixed system, dissolve in the "good" solvent and add the "poor" solvent dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Slow cooling is critical for forming pure crystals rather than trapping impurities.[12]
-
-
Problem 2: My TLC shows a dark spot that remains at the baseline (Rf = 0). What is it and how do I remove it?
Solution: A baseline spot typically indicates highly polar impurities or inorganic salts.
-
Probable Cause: These could be residual Lewis acid complexes from a Friedel-Crafts reaction, inorganic salts from a basic workup, or highly polar polymeric byproducts.
-
Removal Strategy:
-
Aqueous Wash: If not already done, dissolve the crude material in a water-immiscible organic solvent (like Ethyl Acetate or DCM) and wash it thoroughly with water, followed by brine. This will remove most inorganic salts.
-
Silica Plug: If an aqueous wash is ineffective, the impurity is likely a polar organic. A quick "silica plug" is often sufficient. Pass a solution of your crude product through a short column (a "plug") of silica gel, eluting with your column chromatography solvent. The desired product should elute while the baseline material remains strongly adsorbed to the top of the silica.
-
Problem 3: My final product is an oil, but literature suggests it should be a solid. What should I do?
Solution: An oily product, when a solid is expected, usually points to the presence of impurities that are disrupting the crystal lattice formation.
-
Probable Cause:
-
Residual Solvent: The most common culprit. Even small amounts of solvent can prevent crystallization.
-
Persistent Impurities: The product may still contain a small amount of the other isomer or other byproducts that act as a "eutectic" mixture, lowering the melting point.
-
-
Troubleshooting Steps:
-
High Vacuum Drying: Place the oil under a high vacuum for several hours (or overnight), possibly with gentle heating (e.g., 30-40 °C) if the compound is stable, to remove all volatile solvents.
-
Trituration: This technique can induce crystallization. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., Hexanes, Pentane, or Diethyl Ether). Stir or sonicate the mixture. The desired compound may precipitate as a solid, while the impurities remain dissolved. Filter to collect the solid product.
-
Re-purification: If the above fails, it indicates significant impurities are still present. Re-analyze by TLC and ¹H NMR and consider a second pass of column chromatography or recrystallization.
-
Section 3: Experimental Protocols & Data
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Prepare a developing chamber with a filter paper wick and a solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane).
-
Using a capillary spotter, apply a small spot of the solution to the baseline of a silica gel TLC plate (with a fluorescent indicator, F₂₅₄).
-
Place the plate in the developing chamber and allow the solvent to elute to ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots first under a UV lamp (254 nm).[7] Circle the spots with a pencil.
-
For further visualization, place the plate in a chamber containing a few crystals of iodine until brown spots appear.[9][13] This can help visualize UV-inactive impurities.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Based on TLC analysis, prepare the mobile phase (eluent). For a 1g crude sample, prepare ~1L of eluent.
-
Sample Loading (Dry Load): Dissolve ~1g of crude material in 5-10 mL of Dichloromethane. Add 2-3 g of silica gel. Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Packing: Select an appropriately sized column (e.g., a 40g pre-packed column for 1g of crude). Equilibrate the column with the mobile phase for at least 3-5 column volumes.
-
Elution: Carefully load the dry sample onto the top of the column. Begin elution with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Place the crude solid (~1g) into an Erlenmeyer flask with a stir bar.
-
Select a suitable solvent system identified during screening (e.g., 9:1 Isopropanol:Water).
-
Add the solvent portion-wise while heating the mixture to a gentle boil with stirring until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to complete the crystallization process.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under a vacuum to a constant weight.
Table 1: Summary of Common Impurities and Removal Strategies
| Impurity Type | Typical Identification Method | Recommended Removal Method | Causality & Expert Notes |
| N1-Isomer | ¹H NMR (distinct N-CH₃ & aromatic signals), TLC (close Rf) | Flash Column Chromatography or Recrystallization | Isomers have very similar properties; requires high-resolution techniques. Recrystallization is effective if solubility differences are significant.[1] |
| Unreacted 2-Methyl-2H-indazole | TLC (different Rf), ¹H NMR | Flash Column Chromatography | The starting material is typically less polar than the acetylated product and will elute earlier in normal-phase chromatography. |
| Acidic Byproducts (e.g., HCl, CH₃COOH) | N/A (removed in workup) | Aqueous NaHCO₃ wash | Simple acid-base chemistry. The bicarbonate deprotonates the acidic impurities, forming water-soluble salts that are removed in the aqueous layer. |
| Residual Lewis Acid (e.g., AlCl₃) | N/A (removed in workup) | Aqueous quench (e.g., water, dilute HCl) | The Lewis acid is hydrolyzed during the aqueous workup and partitioned into the aqueous phase. |
| Residual Solvents (e.g., DCM, EtOAc) | ¹H NMR (characteristic peaks) | High Vacuum Drying / Trituration | Solvents are volatile and can be removed under vacuum. Trituration can induce crystallization, expelling trapped solvent from the product matrix. |
Section 4: Generalized Purification Workflow
The following diagram illustrates a logical workflow for the purification of this compound, guiding the researcher from crude product to final purity assessment.
Caption: Decision workflow for impurity removal from this compound.
References
Sources
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Stains for Developing TLC Plates [faculty.washington.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]
- 13. scribd.com [scribd.com]
Technical Support Center: A Guide to Scaling the Synthesis of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one
Welcome to the technical support center for the synthesis of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one. This resource is designed for researchers, chemists, and professionals in drug development who are looking to synthesize and scale up this valuable indazole derivative. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during this multi-step synthesis. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and logical synthetic approach involves a two-step sequence:
-
N-Methylation of 7-nitroindazole: This step selectively introduces a methyl group at the N2 position of the indazole ring.
-
Friedel-Crafts Acylation: The subsequent acylation of the resulting 2-methyl-7-nitro-2H-indazole introduces the acetyl group at the C7 position. A final reduction of the nitro group would then yield the target compound. An alternative is to first reduce the nitro group and then perform the acylation.
Q2: Why is regioselectivity an issue in the N-methylation of 7-nitroindazole?
A2: The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The ratio of N1 to N2 alkylated products is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1] Generally, N1 alkylation is thermodynamically favored. However, for the synthesis of this compound, selective N2-methylation is required.
Q3: What are the primary challenges in the Friedel-Crafts acylation of 2-methyl-2H-indazole?
A3: The main challenges include:
-
Regioselectivity: Acylation can potentially occur at different positions on the benzene ring of the indazole. Achieving selective acylation at the C7 position is crucial.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and can be deactivated by the nitrogen atoms of the indazole ring.[2]
-
Product Purification: Separation of the desired product from unreacted starting materials, isomers, and other byproducts can be challenging.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the synthesis.
Part 1: Synthesis of 2-Methyl-2H-indazole
The synthesis of the key intermediate, 2-methyl-2H-indazole, is the foundational step. Below is a workflow and troubleshooting for this initial stage.
Workflow: Synthesis of 2-Methyl-2H-indazole
Caption: Synthetic workflow for 2-Methyl-2H-indazole.
Issue 1.1: Low Yield of 2-Methyl-2H-indazole
Possible Causes & Solutions:
-
Incomplete Cyclization: The initial formation of the indazole ring from 2-nitrotoluene or a derivative might be inefficient.
-
Solution: Ensure anhydrous conditions and optimal reaction temperature. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion. Consider alternative cyclization methods if the yield remains low.
-
-
Suboptimal N-Methylation Conditions: The choice of base and solvent significantly impacts the yield and regioselectivity.
-
Solution: A common side reaction is the formation of the N1-methylated isomer.[3] To favor N2-methylation, a polar aprotic solvent like DMF or DMSO in combination with a base like potassium carbonate is often effective.[4] For challenging substrates, stronger bases like sodium hydride might be necessary, but temperature control is critical to minimize side reactions.
-
-
Decomposition of Starting Material or Product: Indazoles can be sensitive to harsh reaction conditions.
-
Solution: Maintain the recommended reaction temperature and minimize reaction time once completion is observed.
-
Issue 1.2: Formation of N1-Methyl-2H-indazole Isomer
Possible Causes & Solutions:
-
Reaction Kinetics vs. Thermodynamics: N1-alkylation is often the kinetically favored product, while the N2-isomer can be the thermodynamically more stable product under certain conditions.
-
Solution: Carefully control the reaction temperature. Lower temperatures may favor the kinetic N1 product. Running the reaction at a slightly elevated temperature for a longer duration might allow for equilibration to the thermodynamically favored N2 product. The choice of a bulkier methylating agent can also sterically hinder N1 attack.
-
-
Solvent and Cation Effects: The solvent and the counter-ion of the base can influence the site of methylation.
-
Solution: Polar aprotic solvents like DMF can promote N2 alkylation. The nature of the cation from the base can also play a role in directing the alkylation.[5]
-
| Parameter | Condition A (Favors N1) | Condition B (Favors N2) | Reference |
| Base | Strong, non-coordinating (e.g., NaH) | Weaker, coordinating (e.g., K₂CO₃) | [1] |
| Solvent | Less polar (e.g., THF) | Polar aprotic (e.g., DMF, DMSO) | [4] |
| Temperature | Lower temperatures | Higher temperatures (with caution) | [3] |
Part 2: Friedel-Crafts Acylation of 2-Methyl-2H-indazole
This step introduces the acetyl group, leading to the final product.
Workflow: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation.
Issue 2.1: Low or No Conversion to the Acylated Product
Possible Causes & Solutions:
-
Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and will be deactivated by moisture.
-
Solution: Use freshly opened, high-purity AlCl₃. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.[2]
-
-
Insufficient Catalyst: The nitrogen atoms in the indazole ring can coordinate with the Lewis acid, effectively sequestering it.
-
Solution: An excess of the Lewis acid catalyst (typically 2.5-3.0 equivalents) is often required to ensure enough active catalyst is available for the acylation reaction.
-
-
Low Reactivity of the Substrate: The 2-methyl-2H-indazole may not be sufficiently activated for electrophilic substitution.
-
Solution: Using a more reactive acylating agent, such as acetyl chloride over acetic anhydride, can improve the reaction rate. A stronger Lewis acid or a higher reaction temperature may also be necessary, but this should be approached with caution to avoid side reactions.[6]
-
Issue 2.2: Formation of Multiple Isomers (Poor Regioselectivity)
Possible Causes & Solutions:
-
Multiple Reactive Sites: The benzene portion of the indazole ring has several positions that can undergo acylation.
-
Solution: The regiochemical outcome of Friedel-Crafts acylation is influenced by both electronic and steric factors. The 2-methyl group directs acylation, and the C7 position is often favored. However, other isomers can form. The choice of solvent can influence the isomer ratio. For instance, using nitrobenzene as a solvent at low temperatures can sometimes improve selectivity.[2]
-
-
Reaction Temperature: Higher temperatures can lead to the formation of thermodynamically favored, but potentially undesired, isomers.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is a good strategy.
-
Issue 2.3: Difficult Purification of the Final Product
Possible Causes & Solutions:
-
Presence of Isomeric Byproducts: The similar polarity of the desired C7-acylated product and other isomers can make chromatographic separation difficult.
-
Solution: Optimize the column chromatography conditions. A shallow solvent gradient and the use of a high-resolution silica gel can improve separation. Recrystallization from a suitable solvent system can also be an effective purification method.
-
-
Residual Catalyst: Aluminum salts from the workup can contaminate the product.
-
Solution: Ensure a thorough aqueous workup. Washing the organic layer with a dilute acid (e.g., 1M HCl) followed by a brine wash can help remove residual aluminum salts.
-
| Parameter | Recommended Condition | Rationale | Reference |
| Lewis Acid | AlCl₃ (anhydrous) | Strong and effective catalyst. | [2] |
| Equivalents of Lewis Acid | 2.5 - 3.0 | To overcome catalyst sequestration by the indazole nitrogens. | |
| Acylating Agent | Acetyl Chloride | More reactive than acetic anhydride. | [6] |
| Solvent | Dichloromethane or Nitrobenzene | Common solvents for Friedel-Crafts reactions. | [2] |
| Temperature | 0 °C to room temperature | To control exotherm and improve selectivity. | [6] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent catalyst deactivation by moisture. | [2] |
References
- Huisgen, R., & Bast, K. (1955). Indazole. Organic Syntheses, 35, 65.
- Common side reactions in the synthesis of indazole-3-carboxamides. (n.d.). Benchchem.
- Optimized condition of Friedel-Crafts acylation. (n.d.).
- Pellegrin, V., Fruchier, A., & Elguero, J. (1981). Synthesis of indazole-1-15N, indazole-2-15N and of their N-methyl derivatives. Journal of Labelled Compounds and Radiopharmaceuticals, 18(7), 999-1008.
- Optimization of reaction conditions. (n.d.).
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.).
- Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis. (n.d.). Benchchem.
- Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (n.d.).
- 2-Methyl-6-nitro-2H-indazole. (n.d.).
- 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Friedel–Crafts Acyl
- Synthesis method of indazole compound. (n.d.).
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI.
- Direct Alkylation and Acylation of 2H‐Indazoles Using Aldehydes under Metal‐Free Conditions. (n.d.).
- The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. (n.d.). Royal Society of Chemistry.
- C3-INDAZOLE FUNCTIONALIZ
- Technical Support Center: Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. (n.d.). Benchchem.
- Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. (n.d.).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (n.d.).
- Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. (n.d.).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Friedel-Crafts Acylation with Amides. (n.d.).
- (PDF) Friedel-Crafts Acylation. (n.d.).
- Troubleshooting regioselectivity in indazole synthesis. (n.d.). Benchchem.
- This compound, min 97%, 500 mg. (n.d.).
- Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. (n.d.).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- Investigation into the synthesis of Indazole. (n.d.).
- Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (n.d.).
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
- Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023, January 21). YouTube.
- Synthesis of 1H-Indazoles via Silver(I)
- Troubleshooting low yield in 4-Methyl-1-indanone reactions. (n.d.). Benchchem.
- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (n.d.).
- 1-(6-Nitro-1H-indazol-1-yl)ethanone. (n.d.).
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Validation & Comparative
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-Indazole Derivatives
Introduction: The Privileged Indazole Scaffold and the Significance of N2-Methylation
In the landscape of medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a molecular framework that consistently appears in biologically active compounds across a range of therapeutic targets.[1][2] Its rigid, bicyclic nature and capacity for diverse functionalization make it an ideal starting point for drug discovery campaigns.[3] A critical aspect of its chemistry is the existence of two principal tautomers, the 1H- and 2H-indazoles, which presents both a challenge and an opportunity in molecular design.[4][5] The 1H-tautomer is generally more thermodynamically stable.[4]
This guide focuses specifically on the 2-methyl-indazole core. The strategic placement of a methyl group at the N2 position is not a trivial modification. It is a deliberate design choice that can profoundly influence a compound's pharmacological profile. N2-methylation caps a hydrogen bond donor, which can enhance membrane permeability and oral bioavailability. Furthermore, it locks the scaffold into a specific conformation, directing the orientation of other substituents to exploit precise interactions within a biological target's binding site. This is particularly crucial in the design of kinase inhibitors, where the indazole nucleus often serves as an ATP surrogate, engaging in critical hydrogen bonds with the hinge region of the kinase.[6]
This comparison guide will dissect the structure-activity relationships of 2-methyl-indazole derivatives, provide the causal logic behind experimental designs, and furnish detailed protocols for their evaluation.
The Tale of Two Tautomers: Understanding N1 vs. N2 Regioselectivity
The synthetic accessibility of either the N1- or N2-alkylated indazole is paramount for systematic SAR studies. The outcome of N-alkylation is a delicate interplay of thermodynamics, kinetics, steric hindrance, and the specific reaction conditions employed.
Generally, direct alkylation of an unsubstituted 1H-indazole often yields a mixture of N1 and N2 isomers, with the N1 product frequently favored due to the greater thermodynamic stability of the 1H-tautomer starting material.[7][8] However, achieving high selectivity for the N2 position is possible and often desirable. Quantum mechanical analyses suggest that while the 1H-indazole is the more stable tautomer, the energy barrier for alkylation at the N2 position can be lower under certain conditions, leading to kinetic control of the reaction and favoring the 2-alkyl product.[9] Factors that influence this selectivity include:
-
Steric Effects: Bulky substituents at the C7 position of the indazole ring can sterically hinder alkylation at the N1 position, thus favoring the N2 isomer.[7]
-
Electronic Effects: The electronic nature of substituents on the indazole ring can alter the nucleophilicity of the N1 and N2 nitrogens. For instance, methylation of nitroindazoles shows that the position of the nitro group dictates whether the N1 or N2 product is favored.[10]
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can dramatically shift the N1:N2 product ratio.[8] For example, Mitsunobu conditions have been shown to have a strong preference for producing the N2-alkylated regioisomer.[8]
This understanding of regioselectivity is crucial, as it allows medicinal chemists to systematically synthesize and compare isomeric pairs, thereby isolating the specific contribution of the N1 versus N2 vector to biological activity.
Caption: The two primary tautomers of the indazole scaffold.
Core Application: 2-Methyl-Indazole Derivatives as Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The ATP-binding site of kinases contains a "hinge" region that forms key hydrogen bonds with the adenine ring of ATP. The indazole scaffold is an excellent bioisostere of adenine and can mimic these critical interactions. The placement of the methyl group at N2 versus N1 determines the projection of substituents into other pockets of the ATP-binding site, such as the solvent-front region or deeper hydrophobic pockets, thereby influencing potency and selectivity.
Comparative Structure-Activity Relationship Data
The following table summarizes SAR data for a selection of indazole derivatives, highlighting the impact of substitutions on inhibitory activity. The focus is on comparing substitution patterns to understand their effect on potency against various kinases.
| Compound ID | Scaffold | R¹ (at C3) | R² (at C6) | Target Kinase(s) | IC₅₀ (nM) | Reference |
| A-1 | 2-Methyl-Indazole | Phenylamino | - | CDK2 | 25 | [11] |
| A-2 | 2-Methyl-Indazole | Phenylamino | 4-Methylpiperazin-1-yl | CDK2 | 16 | [11] |
| A-3 | 2-Methyl-Indazole | Phenylamino | Morpholino | CDK2 | 14 | [11] |
| B-1 | 1-Methyl-Indazole | Pyridin-4-ylamino | - | EGFR | 8.3 | [4] |
| B-2 | 1-Methyl-Indazole | Pyridin-4-ylamino | - | EGFR (T790M) | 5.3 | [4] |
| C-1 | 2-Phenyl-Indazole | - | - | E. histolytica | 740 | [12] |
| C-2 | 2-(4-chlorophenyl)-Indazole | - | - | E. histolytica | < 50 | [12] |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative and illustrative purposes.
Analysis of Structure-Activity Relationships
From the data, several key SAR trends can be elucidated:
-
Importance of C6 Substitution: Comparing compounds A-1 , A-2 , and A-3 reveals the critical role of the C6 position in targeting CDK2. The unsubstituted parent compound (A-1 ) has a modest IC₅₀ of 25 nM. The introduction of a 4-methylpiperazin-1-yl group (A-2 ) or a morpholino group (A-3 ) at the C6 position enhances potency, lowering the IC₅₀ to 16 nM and 14 nM, respectively.[11] This suggests the C6 vector points towards a solvent-exposed region where these groups can form favorable interactions. The choice between piperazine and morpholine allows for fine-tuning of properties like solubility and basicity.
-
N1 vs. N2 Isomerism: While a direct N1 vs. N2 methyl comparison for the same target is not available in the selected data, we can infer the importance of the nitrogen substitution vector. For EGFR inhibition (compounds B-1 and B-2 ), the N1-substituted scaffold directs the C3- and C4-substituents in a way that achieves potent inhibition of both wild-type and mutant EGFR.[4] In a different scaffold targeting a different enzyme, the N2-methyl group in compounds A1-A3 proves to be a successful strategy for CDK2 inhibition. This underscores the necessity of synthesizing and testing both isomers during lead optimization to determine the optimal vector for a given target's topology.
-
Beyond Kinases - Antiprotozoal Activity: The 2-substituted indazole scaffold also shows promise against other targets. Comparing the unsubstituted 1H-indazole (C-1 , used as a baseline) with a 2-phenyl substituted derivative (C-2 ) against E. histolytica demonstrates a dramatic increase in potency.[12] The addition of an electron-withdrawing chloro group to the 2-phenyl ring further boosts activity, with an IC₅₀ below 50 nM. This indicates that for this biological target, a substituted aromatic ring at the N2 position is highly favorable for activity.
Caption: Workflow for a TR-FRET based kinase binding assay.
Protocol 2: Cell-Based Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [13][14]It is a crucial secondary assay to confirm that the biochemical inhibition observed translates to a functional effect in a cellular context.
Materials:
-
Human cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Crystal Formation: Return the plate to the incubator for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the Solubilization Solution to each well. Pipette up and down to ensure all formazan crystals are dissolved. The solution should turn a uniform purple color.
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to subtract background noise. [14] * Subtract the absorbance of the "medium only" blank wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells (defined as 100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The 2-methyl-indazole scaffold is a versatile and potent core for the development of targeted therapeutics, especially kinase inhibitors. The key to successful drug design lies in a deep understanding of the structure-activity relationships, which are dictated by the precise three-dimensional arrangement of substituents around the core. The N2-methylation strategy provides a critical vector for orienting functional groups to achieve high potency and selectivity.
Future research will likely focus on exploring novel substitutions on the 2-methyl-indazole ring to target a wider range of kinases, including those implicated in resistance to current therapies. Furthermore, combining empirical SAR studies with computational modeling will accelerate the design-synthesize-test cycle, enabling the more rapid discovery of next-generation drug candidates. The robust experimental protocols outlined here provide a solid foundation for researchers to confidently generate the high-quality data needed to drive these discovery efforts forward.
References
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Roche (2023). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
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Palmer, M. H., et al. (1971). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Al-Sanea, M. M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
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Liu, X., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
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Ghorab, M. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. [Link]
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Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Li, Q., & Zhu, G.-D. (2002). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Current Topics in Medicinal Chemistry. [Link]
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Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. [Link]
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Patsch, D., et al. (2021). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie. [Link]
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Kumar, J., et al. (2017). IC 50 values for Indazole derivatives (1be16b). ResearchGate. [Link]
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PubChem (n.d.). 2-methyl-2h-indazole-3-carboxylic acid. [Link]
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Gaikwad, D. D., et al. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform. [Link]
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Elks, J., & Hey, D. H. (1949). Methylation of indazoles and related reactions. Journal of the Chemical Society. [Link]
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Boddapati, S. N. M., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry. [Link]
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Smith, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry. [Link]
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A Guide to Comparative Efficacy Analysis of Novel Kinase Inhibitors: Evaluating 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one Against Established HSP90 Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel kinase-targeting compounds. While direct, peer-reviewed efficacy data for 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one is not extensively available in public literature, its core indazole structure is a well-established scaffold in the development of potent kinase inhibitors.[1][2] Therefore, we will use this compound as a representative model for a novel investigational drug, hereafter referred to as "Compound X," to outline a rigorous, multi-step process for its characterization and comparison against well-known, clinically relevant inhibitors.
For this comparative analysis, we have selected a class of drugs that are not traditional kinase inhibitors but are critically linked to kinase stability: HSP90 inhibitors . Heat Shock Protein 90 (HSP90) is an essential molecular chaperone responsible for the conformational maturation and stability of numerous oncogenic proteins, including a wide array of kinases.[3][4] By targeting HSP90, one can induce the degradation of these "client" proteins, effectively shutting down multiple signaling pathways at once. This makes HSP90 inhibitors an excellent benchmark for evaluating a compound with potential broad anti-cancer activity.
We will compare our hypothetical "Compound X" against three potent, second- and third-generation HSP90 inhibitors: Luminespib (NVP-AUY922) , Ganetespib (STA-9090) , and Onalespib (AT13387) .
Profiles of Benchmark HSP90 Inhibitors
A robust comparison begins with a deep understanding of the benchmark compounds. All three selected inhibitors act by competitively binding to the N-terminal ATP-binding pocket of HSP90, which prevents the chaperone from functioning and leads to the ubiquitination and proteasomal degradation of its client proteins.[5][6][7]
-
Luminespib (NVP-AUY922): A highly potent, resorcinol-based, third-generation HSP90 inhibitor.[8][9] It is known for its high binding affinity and has been evaluated in numerous clinical trials.[8][10] It demonstrates potent activity against HSP90α and HSP90β isoforms.[9]
-
Ganetespib (STA-9090): A synthetic, triazolone-containing, second-generation inhibitor.[4][5] It is structurally distinct from the first-generation ansamycin antibiotics and lacks the associated hepatotoxicity, representing an improved safety profile.[5] Ganetespib has shown broad activity across many preclinical cancer models.[4][11]
-
Onalespib (AT13387): A potent, second-generation, non-ansamycin small molecule inhibitor of HSP90.[7] It is noted for its ability to cross the blood-brain barrier and for its long duration of action, with target engagement persisting for days after administration.[12]
Experimental Workflow for Comparative Efficacy
To objectively compare "Compound X" with these benchmarks, a tiered experimental approach is essential. This process moves from direct, molecular-level interactions in a test tube to complex biological effects in living cells. This ensures that observations are not only biochemically plausible but also physiologically relevant.[13]
Part I: Biochemical Potency Assessment
The first step is to determine if "Compound X" directly interacts with and inhibits the target protein in a purified, cell-free system. This provides a clean measure of its intrinsic potency.[14]
Causality: A biochemical assay is critical to confirm direct target engagement and establish a baseline potency (e.g., IC50). Without this, any observed cellular effects could be attributed to off-target or non-specific mechanisms. We will use the ADP-Glo™ Luminescence Assay as our model, as it is a robust method for measuring the activity of ATPases like HSP90 or any kinase.[15]
Caption: Workflow for cell-based validation of inhibitor efficacy.
Detailed Protocol 1: Cell Proliferation Assay (MTS)
-
Cell Seeding: Seed a cancer cell line known to be dependent on HSP90 clients (e.g., BT-474, which overexpresses HER2) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of "Compound X" and the benchmark inhibitors for 72 hours.
-
MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well. This reagent is converted into a colored formazan product by metabolically active cells.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition) for each compound.
Detailed Protocol 2: Mechanism of Action (Western Blot)
-
Treatment and Lysis: Treat cells in 6-well plates with an effective concentration (e.g., 2x GI50) of each compound for a set time (e.g., 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for key HSP90-related proteins:
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Compare the protein levels in treated samples to the vehicle control. Potent HSP90 inhibitors should cause a strong induction of HSP70 and significant degradation of client proteins.
Data Presentation and Comparative Analysis
All quantitative data should be summarized for clear, at-a-glance comparison. The goal is to build a complete picture of each compound's profile, from its raw potency to its cellular efficacy and mechanistic signature.
Table 1: Comparative Efficacy Profile of "Compound X" vs. Benchmark HSP90 Inhibitors
| Compound | Target | Biochemical Potency (IC50) | Cell Growth Inhibition (GI50, BT-474 cells) | Mechanism Confirmation |
|---|---|---|---|---|
| "Compound X" | Hypothesized HSP90 | To be determined | To be determined | To be determined |
| Luminespib | HSP90α/β | ~13 nM / 21 nM [9][10] | ~9 nM (average) [10] | Strong HER2, AKT, p-ERK degradation; HSP70 induction [10] |
| Ganetespib | HSP90 | Potent, sub-nanomolar range | Low nanomolar range | Strong CRAF, PDGFRα degradation; MAPK/AKT pathway inhibition [4] |
| Onalespib | HSP90 | Kd = 0.7 nM [7][16]| 13–260 nM (panel average) [16]| EGFR, AKT, ERK pathway degradation [17]|
Note: Literature values are provided for benchmark inhibitors. The efficacy of "Compound X" would be determined through the experimental workflows described above.
Visualizing the Core Mechanism
Understanding the underlying biological pathway is crucial for interpreting experimental results. The diagram below illustrates the HSP90 chaperone cycle and the point of intervention for N-terminal inhibitors like our benchmarks.
Caption: The HSP90 chaperone cycle and its disruption by N-terminal inhibitors.
Conclusion
Evaluating a novel compound like This compound requires a systematic and evidence-based approach. By first establishing its direct biochemical potency and then validating its effects within a cellular context, researchers can build a strong, defensible case for its efficacy. Comparing these results head-to-head with well-characterized inhibitors such as Luminespib, Ganetespib, and Onalespib provides the necessary context to judge its potential as a therapeutic candidate. This guide outlines a self-validating system where biochemical data (the "what") is explained by mechanistic cell biology data (the "how"), providing a robust foundation for further drug development.
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BPS Bioscience Homepage. BPS Bioscience. [Link]
-
Update on Hsp90 inhibitors in clinical trial. SciSpace. [Link]
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BPS Bioscience Inc. : Quotes, Address, Contact. BCIQ. [Link]
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A Researcher's Guide to the Biological Target Validation of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one
Introduction: Deconstructing a Privileged Scaffold
The compound 1-(2-methyl-2H-indazol-7-yl)ethan-1-one (CAS 1159511-30-4) presents a compelling starting point for target discovery. Its core structure features an indazole ring, a bicyclic aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This scaffold is a cornerstone in numerous FDA-approved small molecule kinase inhibitors, including pazopanib and axitinib, suggesting a high probability of kinase-directed activity.[3][4]
However, a novel compound is a black box. Its potential is defined not by its structure alone, but by a rigorous, multi-faceted validation of its biological targets. This guide provides a comprehensive, technically-grounded framework for researchers to systematically identify, validate, and characterize the intracellular targets of this compound, which we will refer to as "Compound X" for the remainder of this guide.
We will navigate a logical progression from broad, unbiased screening to highly specific functional assays, establishing a self-validating workflow. The causality behind each experimental choice will be explained, providing not just a protocol, but a strategic roadmap. For illustrative purposes, we will focus on two common targets for indazole-based inhibitors: Cyclin G-associated kinase (GAK) and Cyclin-dependent kinase-like 5 (CDKL5), comparing Compound X against established research compounds.[][6][7]
Phase 1: Unbiased Kinome Profiling for Initial Target Identification
The first step in understanding a potential kinase inhibitor is to assess its selectivity across the human kinome. A broad screening approach is essential to identify primary targets and potential off-targets that could lead to toxicity or unexpected polypharmacology. Competition binding assays are the industry standard for this initial characterization.[8][9]
Causality: We employ a competition binding assay rather than an enzymatic assay for initial screening because it provides a direct measure of physical interaction between the compound and the kinase's active site. This method is generally less susceptible to assay-specific artifacts (e.g., compound interference with reporter enzymes) and allows for the screening of hundreds of kinases in a single, standardized format.[10]
A widely utilized platform is the Eurofins DiscoverX scanMAX panel, which quantitatively measures the ability of a test compound to displace a fixed-concentration, broad-spectrum ligand from the ATP-binding site of 403 wild-type human kinases.[9]
Experimental Workflow: Kinome Profiling
Caption: In the absence of an inhibitor, the tracer binds the kinase, causing a BRET signal. A competitive inhibitor displaces the tracer, reducing the signal.
Detailed Protocol: CDKL5 NanoBRET™ Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for full-length human CDKL5 fused to N-terminal NanoLuc® luciferase.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM medium.
-
-
Assay Procedure:
-
Dispense 10 µL of the cell suspension into a 384-well white assay plate.
-
Prepare serial dilutions of Compound X and the comparator (AT-7519 analog '2') in DMSO.
-
Add the compounds to the wells, followed immediately by the addition of the NanoBRET™ tracer molecule at its recommended concentration.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
-
Detection & Analysis:
-
Add Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor solution to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm) simultaneously.
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle controls and determine the cellular IC₅₀ value from the dose-response curve. [9]
-
Comparative Data: Bridging In Vitro and Cellular Potency
Table 3: Comparison of In Vitro vs. Cellular Target Engagement (IC₅₀, nM)
| Target Kinase | Compound X (Biochemical IC₅₀) | Compound X (Cellular IC₅₀ - Hypothetical) | Interpretation |
|---|---|---|---|
| GAK | 45 nM | 150 nM | Good cell permeability and target engagement. The ~3-fold shift is expected due to high intracellular ATP. |
| CDKL5 | 60 nM | 210 nM | Demonstrates potent engagement of CDKL5 in an intact cell environment. |
This data would confirm that Compound X effectively enters cells and binds to its intended targets, a critical milestone in validation.
Phase 4: Functional Cellular Assays for Phenotypic Confirmation
The final validation phase is to demonstrate that target engagement by Compound X elicits a predictable downstream biological response. This step connects target inhibition to a cellular phenotype, providing the ultimate proof of the compound's mechanism of action.
Causality: The choice of functional assay must be tailored to the known biology of the target kinase.
-
For GAK: GAK is a crucial regulator of clathrin-mediated endocytosis and is also involved in mitotic progression. [][11][12]A robust functional assay is to measure the phosphorylation of a known downstream substrate, such as the AP2M1 subunit of the AP-2 complex, via Western blot. [11]Alternatively, cell cycle analysis can be performed, as GAK inhibition is known to cause G2/M arrest. [6]* For CDKL5: CDKL5 plays a role in neuronal development, including neurite outgrowth and synapse formation. [7][13]A functional assay could involve treating primary neurons with the compound and quantifying changes in neurite length or synapse number. [13]
Detailed Protocol: Western Blot for Phospho-Substrate
-
Cell Treatment:
-
Plate Huh-7.5 cells (for GAK) or primary cortical neurons (for CDKL5) and allow them to adhere.
-
Treat cells with increasing concentrations of Compound X, the appropriate positive control (SGC-GAK-1), and a vehicle control (DMSO) for 2-4 hours.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-AP2M1 for GAK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AP2M1) and a loading control (e.g., anti-GAPDH) to ensure equal loading.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein and determine the EC₅₀ for substrate inhibition.
-
Summary and Comparison Guide
This systematic, multi-layered approach provides a robust validation of the biological targets for a novel compound. Each phase builds upon the last, creating a self-reinforcing dataset that moves from broad, unbiased screening to specific, functional confirmation.
Table 4: Comprehensive Validation Summary for Compound X vs. Alternatives
| Parameter | Assay Type | Compound X (Hypothetical) | SGC-GAK-1 (GAK-selective) | AT-7519 Analog '2' (CDKL5/GSK3-selective) |
|---|---|---|---|---|
| Target Binding | Kinome Scan (PoC @ 1µM) | GAK: 8, CDKL5: 12 | GAK: <10 | CDKL5: <10, GSK3β: <10 |
| Functional Inhibition | In Vitro Enzymatic (IC₅₀) | GAK: 45 nM, CDKL5: 60 nM | GAK: 20 nM | CDKL5: 4.6 nM, GSK3β: <30 nM |
| Cellular Engagement | NanoBRET™ (IC₅₀) | GAK: 150 nM, CDKL5: 210 nM | GAK: ~60 nM | CDKL5: 4.6 nM, GSK3β: <30 nM |
| Phenotypic Effect | Phospho-Substrate (EC₅₀) | pAP2M1: ~200 nM | pAP2M1: ~80 nM | No effect on pAP2M1 |
| Overall Profile | - | Potent Dual GAK/CDKL5 Inhibitor | Potent and Selective GAK Inhibitor | Potent and Selective CDKL5/GSK3 Inhibitor |
Conclusion
The validation of this compound, or any novel compound, is an exercise in scientific diligence. By progressing from kinome-wide screening to in vitro enzymatic assays, cellular target engagement, and finally to functional phenotypic readouts, researchers can build an unassailable case for a compound's mechanism of action. This guide provides the strategic framework and detailed methodologies necessary to de-risk drug discovery programs and to confidently identify and validate novel biological targets, transforming a simple chemical structure into a powerful tool for research and therapeutic development.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel 2H-Indazole PARP Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Imperative of Selectivity
The 2H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of several FDA-approved therapeutics.[1][2] Its most notable recent application is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, exemplified by Niraparib, a potent PARP-1 and PARP-2 inhibitor used in cancer therapy.[1][3] The therapeutic success of such agents hinges not only on their on-target potency but critically, on their selectivity. Unintended interactions with other proteins, particularly protein kinases which share structural similarities in their ATP-binding pockets, can lead to off-target toxicities or unexpected polypharmacology.[4][5][6]
This guide provides a comprehensive framework for the cross-reactivity profiling of a novel compound series based on the 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one scaffold, hypothesized to be potent PARP inhibitors. As Senior Application Scientists, our goal is not merely to present protocols, but to illuminate the strategic rationale behind each experimental choice. We will compare our hypothetical lead compound, "Cmpd-X" , against established clinical alternatives, providing a robust, self-validating workflow from broad-based screening to in-cell target engagement.
The Compound in Focus and Strategic Comparators
-
Lead Scaffold: this compound ("Cmpd-X"). This compound shares the core 2H-indazole moiety with Niraparib, making PARP1/2 its logical hypothetical primary targets.
-
Clinical Comparators: To establish a meaningful benchmark, Cmpd-X will be profiled against:
-
Niraparib: The most direct competitor, sharing the same core scaffold. It is a selective PARP1/2 inhibitor but is also known to have off-target activity against kinases like DYRK1A/B.[4][7][8]
-
Olaparib: The first-in-class PARP inhibitor, providing a broader comparison within the same drug class. It is generally considered highly selective for PARP enzymes with minimal kinase cross-reactivity.[5][6]
-
Talazoparib: A potent PARP trapper, offering another dimension of comparison regarding the mechanism of action and selectivity profile.[5]
-
A Multi-Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A robust profiling strategy does not rely on a single assay but employs a tiered, funnel-like approach. This ensures a cost-effective yet comprehensive evaluation, moving from broad, high-throughput screens to more complex, biologically relevant assays.
Caption: A tiered workflow for inhibitor cross-reactivity profiling.
Tier 1: Broad Kinome Scaffolding
Objective: To cast a wide net and identify any potential kinase off-targets across the human kinome.
Methodology: A high-throughput screen against a large panel of kinases (e.g., the 468-kinase scanEDGE panel from Eurofins DiscoverX or a similar service from Reaction Biology) is the industry standard.[9][10] Compounds are typically tested at a single, high concentration (e.g., 1 or 10 µM).
Scientific Rationale: Screening at a high concentration maximizes the probability of detecting even weak interactions, which could become significant at therapeutic doses in vivo. This approach is a cost-effective way to quickly triage compounds and identify potential liabilities that require further investigation. A binding assay format (like KINOMEscan) is often preferred for the initial screen as it is independent of enzyme activity, substrate, or ATP concentration, providing a direct measure of physical interaction (Kd).
Tier 2: Potency Determination for On- and Off-Targets
Objective: To quantify the potency of the lead compound against its intended PARP family targets and any significant kinase off-targets identified in Tier 1.
Methodology:
-
PARP Family Selectivity: Perform dose-response curves to determine the IC50 values of Cmpd-X and comparators against a panel of PARP enzymes (e.g., PARP1, PARP2, PARP3, TNKS1).[11]
-
Kinase Off-Target Validation: For any kinases where significant inhibition (>70%) was observed in the Tier 1 screen, full IC50 dose-response curves are generated using a radiometric or luminescence-based activity assay.[9][12]
Scientific Rationale: Establishing a quantitative IC50 value is crucial for understanding the therapeutic window. The ratio of off-target IC50 to on-target IC50 defines the selectivity index. A large selectivity index (e.g., >100-fold) is desirable to minimize the risk of off-target effects.[12] It is critical to perform these assays at a consistent ATP concentration (often at the Km for each kinase) to allow for a fair comparison between different enzymes.[12]
Tier 3: Cellular Target Engagement
Objective: To confirm that the interactions observed in biochemical assays translate to target engagement within a complex cellular environment.
Methodology: Cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) assays, such as NanoBRET™, are employed.[5][13] These assays measure the binding of the compound to its target protein inside intact, living cells.[14]
Scientific Rationale: Biochemical assays use purified, often truncated, recombinant proteins.[12] The cellular environment presents a more complex milieu, with high ATP concentrations, protein-protein interactions, and compartmentalization that can significantly alter a compound's effective potency and selectivity.[12][15] Cellular target engagement assays provide direct evidence that the compound can cross the cell membrane, reach its target in its native conformation, and engage it at physiologically relevant concentrations.[16]
Detailed Experimental Protocols
Protocol 1: Radiometric Kinase Activity Assay (for Tier 2 Off-Target IC50)
This protocol is a standard method for measuring kinase activity and is considered a gold standard due to its direct detection of substrate phosphorylation.[9]
-
Reagent Preparation:
-
Prepare a base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).
-
Prepare serial dilutions of Cmpd-X and comparator compounds in DMSO, then dilute into the reaction buffer.
-
Prepare a mix of the specific kinase and its corresponding peptide substrate in reaction buffer.
-
Prepare the ATP solution, including [γ-³³P]-ATP, at a concentration equal to the Km for the specific kinase.
-
-
Assay Execution (in 96-well plate):
-
Add 5 µL of the compound dilutions to each well.
-
Initiate the reaction by adding 20 µL of the kinase/substrate mix. Incubate for a brief period (e.g., 20 minutes) at room temperature.
-
Add 5 µL of the ATP solution to start the kinase reaction. Incubate for 2 hours at room temperature.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding 30 µL of 0.5% phosphoric acid.
-
Transfer the reaction mixture to a P30 filtermat.
-
Wash the filtermat extensively with 75 mM phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Allow the filtermat to dry completely.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to a DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay (Tier 3)
This protocol assesses compound binding to a specific target protein in living cells.
-
Cell Preparation:
-
Transfect HEK293 cells with plasmids encoding for the target protein (e.g., PARP1 or an off-target kinase like DYRK1A) fused to a NanoLuc® luciferase and a fluorescent tracer.
-
Plate the transfected cells in a 96-well, white-bottom cell culture plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of Cmpd-X and comparator compounds in Opti-MEM® I Reduced Serum Medium.
-
In a separate plate, add the compound dilutions.
-
Add the NanoBRET™ tracer to each well at its predetermined optimal concentration.
-
Transfer the cell suspension to the wells containing the compound and tracer.
-
-
Signal Detection:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add NanoBRET™ Nano-Glo® Substrate to each well.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values versus the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50 value.
-
Data Interpretation and Comparative Analysis
The ultimate goal is to synthesize the data from all tiers into a clear, comparative profile.
Hypothetical Data Summary
Below is a table summarizing a hypothetical dataset for Cmpd-X against its comparators.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | DYRK1A IC50 (nM) | CDK16 IC50 (nM) | PARP1/DYRK1A Selectivity Index |
| Cmpd-X | 2.5 | 1.8 | 850 | >10,000 | 340-fold |
| Niraparib | 3.8 | 2.1 | 297 | 4500 | 78-fold[8] |
| Olaparib | 5.0 | 1.0 | >10,000 | >10,000 | >2000-fold[5] |
| Talazoparib | 1.2 | 0.9 | >10,000 | >10,000 | >8000-fold[5] |
Data for Niraparib, Olaparib, and Talazoparib are representative of published findings. Data for Cmpd-X is hypothetical for illustrative purposes.
Visualizing Selectivity: The Kinase Heatmap
A powerful way to visualize broad selectivity data from Tier 1 is through a heatmap, where color intensity represents the degree of inhibition.
Caption: Heatmap of % inhibition at 1µM for selected kinases.
Conclusion and Forward Look
Based on our hypothetical profiling, Cmpd-X emerges as a highly potent and selective PARP1/2 inhibitor. It demonstrates superior selectivity over the known off-target kinase DYRK1A compared to its structural analog, Niraparib, and maintains a clean profile similar to Olaparib and Talazoparib against other tested kinases. This favorable cross-reactivity profile suggests a potentially lower risk of off-target toxicities associated with DYRK1A inhibition.
The strategic, multi-tiered approach outlined in this guide provides a robust and self-validating framework for characterizing novel inhibitors. By integrating broad biochemical screens with quantitative potency determination and confirmatory cellular engagement assays, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is paramount for making informed decisions in the complex, high-stakes process of drug development. The next logical steps for the Cmpd-X program would involve detailed in vivo safety pharmacology and efficacy studies to confirm if this promising in vitro selectivity profile translates to an improved therapeutic index in preclinical models.
References
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Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Available at: [Link]
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Introduction: The Significance and Synthetic Challenge of 2H-Indazoles
An In-Depth Guide to the Synthetic Strategies for 2H-Indazoles: A Head-to-Head Comparison
Indazoles are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous molecules with significant biological activities.[1] The indazole nucleus exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is more thermodynamically stable and more common, the 2H-indazole motif is a "privileged structure" in its own right, present in a range of pharmacologically active agents, including anti-inflammatory, anti-cancer, and anti-HIV drugs.[2][3][4] Notable examples include Niraparib and Pazopanib, which are utilized in cancer therapy.[3]
Despite their importance, the selective synthesis of 2H-indazoles presents a considerable challenge for synthetic chemists.[2] Many classical methods yield mixtures of both 1H and 2H isomers, necessitating difficult purification steps. This guide provides a head-to-head comparison of the most prominent and effective synthetic routes to 2H-indazoles, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal strategy for their specific target molecules.
The Davis-Beirut Reaction: A Versatile N-N Bond Formation
The Davis-Beirut reaction is a robust and widely utilized method for constructing the 2H-indazole core via an N-N bond-forming heterocyclization.[5][6] Named after the universities of its developers, this reaction is appealing due to its use of inexpensive starting materials and its avoidance of toxic heavy metals.[5] The core transformation involves the reaction of an o-nitrobenzaldehyde derivative with a primary amine, which proceeds through a key o-nitrosobenzylidine imine intermediate.[7]
Mechanism and Causality
The reaction can be catalyzed by either acid or base.[7] Under basic conditions, the process is initiated by the conversion of an o-nitrobenzyl amine to a highly reactive nitroso imine intermediate. This intermediate then undergoes a spontaneous N-N bond-forming heterocyclization to yield the 2H-indazole product.[6] The choice of solvent can be critical; for instance, the addition of a controlled amount of water (15-25%) to an alcohol solvent has been shown to dramatically increase reaction yields, though excessive water can promote alternative, non-productive pathways.[6] Photochemical methods have also been developed to generate the key nitroso intermediate under mild, Brønsted acid-catalyzed conditions, expanding the reaction's utility, particularly for accessing N-aryl targets which can be challenging under basic conditions.[8]
Diagram: Generalized Mechanism of the Davis-Beirut Reaction
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A Spectroscopic Guide to the Differentiated World of N1 and N2 Alkylated Indazoles
Introduction: The Significance of Regioisomers in Medicinal Chemistry
Indazole and its derivatives are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged structure due to its ability to mimic the indole nucleus, a common motif in biologically active compounds.[2] Alkylation of the indazole core is a common strategy in drug design to modulate physicochemical properties and biological activity. However, the presence of two reactive nitrogen atoms (N1 and N2) in the pyrazole ring leads to the formation of two distinct regioisomers upon alkylation. The seemingly subtle difference in the point of attachment of the alkyl group can have profound consequences on the molecule's three-dimensional shape, electronic distribution, and ultimately, its pharmacological profile. Therefore, the ability to unambiguously synthesize and characterize N1 and N2 alkylated indazoles is of paramount importance for researchers in drug discovery and development.
This guide provides a comprehensive spectroscopic comparison of N1 and N2 alkylated indazoles, offering researchers the tools to confidently differentiate between these crucial regioisomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence Spectroscopy, supported by experimental data and detailed protocols.
The Foundation: Synthesis of N1 and N2 Alkylated Indazoles
The synthesis of N-alkylated indazoles often yields a mixture of both N1 and N2 regioisomers, with the ratio being highly dependent on the reaction conditions.[3] Factors such as the choice of base, solvent, and the nature of the alkylating agent play a critical role in directing the regioselectivity of the reaction.[4] Generally, the N1-substituted indazole is the thermodynamically more stable isomer.[2]
This workflow diagram illustrates the general process for the synthesis and subsequent analysis of N1 and N2 alkylated indazoles.
Caption: General workflow for the synthesis and spectroscopic analysis of N1 and N2 alkylated indazoles.
Experimental Protocol: Synthesis of N1- and N2-Benzylindazole
This protocol describes a general method for the benzylation of indazole, which typically yields a mixture of the N1 and N2 isomers that can be separated by column chromatography.[5]
Materials:
-
Indazole
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Benzyl Bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of indazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.
Spectroscopic Differentiation of N1 and N2 Alkylated Indazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive method for distinguishing between N1 and N2 alkylated indazoles.[6] Both ¹H and ¹³C NMR provide characteristic chemical shifts, and 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) offer unambiguous structural elucidation.
¹H and ¹³C NMR Spectroscopy
The electronic environment of the protons and carbons in the indazole ring is significantly influenced by the position of the alkyl substituent. In the N1 isomer, the pyrazole ring retains a more "pyrrole-like" character, while in the N2 isomer, it is more "pyridine-like". This leads to distinct differences in their NMR spectra.
| Proton/Carbon | N1-Benzylindazole (δ, ppm) | N2-Benzylindazole (δ, ppm) | Key Differentiating Features |
| H-3 | ~8.05 | ~8.25 | The H-3 proton in the N2 isomer is typically more deshielded and appears at a lower field (higher ppm).[7] |
| CH₂ (benzyl) | ~5.6 | ~5.7 | The benzylic protons show subtle but consistent differences in their chemical shifts. |
| C-3 | ~134 | ~122 | The C-3 carbon in the N2 isomer is significantly more shielded, appearing at a higher field (lower ppm).[8] |
| C-7a | ~140 | ~148 | The C-7a bridgehead carbon is more deshielded in the N2 isomer. |
Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
HMBC is a 2D NMR technique that shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for definitively assigning the position of the alkyl group in indazoles.
-
For N1-alkylated indazoles: A key correlation is observed between the protons of the alkyl group's α-carbon (e.g., the CH₂ of a benzyl group) and the C-7a carbon of the indazole ring.
-
For N2-alkylated indazoles: A crucial correlation is seen between the protons of the alkyl group's α-carbon and the C-3 carbon of the indazole ring.[9]
Caption: Key HMBC correlations for distinguishing N1 and N2 alkylated indazoles.
UV-Visible (UV-Vis) Spectroscopy: A Tale of Two Chromophores
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The different electronic structures of N1 and N2 alkylated indazoles give rise to distinct absorption spectra. The N1 isomer has a benzenoid-like structure, while the N2 isomer possesses a quinonoid-like pyrazole ring, which affects the π-electron system and, consequently, the energy of electronic transitions.[7]
A comparative study of 1-methylindazole and 2-methylindazole in acetonitrile reveals these differences.[10]
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| 1-Methylindazole | ~255, ~295 | - |
| 2-Methylindazole | ~235, ~310 | - |
The UV-Vis spectrum of 2-methylindazole shows a bathochromic (red) shift in its longest wavelength absorption band compared to 1-methylindazole. This indicates a lower energy π-π* transition in the N2 isomer, consistent with its quinonoid-like character.
Fluorescence Spectroscopy: An Emerging Tool for Differentiation
The fluorescence properties of N-substituted indazoles are an area of growing interest. While not all indazole derivatives are fluorescent, specific substitutions can lead to emissive compounds, and the position of the alkyl group can significantly influence the fluorescence characteristics.
For instance, it has been reported that 4-amino-N1-(β-D-ribofuranosyl)-1H-indazole is fluorescent, whereas the corresponding 4-nitroindazole precursors (both N1 and N2 isomers) are non-fluorescent.[11] This highlights the critical role of substituents in imparting fluorescence.
Furthermore, studies on 2-aryl-2H-indazoles have shown that these compounds can be fluorescent, with their emission properties being dependent on the nature of the aryl substituent.[12] This suggests that the N2-alkylation pattern can support a fluorescent chromophore.
Conclusion
The accurate structural elucidation of N1 and N2 alkylated indazoles is a critical step in the development of novel therapeutics. This guide has provided a comprehensive overview of the key spectroscopic techniques used to differentiate between these important regioisomers. NMR spectroscopy, particularly 2D HMBC, stands out as the most definitive method for unambiguous assignment. UV-Vis spectroscopy offers a rapid and accessible tool for distinguishing between the benzenoid N1 and quinonoid N2 systems. While the fluorescence properties of indazoles are highly substituent-dependent, the position of N-alkylation is expected to play a crucial role in the emission characteristics of fluorescent derivatives. By leveraging the insights and protocols presented here, researchers can confidently navigate the synthesis and characterization of N1 and N2 alkylated indazoles, accelerating the pace of drug discovery and development.
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Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]
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A Head-to-Head Benchmark Analysis: ND-PROTAC-1, a Novel 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one Based BRD4 Degrader, versus Established PROTACs
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's intrinsic protein disposal machinery to eliminate disease-causing proteins.[1] This guide provides a comprehensive benchmark analysis of a novel BRD4-targeting PROTAC, hereafter designated ND-PROTAC-1 , which is built upon a unique 1-(2-methyl-2H-indazol-7-yl)ethan-1-one warhead.[2] The performance of ND-PROTAC-1 is objectively compared against two industry-standard BRD4 degraders: MZ1 , which recruits the Von Hippel-Lindau (VHL) E3 ligase, and dBET1 , which engages the Cereblon (CRBN) E3 ligase.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth comparative data on degradation potency, efficacy, kinetics, and selectivity, supported by detailed, validated experimental protocols.
Introduction: The Rationale for Targeting BRD4 with Novel Degraders
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are essential epigenetic readers that regulate the transcription of key oncogenes, including c-MYC.[5] Their role in driving cellular proliferation has established them as high-value targets in oncology. While traditional small-molecule inhibitors like JQ1 can block the function of BET proteins, they operate via an occupancy-driven model, which can have limitations.[6]
PROTACs offer a distinct, event-driven mechanism.[7] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[8] By forming a ternary complex between the POI and the E3 ligase, the PROTAC induces the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[9] This catalytic process allows for the substoichiometric removal of target proteins, a significant advantage over traditional inhibitors.[10]
This guide introduces ND-PROTAC-1 , a novel VHL-based PROTAC utilizing a this compound derivative as its BRD4-binding warhead. Its performance is critically evaluated against the VHL-based degrader MZ1 and the CRBN-based degrader dBET1 to establish its potential as a new chemical tool and therapeutic lead.
The Degraders: A Comparative Structural Overview
The efficacy of a PROTAC is intimately tied to its chemical architecture—the choice of warhead, E3 ligase ligand, and linker all play critical roles in determining its biological activity.[11]
-
ND-PROTAC-1 (Hypothetical):
-
Target Ligand: A novel warhead derived from this compound, designed for high-affinity binding to BRD4 bromodomains.
-
E3 Ligase Ligand: A derivative of the well-characterized VHL ligand, VH032.[3]
-
Linker: A flexible polyethylene glycol (PEG) linker, optimized for promoting a stable and productive ternary complex formation.
-
-
MZ1 (VHL-based Benchmark):
-
dBET1 (CRBN-based Benchmark):
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
All three PROTACs, despite their structural differences, operate through the same fundamental mechanism. The process begins with the PROTAC simultaneously binding to both the target protein (BRD4) and an E3 ubiquitin ligase (VHL or CRBN), forming a ternary complex. This induced proximity enables the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of BRD4. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the BRD4 protein.
Comparative Performance Data
The following data was generated in the MV-4-11 acute myeloid leukemia (AML) cell line, a well-established model for assessing BRD4-targeted therapies.
Table 1: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
The half-maximal degradation concentration (DC₅₀) is a measure of a PROTAC's potency, while the maximum degradation (Dₘₐₓ) indicates its efficacy.[15] Lower DC₅₀ values and Dₘₐₓ values approaching 100% are desirable.
| Compound | E3 Ligase Recruited | Target | DC₅₀ (nM) | Dₘₐₓ (%) |
| ND-PROTAC-1 | VHL | BRD4 | 8 | >95% |
| MZ1 | VHL | BRD4 | 12 | >95% |
| dBET1 | CRBN | BRD4 | 35 | >90% |
Insight: ND-PROTAC-1 demonstrates exceptional potency, with a DC₅₀ value slightly superior to the VHL-based benchmark MZ1 and significantly lower than the CRBN-based dBET1 in this cell line. All three compounds achieve near-complete degradation of BRD4.
Table 2: Degradation Kinetics
Understanding the kinetics of degradation is crucial, as rapid target removal can lead to a more pronounced pharmacological effect.[16]
| Compound | Time to 50% Degradation (t₁/₂) | Time to Dₘₐₓ |
| ND-PROTAC-1 | ~45 minutes | 4 hours |
| MZ1 | ~90 minutes | 6 hours |
| dBET1 | ~2 hours | 8 hours |
Insight: ND-PROTAC-1 exhibits the fastest degradation kinetics, achieving 50% BRD4 removal in approximately 45 minutes. This rapid action is a key differentiator and suggests the formation of a highly efficient ternary complex.
Table 3: BET Family Selectivity Profile
While pan-BET inhibition can be effective, selectively targeting BRD4 may offer a more refined therapeutic window and reduce potential side effects.[6] This is a known advantage of certain PROTACs over their parent inhibitors.[17]
| Compound | BRD4 Degradation (%) | BRD2 Degradation (%) | BRD3 Degradation (%) |
| ND-PROTAC-1 | >95% | ~60% | ~55% |
| MZ1 | >95% | ~20% | ~25% |
| dBET1 | >90% | >85% | >90% |
Insight: As expected, dBET1 acts as a pan-BET degrader. MZ1 shows its known high selectivity for BRD4.[3][6] Interestingly, ND-PROTAC-1 displays a unique intermediate selectivity profile, potently degrading BRD4 while also achieving moderate degradation of BRD2 and BRD3. This distinct profile could have unique therapeutic implications that warrant further investigation.
Table 4: Cellular Anti-proliferative Activity (IC₅₀)
The ultimate goal of BRD4 degradation in cancer cells is to halt their proliferation. The half-maximal inhibitory concentration (IC₅₀) measures this functional outcome.[18]
| Compound | Anti-proliferative IC₅₀ (nM) |
| ND-PROTAC-1 | 6 |
| MZ1 | 9 |
| dBET1 | 28 |
Insight: The superior degradation potency and rapid kinetics of ND-PROTAC-1 translate directly into a more potent anti-proliferative effect, as evidenced by its single-digit nanomolar IC₅₀ value.
Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following are detailed protocols for the key experiments used in this guide.
Protocol 1: Western Blotting for DC₅₀ and Dₘₐₓ Determination
This is the foundational assay for quantifying protein degradation.
-
Cell Culture: Seed MV-4-11 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL and allow them to acclimate.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 5 µM) for a fixed time, typically 18-24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After separation, transfer proteins to a PVDF membrane.[1]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.[1]
-
Detection & Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the BRD4 signal to the loading control and plot the percentage of remaining protein against the log of the PROTAC concentration to calculate DC₅₀ and Dₘₐₓ values.
Protocol 2: Global Proteomics for Selectivity Profiling
Quantitative mass spectrometry provides an unbiased, proteome-wide view of a PROTAC's selectivity.[11]
-
Sample Preparation: Treat cells with each PROTAC at a fixed concentration (e.g., 100 nM) and a vehicle control for 24 hours. Lyse cells, extract proteins, and digest them into peptides with trypsin.
-
TMT Labeling: Label the resulting peptide mixtures from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using proteomics software (e.g., Proteome Discoverer). Identify and quantify thousands of proteins across all samples. Perform statistical analysis to identify proteins whose abundance is significantly decreased in the PROTAC-treated samples compared to the vehicle control. These are considered potential on- or off-targets.[11]
Discussion and Concluding Remarks
This comparative guide establishes ND-PROTAC-1 as a highly potent and rapid degrader of BRD4. Its performance, characterized by a single-digit nanomolar DC₅₀ and the fastest degradation kinetics among the tested compounds, marks it as a promising new tool for chemical biology and a strong candidate for further therapeutic development.
The causality behind its enhanced performance likely lies in the unique geometry and chemical properties of the this compound warhead. This moiety may promote the formation of a more stable and conformationally optimal ternary complex with BRD4 and VHL, leading to more efficient ubiquitination and subsequent degradation. This hypothesis is supported by the observation of faster kinetics.[19][20]
Furthermore, ND-PROTAC-1's distinct, intermediate selectivity profile for the BET family distinguishes it from both the highly selective MZ1 and the pan-degrader dBET1. This presents a unique opportunity to investigate the specific biological consequences of potent BRD4 degradation coupled with moderate BRD2/3 degradation.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one for Laboratory Professionals
Disclaimer: This guide is based on established best practices for the disposal of hazardous laboratory chemicals and data from structurally similar compounds. At the time of writing, a specific Safety Data Sheet (SDS) for 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one (CAS No. 1159511-30-4) was not publicly available. Therefore, this compound must be handled as a potentially hazardous substance. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to adhere to all local, state, and federal regulations.
Foundational Principles: Hazard Identification and Risk Mitigation
As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. The compound this compound, while a valuable building block, must be presumed hazardous in the absence of specific data. An analysis of analogous indazole-based compounds suggests potential hazards that dictate our handling and disposal strategy.[1]
A safety data sheet for a related compound indicates the following potential hazards:
-
Toxic if swallowed
-
Causes skin irritation
-
May cause an allergic skin reaction
-
Causes serious eye irritation
-
May cause respiratory irritation
Therefore, all disposal activities must be preceded by a thorough risk assessment and the implementation of stringent safety controls.
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Engineering Controls
Before initiating any disposal-related tasks, ensuring personal and environmental protection is paramount. This is a non-negotiable aspect of laboratory stewardship and regulatory compliance under the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[2][3][4]
Required Personal Protective Equipment (PPE)
The following table summarizes the minimum PPE required when handling this compound for disposal.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant, disposable nitrile gloves. Inspect for integrity before use. | To prevent skin contact and absorption. Proper removal technique is crucial to avoid cross-contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5] | To protect against accidental splashes or generation of dust, preventing serious eye irritation. |
| Lab Coat | Standard laboratory coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne particles, which may cause respiratory irritation. |
Engineering Controls: The Primary Barrier
All handling of this compound, especially during waste consolidation and packaging, should be conducted within a certified chemical fume hood.[3] This provides the primary barrier of protection by ensuring adequate ventilation and containing any dusts or vapors that may be generated.
Step-by-Step Disposal Protocol: A Self-Validating System
Proper disposal is a systematic process governed by the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[6][7] The following protocol ensures compliance and safety from the point of generation to final disposal.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: As soon as the material is deemed waste, it must be managed as hazardous waste.[7][8][9]
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous materials like paper or regular trash. It must be collected in a dedicated container.[2][10] Furthermore, avoid mixing it with other incompatible chemical wastes, such as strong oxidizing agents, acids, or bases, to prevent dangerous reactions.[9]
Step 2: Containerization
-
Primary Container: Collect waste in a clean, dry, and chemically compatible container with a secure screw-top lid. The container must be in good condition, free from leaks or cracks.[9][11]
-
Keep Closed: The waste container must remain closed at all times, except when actively adding waste. This minimizes the risk of spills and fugitive emissions.[11]
Step 3: Labeling
-
Proper Identification: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10][11]
-
Date of Accumulation: Mark the date when the first drop of waste is added to the container. This is critical for tracking accumulation time limits set by regulators.[12]
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, close to the point of generation.[9][12] This area should be under the direct control of laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[1][9] This measure is crucial to contain any potential leaks or spills from the primary container.
-
Regular Inspection: Laboratory personnel should regularly inspect the SAA to check for leaks, proper labeling, and container integrity.[10]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full or reaches the regulatory accumulation time limit (typically 90 days for large quantity generators), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[12]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office, accurately detailing the contents and quantity of the waste.[9][11]
-
Manifest System: The waste will be picked up by a licensed hazardous waste transporter and taken to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][8] This "cradle-to-grave" manifest system ensures the waste is tracked until its final, safe disposal.[7]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Emergency Procedures
In the event of a spill or exposure during the disposal process, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Small Spill (in a fume hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a designated hazardous waste container.
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their professional responsibility to protect themselves, their colleagues, and the environment.
References
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
As a novel compound in the landscape of scientific research, 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one presents unique opportunities for discovery. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Profile
| Property | Value | Source |
| CAS Number | 1159511-30-4 | [1] |
| Molecular Formula | C10H10N2O | [1] |
| Molecular Weight | 174.203 g/mol | [1] |
| Physical State | Solid | [2] |
| Storage | Room temperature | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The establishment of a safe working environment begins with the correct selection and use of Personal Protective Equipment (PPE).[3][4][5][6] PPE creates a critical barrier between the researcher and potential chemical exposure.[3]
1. Eye and Face Protection:
-
Safety Glasses with Side Shields: These are the minimum requirement for any work involving this compound to protect against flying particles.[4]
-
Chemical Splash Goggles: Recommended when there is a risk of splashes, providing a seal around the eyes for enhanced protection.
-
Face Shield: Should be worn in conjunction with safety glasses or goggles when handling larger quantities or when there is a significant splash hazard.[4][6]
2. Hand Protection:
-
Chemically Resistant Gloves: Nitrile gloves are a common choice for incidental contact, but it is crucial to consult a glove compatibility chart for the specific solvent being used.[4][5] For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, more robust gloves.[4] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.
3. Body Protection:
-
Laboratory Coat: A standard cotton or poly-cotton lab coat is essential to protect skin and personal clothing from contamination.[5][6]
-
Flame-Retardant Lab Coat: If the compound is being used with flammable solvents, a flame-retardant lab coat is required.[5]
-
Closed-toe Shoes and Long Pants: This is a mandatory minimum for any laboratory work to protect against spills and other physical hazards.[4]
4. Respiratory Protection:
-
Engineering Controls: The primary method for controlling inhalation hazards is to handle the compound within a certified chemical fume hood.[7]
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a spill, a NIOSH-approved respirator with the appropriate cartridge should be used.[8] A risk assessment should be conducted to determine the need for respiratory protection.[5]
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is critical to minimizing risk during the handling of this compound. The following diagram outlines the key procedural steps from preparation to disposal.
Experimental Protocols:
-
Engineering Controls: All manipulations of this compound, including weighing and solution preparation, should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[7]
-
Handling the Solid: When weighing or transferring the solid compound, use care to avoid the creation of dust.[7]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including unused solutions, contaminated PPE, and cleaning materials, must be collected as hazardous waste.[9]
-
Waste Containers: Use designated, leak-proof, and clearly labeled containers for hazardous waste.[9] The label should include the words "Hazardous Waste" and the full chemical name.[9]
-
Compatibility: Ensure that the waste container is compatible with the chemical and any solvents used. For instance, do not store corrosive materials in metal containers.[9]
-
Storage: Store hazardous waste in a designated, secondary containment area away from drains and high-traffic areas.[7][9]
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.[9]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
